molecular formula C8H7NO2 B1358716 5-Hydroxyisoindolin-1-one CAS No. 252061-66-8

5-Hydroxyisoindolin-1-one

Cat. No.: B1358716
CAS No.: 252061-66-8
M. Wt: 149.15 g/mol
InChI Key: NLNNRNIJRFYGFB-UHFFFAOYSA-N
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Description

5-Hydroxyisoindolin-1-one is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hydroxyisoindolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxyisoindolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO2/c10-6-1-2-7-5(3-6)4-9-8(7)11/h1-3,10H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNNRNIJRFYGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626706
Record name 5-Hydroxy-2,3-dihydro-1H-isoindol-1-one
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252061-66-8
Record name 5-Hydroxy-2,3-dihydro-1H-isoindol-1-one
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Record name 5-hydroxy-2,3-dihydro-1H-isoindol-1-one
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Foundational & Exploratory

5-Hydroxyisoindolin-1-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of 5-Hydroxyisoindolin-1-one. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates general knowledge and methodologies applicable to the broader class of isoindolin-1-one derivatives. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, highlighting both the known characteristics of this molecule and the existing gaps in its scientific profile.

Chemical Structure and Properties

5-Hydroxyisoindolin-1-one is a bicyclic organic compound featuring an isoindolinone core with a hydroxyl substituent on the benzene ring.

Chemical Structure:

Caption: 2D structure of 5-Hydroxyisoindolin-1-one.

Physicochemical Properties

Table 1: Physicochemical Properties of 5-Hydroxyisoindolin-1-one

PropertyValueSource
Molecular Formula C₈H₇NO₂[1]
Molecular Weight 149.15 g/mol [1]
IUPAC Name 5-hydroxy-2,3-dihydroisoindol-1-one
CAS Number 252061-66-8
Boiling Point 519.3 °C at 760 mmHg (Predicted)
XLogP3-AA 0.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Topological Polar Surface Area 49.3 Ų
Physical Form Solid
Solubility

Specific experimental solubility data for 5-Hydroxyisoindolin-1-one in various solvents is not available. However, based on the solubility of the parent compound, isoindolin-1-one, it is expected to be moderately soluble in polar organic solvents like ethanol and acetone, with limited solubility in water.[2] The presence of the hydroxyl group may slightly increase its polarity and potential for hydrogen bonding, which could marginally enhance its aqueous solubility compared to the unsubstituted isoindolin-1-one.

Synthesis

While a specific, detailed experimental protocol for the synthesis of 5-Hydroxyisoindolin-1-one is not explicitly documented in the reviewed literature, general methods for the synthesis of isoindolin-1-one and its derivatives can be adapted. A plausible synthetic route could involve the reduction of a 5-substituted phthalimide derivative.

General Synthetic Workflow

A potential synthetic pathway for 5-Hydroxyisoindolin-1-one is outlined below. This represents a generalized approach based on common organic synthesis techniques for this class of compounds.

G start Starting Material (e.g., 4-Hydroxyphthalic acid derivative) step1 Protection of Hydroxyl Group start->step1 step2 Formation of Phthalimide step1->step2 step3 Selective Reduction of one Carbonyl Group step2->step3 step4 Deprotection of Hydroxyl Group step3->step4 end_product 5-Hydroxyisoindolin-1-one step4->end_product G compound 5-Hydroxyisoindolin-1-one screening High-Throughput Screening (e.g., Cell-based assays) compound->screening target_id Target Identification (e.g., Affinity chromatography, proteomics) screening->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) target_id->pathway_analysis validation In Vivo Model Validation pathway_analysis->validation outcome Elucidation of Mechanism of Action validation->outcome

References

An In-depth Technical Guide to the Synthesis of 5-Hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic pathways for 5-Hydroxyisoindolin-1-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Due to the limited direct literature on its synthesis, this document outlines plausible and efficient routes based on established organic chemistry principles and analogous reactions. The guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid in the practical application of these methods.

Introduction

5-Hydroxyisoindolin-1-one is a substituted isoindolinone, a class of compounds known for a wide range of biological activities. The presence of the hydroxyl group at the 5-position offers a key point for further functionalization, making it an attractive building block for the synthesis of novel therapeutic agents. This guide focuses on a robust two-step synthetic approach commencing from the readily available starting material, 4-hydroxyphthalic acid.

Proposed Synthetic Pathway: A Two-Step Approach

The most logical and promising synthetic route to 5-Hydroxyisoindolin-1-one involves two key transformations:

  • Imide Formation: The synthesis of an N-substituted 4-hydroxyphthalimide from 4-hydroxyphthalic acid.

  • Selective Carbonyl Reduction: The regioselective reduction of one of the carbonyl groups of the phthalimide ring to yield the desired 5-hydroxyisoindolin-1-one.

This pathway is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the individual reaction steps.

Synthesis_Pathway 4-Hydroxyphthalic Acid 4-Hydroxyphthalic Acid N-Substituted\n4-Hydroxyphthalimide N-Substituted 4-Hydroxyphthalimide 4-Hydroxyphthalic Acid->N-Substituted\n4-Hydroxyphthalimide Step 1: Imide Formation (e.g., + R-NH2, Heat) 5-Hydroxyisoindolin-1-one 5-Hydroxyisoindolin-1-one N-Substituted\n4-Hydroxyphthalimide->5-Hydroxyisoindolin-1-one Step 2: Selective Reduction (e.g., Mg, MeOH)

Caption: Proposed two-step synthesis of 5-Hydroxyisoindolin-1-one.

Step 1: Synthesis of N-Substituted 4-Hydroxyphthalimide

The initial step involves the formation of an N-substituted 4-hydroxyphthalimide. This can be achieved by the condensation of 4-hydroxyphthalic acid or its anhydride with ammonia or a primary amine. The choice of the nitrogen source will determine the substituent on the nitrogen atom of the resulting isoindolinone. For the synthesis of the parent 5-hydroxyisoindolin-1-one, ammonia would be used.

Experimental Protocol: Synthesis of 4-Hydroxyphthalimide from 4-Hydroxyphthalic Acid

This protocol is adapted from general procedures for phthalimide synthesis.

Materials:

  • 4-Hydroxyphthalic acid

  • Urea (as a source of ammonia)

  • Sand (optional, as a heat transfer medium)

  • Ethanol

Procedure:

  • Thoroughly grind 4-hydroxyphthalic acid (1.0 eq) and urea (1.5 eq) in a mortar and pestle.

  • Transfer the mixture to a round-bottom flask. For even heating, the flask can be placed in a sand bath.

  • Heat the mixture to 130-135 °C. The reaction mixture will melt, and the evolution of ammonia gas will be observed.

  • Maintain the temperature for 10-15 minutes, during which the melt will solidify.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the solid product with water to remove any unreacted urea and other water-soluble impurities.

  • Recrystallize the crude product from ethanol to yield pure 4-hydroxyphthalimide.

Quantitative Data
Starting MaterialReagentProductYield
4-Hydroxyphthalic AcidUrea4-Hydroxyphthalimide~80-90% (estimated)

Note: The yield is an estimate based on similar reported reactions. Actual yields may vary depending on reaction scale and purification efficiency.

Imide_Formation cluster_reactants Reactants cluster_process Process cluster_products Products 4-Hydroxyphthalic_Acid 4-Hydroxyphthalic Acid Heating Heating (130-135 °C) 4-Hydroxyphthalic_Acid->Heating Urea Urea Urea->Heating 4-Hydroxyphthalimide 4-Hydroxyphthalimide Heating->4-Hydroxyphthalimide Ammonia Ammonia (gas) Heating->Ammonia Carbon_Dioxide Carbon Dioxide (gas) Heating->Carbon_Dioxide

Caption: Workflow for the synthesis of 4-Hydroxyphthalimide.

Step 2: Selective Reduction of 4-Hydroxyphthalimide

The second and crucial step is the selective reduction of one of the two carbonyl groups of the 4-hydroxyphthalimide intermediate. A method employing magnesium in methanol has been shown to be effective for the reduction of substituted phthalimides to the corresponding 3-hydroxyisoindolin-1-ones.

Experimental Protocol: Magnesium-Mediated Reduction of 4-Hydroxyphthalimide

This protocol is based on a patented procedure for the reduction of a substituted phthalimide.

Materials:

  • N-Substituted 4-hydroxyphthalimide

  • Magnesium turnings

  • Methanol

  • Saturated aqueous solution of ammonium chloride

  • Decolorizing charcoal (optional)

Procedure:

  • To a suspension of the N-substituted 4-hydroxyphthalimide (1.0 eq) in methanol, add magnesium turnings (3.0-4.0 eq).

  • Add a saturated aqueous solution of ammonium chloride to the suspension.

  • Heat the reaction mixture under reflux for 2-3 hours.

  • After the reflux period, continue to stir the mixture at room temperature for 20-24 hours.

  • The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, heat the mixture to boiling and, if necessary, add decolorizing charcoal.

  • Filter the hot mixture to remove magnesium salts and charcoal.

  • Evaporate the methanol from the filtrate under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Filter the solid product, wash with water, and dry.

  • The crude 5-hydroxy-3-hydroxyisoindolin-1-one can be purified by recrystallization. The 3-hydroxy group will be in equilibrium with the desired 5-hydroxyisoindolin-1-one.

Quantitative Data
Starting MaterialKey ReagentsProductYield
N-Substituted 4-HydroxyphthalimideMg, NH4ClN-Substituted 5-Hydroxyisoindolin-1-one~60-70% (estimated)

Note: The yield is an estimate based on a similar reported reaction. The presence of the free hydroxyl group may influence the reaction, and optimization may be required.

Selective_Reduction N-Substituted\n4-Hydroxyphthalimide N-Substituted 4-Hydroxyphthalimide Reaction_Mixture Suspension in MeOH + Mg turnings + sat. aq. NH4Cl N-Substituted\n4-Hydroxyphthalimide->Reaction_Mixture Reflux Reflux (2-3 hours) Reaction_Mixture->Reflux Stirring Stir at RT (20-24 hours) Reflux->Stirring Workup Filtration & Evaporation Stirring->Workup Precipitation Precipitation with Water Workup->Precipitation 5-Hydroxyisoindolin-1-one 5-Hydroxyisoindolin-1-one Precipitation->5-Hydroxyisoindolin-1-one

Caption: Experimental workflow for the selective reduction step.

Considerations and Alternative Approaches

  • Protection of the Hydroxyl Group: The free hydroxyl group on the aromatic ring is generally stable under the proposed reaction conditions. However, if side reactions are observed, protection of the phenolic hydroxyl group (e.g., as a benzyl or silyl ether) may be necessary prior to the reduction step, followed by a deprotection step.

  • Alternative Reducing Agents: Other reducing agents such as sodium borohydride in alcoholic solvents are commonly used for the reduction of phthalimides to hydroxy-lactams.[1] Catalytic hydrogenation is another potential method for the selective reduction of one carbonyl group. The choice of reducing agent may require optimization to achieve the desired regioselectivity and yield for the 5-hydroxy substituted substrate.

Conclusion

This technical guide provides a comprehensive overview of a feasible and efficient synthetic pathway to 5-Hydroxyisoindolin-1-one. By following the detailed experimental protocols for the two key steps—imide formation and selective carbonyl reduction—researchers and drug development professionals can access this valuable building block for the synthesis of novel and potentially bioactive molecules. The provided diagrams and quantitative data summaries offer a clear and concise reference for laboratory implementation. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

In Vitro Mechanisms of Action of the Isoindolinone Scaffold: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The isoindolinone core is a recognized pharmacophore that has been incorporated into a variety of derivatives demonstrating significant biological activity. In vitro studies have predominantly identified two key mechanisms of action for this class of compounds: inhibition of carbonic anhydrases and inhibition of poly(ADP-ribose) polymerases (PARP).

Carbonic Anhydrase Inhibition

A significant body of research has focused on the synthesis and evaluation of isoindolinone derivatives as inhibitors of human carbonic anhydrase (hCA) isozymes, particularly hCA I and hCA II.[1][2][3] These metalloenzymes play a crucial role in a variety of physiological processes, including pH regulation and CO2 transport.[1]

Quantitative Data: Inhibition of Carbonic Anhydrase Isozymes

The inhibitory potential of several isoindolinone derivatives against hCA I and hCA II has been quantified, with some compounds showing potency in the low nanomolar range. The data from a representative study is summarized below.

CompoundTarget IsozymeIC₅₀ (nM)Kᵢ (nM)
2a hCA I75.73 ± 1.20587.08 ± 35.21
hCA II231 ± 1160.34 ± 46.59
2c hCA I14.28 ± 0.17616.09 ± 4.14
hCA II13.02 ± 0.04114.87 ± 3.25
2f hCA I11.24 ± 0.29111.48 ± 4.18
hCA II13.87 ± 0.0939.32 ± 2.35
Acetazolamide (AAZ) hCA I250.3 ± 1.05287.1 ± 1.25
hCA II11.8 ± 0.9513.2 ± 1.05

Data adapted from a study on novel isoindolinone derivatives.[1]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

A common method to determine the inhibitory activity against carbonic anhydrase is a colorimetric assay that measures the enzyme's esterase activity.[4][5]

Principle: Carbonic anhydrase catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 400-405 nm, is proportional to the enzyme's activity. Inhibitors will decrease the rate of this reaction.

Materials and Reagents:

  • Purified human carbonic anhydrase (hCA) isozymes (e.g., hCA I, hCA II)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate Stock Solution (e.g., 3 mM p-NPA in acetonitrile or DMSO)

  • Test isoindolinone derivatives dissolved in DMSO

  • Positive control inhibitor (e.g., Acetazolamide) dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometric plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the hCA isozyme in cold Assay Buffer.

    • Prepare serial dilutions of the test compounds and the positive control in Assay Buffer. The final DMSO concentration should be kept low (e.g., <1%).

  • Assay Plate Setup (in triplicate):

    • Blank wells: 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Enzyme activity control wells: 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Inhibitor wells: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

    • Positive control wells: 158 µL Assay Buffer + 2 µL of positive control dilution + 20 µL CA Working Solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the Assay Buffer, DMSO/inhibitor solutions, and CA Working Solution to the respective wells.

    • Incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

  • Data Analysis:

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualization: Carbonic Anhydrase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) plate_setup Plate Setup (Blank, Control, Inhibitor) prep_reagents->plate_setup prep_compounds Prepare Serial Dilutions (Test Compounds, Control) prep_compounds->plate_setup pre_incubation Pre-incubate (Enzyme + Inhibitor) plate_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction measure_abs Measure Absorbance (Kinetic, 405 nm) initiate_reaction->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50

Caption: Workflow for an in vitro carbonic anhydrase inhibition assay.

PARP Inhibition

The isoindolinone scaffold has also been identified as a promising candidate for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[6][7] The structural similarity of the isoindolinone core to the nicotinamide moiety of NAD+ allows for competitive inhibition at the catalytic site of PARP enzymes.[6][7] PARP enzymes are critical for DNA damage repair, and their inhibition is a key strategy in cancer therapy, particularly in tumors with deficiencies in homologous recombination repair.[7]

Quantitative Data: PARP1 Inhibition

Several isoindolinone-containing compounds have demonstrated potent inhibition of PARP1.

CompoundTargetIC₅₀ (µM)
5350 PARP10.005
5336 PARP10.055
5335 PARP10.078
2563 PARP10.109
1654 PARP10.116
1658 PARP10.700
(S)-13 (NMS-P515) PARP10.027 (cellular IC₅₀)
(S)-13 (NMS-P515) PARP-1Kd: 0.016 µM (SPR)

Data for compounds 5350-1658 adapted from a patent on novel isoindolinone-containing PARP inhibitors.[7] Data for (S)-13 adapted from a study on stereospecific isoindolinone inhibitors.[8]

Experimental Protocol: In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This assay measures the NAD-dependent addition of poly(ADP-ribose) (PAR) to histone proteins, which is catalyzed by PARP1.[9]

Principle: Histones are coated onto a 96-well plate. Activated PARP1 enzyme uses biotinylated NAD+ as a substrate to form PAR chains on the histones. The incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent substrate. The light signal is inversely proportional to the inhibitory activity of the test compound.

Materials and Reagents:

  • Purified PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA template

  • Biotinylated NAD+

  • 10x PARP assay buffer

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Test isoindolinone derivatives dissolved in DMSO

  • Microplate luminometer

Procedure:

  • Plate Preparation:

    • Wash histone-coated wells with a wash buffer (e.g., PBST).

    • Block the wells with a blocking buffer for at least 90 minutes at room temperature.

  • Inhibitor Addition:

    • Add serial dilutions of the test compounds or a vehicle control to the wells.

  • Ribosylation Reaction:

    • Prepare a master mix containing PARP assay buffer, biotinylated NAD+, and activated DNA.

    • Add the master mix to the wells.

    • Initiate the reaction by adding diluted PARP1 enzyme to all wells except the blank.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP and incubate.

    • Wash the plate again.

    • Add the chemiluminescent substrate.

  • Measurement and Analysis:

    • Immediately measure the chemiluminescence using a microplate luminometer.

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Visualization: PARP Inhibition Signaling Pathway

G cluster_dna_damage DNA Damage Response cluster_inhibition Mechanism of Inhibition dna_ssb Single-Strand Break (SSB) parp1 PARP1 dna_ssb->parp1 recruits par_chain Poly(ADP-ribose) Chain parp1->par_chain synthesizes repair_proteins DNA Repair Proteins par_chain->repair_proteins recruits ssbr SSB Repair repair_proteins->ssbr mediate isoindolinone Isoindolinone Inhibitor isoindolinone->parp1 inhibits

Caption: PARP1's role in single-strand break repair and its inhibition.

Conclusion

The isoindolinone scaffold serves as a versatile foundation for the development of potent enzyme inhibitors. The primary in vitro mechanisms of action identified for derivatives of this class are the inhibition of carbonic anhydrases and PARP enzymes. The data presented in this guide highlight the potential of isoindolinone-based compounds as therapeutic agents. Further investigation into the specific mechanisms of 5-Hydroxyisoindolin-1-one is warranted to fully elucidate its pharmacological profile. The experimental protocols and pathway diagrams provided herein offer a framework for the continued exploration of this and related compounds.

References

Spectroscopic and Methodological Analysis of 5-Hydroxyisoindolin-1-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and analytical methodologies for the characterization of 5-Hydroxyisoindolin-1-one. Due to the limited availability of published experimental data for this specific molecule, this document outlines the general experimental protocols and expected spectral characteristics based on the analysis of closely related isoindolinone analogs.

Summary of Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsChemical Shift (δ, ppm) RangeMultiplicityCoupling Constant (J, Hz) Range
Aromatic-H (C4)7.5 - 7.7d8.0 - 8.5
Aromatic-H (C6)6.8 - 7.0dd8.0 - 8.5, 2.0 - 2.5
Aromatic-H (C7)6.7 - 6.9d2.0 - 2.5
Methylene-H (C3)4.3 - 4.5s-
Amide-H (N-H)8.0 - 9.0br s-
Hydroxyl-H (O-H)9.0 - 10.0br s-
Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonChemical Shift (δ, ppm) Range
C=O (C1)168 - 172
C-OH (C5)155 - 158
Quaternary-C (C7a)140 - 145
Quaternary-C (C3a)125 - 130
Aromatic CH (C4)120 - 125
Aromatic CH (C6)115 - 120
Aromatic CH (C7)110 - 115
CH₂ (C3)45 - 50
Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional GroupWavenumber (cm⁻¹) RangeIntensity
O-H Stretch (Phenol)3200 - 3600Strong, Broad
N-H Stretch (Lactam)3100 - 3300Medium, Broad
C=O Stretch (Lactam)1680 - 1720Strong
C=C Stretch (Aromatic)1580 - 1620Medium
C-N Stretch1200 - 1350Medium
C-O Stretch (Phenol)1150 - 1250Medium
Table 4: Predicted Mass Spectrometry (MS) Data
IonExpected m/zNotes
[M]+•149.05Molecular Ion
[M-CO]+•121.06Loss of Carbon Monoxide
[M-H₂O]+•131.04Loss of Water

Experimental Protocols

The following sections detail the standard methodologies for obtaining the spectroscopic data outlined above. These protocols are general and may require optimization for the specific analysis of 5-Hydroxyisoindolin-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in 5-Hydroxyisoindolin-1-one.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube Instrument Setup Instrument Setup Transfer to NMR Tube->Instrument Setup Acquire 1H Spectrum Acquire 1H Spectrum Instrument Setup->Acquire 1H Spectrum Acquire 13C Spectrum Acquire 13C Spectrum Instrument Setup->Acquire 13C Spectrum Fourier Transform Fourier Transform Acquire 1H Spectrum->Fourier Transform Acquire 13C Spectrum->Fourier Transform Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Spectral Analysis Spectral Analysis Phase & Baseline Correction->Spectral Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 5-Hydroxyisoindolin-1-one.

Methodology:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

IR_Workflow Prepare Sample (ATR or KBr) Prepare Sample (ATR or KBr) Acquire Background Spectrum Acquire Background Spectrum Prepare Sample (ATR or KBr)->Acquire Background Spectrum Acquire Sample Spectrum Acquire Sample Spectrum Acquire Background Spectrum->Acquire Sample Spectrum Process & Analyze Spectrum Process & Analyze Spectrum Acquire Sample Spectrum->Process & Analyze Spectrum

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-Hydroxyisoindolin-1-one.

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice of method depends on the volatility and thermal stability of the compound.

  • Ionization: Select an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are useful for determining the molecular ion with minimal fragmentation.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.

MS_Workflow Sample Introduction Sample Introduction Ionization (e.g., ESI, EI) Ionization (e.g., ESI, EI) Sample Introduction->Ionization (e.g., ESI, EI) Mass Analysis (m/z) Mass Analysis (m/z) Ionization (e.g., ESI, EI)->Mass Analysis (m/z) Detection & Spectral Analysis Detection & Spectral Analysis Mass Analysis (m/z)->Detection & Spectral Analysis

Caption: Workflow for Mass Spectrometric Analysis.

An In-Depth Technical Guide to the Discovery and Natural Sources of Isoindolinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolinone scaffold is a privileged structural motif found in a diverse array of natural products, exhibiting a wide spectrum of biological activities that have captured the attention of the scientific community. These compounds, primarily isolated from fungal and plant sources, have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and immunosuppressive agents. This technical guide provides a comprehensive overview of the discovery of naturally occurring isoindolinone compounds, their sources, detailed experimental protocols for their isolation and characterization, and an exploration of their biosynthetic pathways and mechanisms of action. Quantitative data on their biological activities are presented in structured tables for comparative analysis, and key signaling pathways modulated by these compounds are visualized using Graphviz diagrams.

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone core, a bicyclic heterocyclic system, serves as a fundamental building block for a multitude of biologically active molecules.[1] Its unique three-dimensional structure allows for diverse substitutions, leading to a wide range of pharmacological properties. Natural products containing this scaffold have been identified from various organisms, with fungi, particularly from the genera Aspergillus, Stachybotrys, and Alternaria, being a prolific source.[2][3][4] The discovery of these compounds has often been driven by screening programs for novel therapeutic agents, revealing their potent biological effects.[5]

Discovery and Natural Sources of Isoindolinone Compounds

The journey of discovering isoindolinone natural products has been marked by advancements in analytical techniques and a growing interest in microbial secondary metabolites. These compounds are not broadly distributed in nature but are rather concentrated in specific taxa, most notably fungi.

Fungal Sources

Fungi are a rich reservoir of structurally unique and biologically active isoindolinone alkaloids.

  • Aspergillus species: The model fungus Aspergillus nidulans is a known producer of prenylated isoindolinone alkaloids, namely aspernidine A and aspernidine B .[5] The production of aspernidine A was notably enhanced in a mitogen-activated protein kinase (MAPK) gene deletion strain (mpkAΔ), suggesting a regulatory role of this signaling pathway in its biosynthesis.[6]

  • Stachybotrys species: Fungi of the genus Stachybotrys are recognized for producing a variety of complex meroterpenoids with an isoindolinone core, such as stachybotrylactams .[4] These compounds have garnered interest for their potent immunosuppressive and antiviral activities.[4]

  • Alternaria species: Phytopathogenic fungi of the genus Alternaria are the source of the phytotoxic isoindolinone alkaloid zinnimidine .[2] Its discovery was prompted by investigations into the chemical constituents responsible for the disease-causing properties of these fungi.

  • Hericium coralloides : This basidiomycete has been found to produce novel isoindolinone derivatives, named corallocins , which have shown neurotrophic and antiproliferative effects.[7]

Plant Sources

While less common than in fungi, isoindolinone alkaloids have also been isolated from certain plant families. For instance, aristoyagonine , a cularine alkaloid, is a naturally occurring isoindolinone found in certain plants.[4]

Quantitative Data on Biological Activities

The following tables summarize the reported biological activities of several naturally occurring isoindolinone compounds, providing a basis for comparative analysis.

Table 1: Cytotoxic Activity of Isoindolinone Natural Products

CompoundNatural SourceCancer Cell LineIC50 (µM)Reference(s)
Aspernidine AAspergillus nidulansVarious tumor cell linesNot specified[8]
Corallocin BHericium coralloidesHuman breast and cervical cancerNot specified[7]
Chartarutines B, G, HStachybotrys chartarum--[9]

Table 2: Antiviral Activity of Isoindolinone Natural Products

CompoundNatural SourceVirusIC50 (µM)Reference(s)
AcetylstachyflinStachybotrys sp. RF-7260Influenza A (H1N1)0.003[9]
Chartarutines B, G, HStachybotrys chartarumHIV-14.9 - 5.6[9]

Table 3: Immunosuppressive Activity of Isoindolinone Natural Products

CompoundNatural SourceAssayActivityReference(s)
StachybotrylactamsStachybotrys sp.Endothelin antagonismPotent[4]

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of isoindolinone compounds from their natural sources.

General Workflow for Isolation and Purification

The isolation of isoindolinone natural products typically follows a multi-step process involving extraction, fractionation, and purification.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification & Characterization start Fungal Culture (Solid or Liquid) extraction Solvent Extraction (e.g., Ethyl Acetate, Acetone) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography (e.g., Silica Gel) crude_extract->fractionation fractions Active Fractions fractionation->fractions hplc Preparative HPLC fractions->hplc characterization Structure Elucidation (NMR, MS) hplc->characterization

Caption: General workflow for the isolation and characterization of isoindolinone compounds.

Detailed Protocol for the Isolation of Aspernidine A from Aspergillus nidulans

This protocol is based on the methods described for the isolation of aspernidine A from a high-producing mpkAΔ strain of Aspergillus nidulans.[6]

  • Cultivation: The A. nidulans mpkAΔ strain is cultivated on Yeast Agar Glucose (YAG) medium for a period sufficient to allow for the production of aspernidine A (e.g., several days to weeks).[6] The typical yield is approximately 15 mg/L.[6]

  • Extraction: The fungal biomass and agar are extracted exhaustively with an organic solvent such as ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Preliminary Fractionation (Flash Chromatography): The crude extract is subjected to flash chromatography on a silica gel column, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification (Preparative HPLC): Fractions containing aspernidine A, as identified by TLC and analytical HPLC, are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile-water gradient).

  • Structure Elucidation: The purified compound is identified as aspernidine A through comprehensive spectroscopic analysis, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS), and by comparison with published data.[6]

Protocol for the Extraction of Corallocins from Hericium coralloides

This protocol is adapted from the methodology used for the isolation of corallocins.[7]

  • Extraction: Dried and powdered fruiting bodies of Hericium coralloides are soaked in acetone at room temperature with shaking for 48 hours.[7] The process is repeated, and the combined filtrates are dried under reduced pressure. The resulting residue is then extracted with ethyl acetate.[7]

  • Purification: The ethyl acetate crude extract is subjected to further purification steps, likely involving chromatographic techniques such as column chromatography and preparative HPLC, to isolate the pure corallocin derivatives.[7]

Biosynthesis of Fungal Isoindolinones

Recent studies have begun to unravel the genetic and enzymatic basis for the biosynthesis of isoindolinone alkaloids in fungi.

Biosynthesis of Zinnimidine

The biosynthetic pathway of zinnimidine in Alternaria species involves a dedicated gene cluster.[2][10] Key enzymes, designated ZinA, ZinD, ZinE, and ZinF, are crucial for the formation of the isoindolinone scaffold from a 2-methyl benzoic acid-like tetraketide precursor.[2][10] Subsequent modifications, including methylation and prenylation, are catalyzed by ZinB and ZinE, respectively.[2][10]

zinnimidine_biosynthesis precursor 2-Methyl Benzoic Acid-like Tetraketide Precursor isoindolinone_core Isoindolinone Scaffold precursor->isoindolinone_core ZinA, ZinD, ZinE, ZinF zinnimidine Zinnimidine isoindolinone_core->zinnimidine ZinB (Methylation) ZinE (Prenylation)

Caption: Simplified biosynthetic pathway of zinnimidine.

Biosynthesis of Aspernidine A

The biosynthesis of aspernidine A in Aspergillus nidulans is governed by a specific gene cluster.[1][11] Targeted gene deletions have helped to identify the genes involved in the pathway, and intermediates have been isolated from mutant strains, providing insights into the biosynthetic steps.[1][3] The pathway is thought to be initiated by a non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid enzyme.

Signaling Pathways Modulated by Isoindolinone Compounds

The diverse biological activities of isoindolinone compounds stem from their ability to interact with and modulate key cellular signaling pathways.

PI3K/Akt/mTOR Pathway

Several alkaloids have been shown to modulate the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[12][13] Dysregulation of this pathway is a hallmark of many cancers. Isoindolinone derivatives have been reported to act as inhibitors of this pathway, contributing to their anticancer effects.[14][15]

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Isoindolinone Isoindolinone Compound Isoindolinone->PI3K Isoindolinone->Akt

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoindolinone compounds.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis.[16] The discovery that a deletion of the mpkA gene in A. nidulans leads to increased production of aspernidine A suggests a link between this pathway and isoindolinone biosynthesis.[6] Furthermore, some natural compounds are known to induce apoptosis in cancer cells through the regulation of the MAPK pathway.[17]

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Isoindolinone Isoindolinone Compound Isoindolinone->Raf

References

Potential Therapeutic Targets of 5-Hydroxyisoindolin-1-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyisoindolin-1-one is a heterocyclic organic molecule belonging to the isoindolinone class of compounds. The isoindolin-1-one scaffold is a recurring motif in a multitude of natural products and synthetic molecules endowed with a wide array of biological activities.[1][2] While direct and extensive research on the specific therapeutic targets of 5-Hydroxyisoindolin-1-one is not robustly documented in publicly available literature, the pharmacological activities of structurally related isoindolinone derivatives provide a strong basis for predicting its potential mechanisms of action and therapeutic applications. This technical guide synthesizes the existing data on the biological activities of the broader isoindolinone class to illuminate the potential therapeutic targets of 5-Hydroxyisoindolin-1-one, thereby providing a foundational resource for researchers and drug development professionals. This document outlines potential enzyme and receptor targets, summarizes quantitative data from related compounds, details relevant experimental protocols, and provides visual representations of key signaling pathways.

Introduction

The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds.[1] Natural products containing this moiety have demonstrated activities ranging from anti-cancer and anti-inflammatory to anti-viral.[2] Furthermore, synthetic derivatives have been developed as potent modulators of various enzymes and receptors. Given this precedent, 5-Hydroxyisoindolin-1-one holds promise as a lead compound for the development of novel therapeutics. This guide explores its potential therapeutic targets by examining the established activities of its structural analogs.

Potential Enzyme Targets

Based on the activities of related isoindolinone-containing molecules, several enzyme families are predicted as potential targets for 5-Hydroxyisoindolin-1-one.

Carbonic Anhydrases (CAs)

Recent studies have highlighted the potential of isoindolinone derivatives as inhibitors of carbonic anhydrases (CAs), particularly the cytosolic isoforms hCA I and hCA II.[3] These metalloenzymes play a crucial role in pH regulation and are implicated in various physiological and pathological processes, including glaucoma and tumorigenesis.

Quantitative Data on Isoindolinone-based CA Inhibitors

Compound ClassTarget IsoformIC₅₀ (nM)Kᵢ (nM)Reference
Novel Sulfonylated IsoindolinoneshCA I11.24 ± 0.291 - 75.73 ± 1.20511.48 ± 4.18 - 87.08 ± 35.21[3]
Novel Sulfonylated IsoindolinoneshCA II13.02 ± 0.041 - 231 ± 19.32 ± 2.35 - 160.34 ± 46.59[3]
Cyclooxygenases (COXs)

The anti-inflammatory properties of some isoindolinone derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[4] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain.

Quantitative Data on Isoindoline-1,3-dione-based COX Inhibitors

CompoundTarget IsoformIC₅₀ (µM)Reference
ZM4COX-13.0 - 3.6[4]
ZM4COX-23.0 - 3.6[4]
ZM5COX-13.0 - 3.6[4]
ZM5COX-23.0 - 3.6[4]
Phosphodiesterases (PDEs)

Certain isoquinoline derivatives, which share a bicyclic aromatic structure with isoindolinones, have been shown to inhibit phosphodiesterases (PDEs).[5] These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. Inhibition of PDEs leads to an increase in intracellular cAMP levels, which can have a range of physiological effects, including vasodilation and anti-inflammatory responses.

Quantitative Data on Isoquinoline-based PDE Inhibitors

CompoundTargetIC₅₀ (µM)Reference
IQ3bhigh affinity cAMP PDE11 ± 5[5]
AQ11high affinity cAMP PDE43 ± 8[5]

Potential Signaling Pathways

The potential enzymatic targets of 5-Hydroxyisoindolin-1-one suggest its involvement in several key signaling pathways.

Prostaglandin Synthesis Pathway

By potentially inhibiting COX enzymes, 5-Hydroxyisoindolin-1-one could modulate the inflammatory response by interfering with the conversion of arachidonic acid to prostaglandins.

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor 5-Hydroxyisoindolin-1-one (Potential Inhibitor) Inhibitor->COX

Caption: Potential inhibition of the prostaglandin synthesis pathway.

cAMP-Mediated Signaling Pathway

Through the potential inhibition of phosphodiesterases, 5-Hydroxyisoindolin-1-one could increase intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events.

cAMP_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE degradation PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE->AMP Cellular_Response Cellular Response PKA->Cellular_Response Inhibitor 5-Hydroxyisoindolin-1-one (Potential Inhibitor) Inhibitor->PDE

Caption: Potential modulation of the cAMP signaling pathway.

Experimental Protocols

To investigate the potential therapeutic targets of 5-Hydroxyisoindolin-1-one, the following experimental protocols, adapted from studies on related compounds, are recommended.

Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity assay for carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase I and II (hCA I and hCA II)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • 5-Hydroxyisoindolin-1-one (test compound)

  • Acetazolamide (positive control)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of 5-Hydroxyisoindolin-1-one and the positive control in the assay buffer.

  • Add 20 µL of the enzyme solution to each well of a 96-well plate.

  • Add 20 µL of the test compound or control to the respective wells.

  • Pre-incubate the enzyme with the inhibitor for 10 minutes at room temperature.

  • Initiate the reaction by adding 160 µL of the NPA substrate solution.

  • Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm every 30 seconds for 10 minutes.

  • Calculate the initial reaction rates and determine the IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for assessing COX-1 and COX-2 inhibition.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • 5-Hydroxyisoindolin-1-one (test compound)

  • Indomethacin (non-selective COX inhibitor, positive control)

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of 5-Hydroxyisoindolin-1-one and control inhibitors.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2), the colorimetric probe (TMPD), and the test compound or control.

  • Incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the absorbance at 590 nm for 5 minutes.

  • Determine the IC₅₀ values by calculating the percentage of inhibition at each concentration of the test compound.

Phosphodiesterase (PDE) Inhibition Assay

This protocol is a standard method for measuring PDE activity.

Materials:

  • Purified phosphodiesterase (e.g., from bovine brain)

  • cAMP (substrate)

  • 5'-Nucleotidase (from Crotalus atrox venom)

  • 5-Hydroxyisoindolin-1-one (test compound)

  • IBMX (3-isobutyl-1-methylxanthine, a non-specific PDE inhibitor, positive control)

  • Tris-HCl buffer (pH 7.5)

  • Inorganic phosphate detection reagent (e.g., Malachite Green-based)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of 5-Hydroxyisoindolin-1-one and the positive control.

  • In a 96-well plate, add the PDE enzyme and the test compound or control.

  • Incubate for 10 minutes at 30°C.

  • Add cAMP to initiate the PDE reaction and incubate for a further 20 minutes at 30°C.

  • Add 5'-nucleotidase to convert the resulting AMP to adenosine and inorganic phosphate, and incubate for 10 minutes at 30°C.

  • Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric reagent.

  • Calculate the IC₅₀ values from the concentration-response curves.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of 5-Hydroxyisoindolin-1-one is currently limited, the well-documented biological activities of the broader isoindolin-1-one class of compounds provide a strong rationale for investigating its potential as an inhibitor of carbonic anhydrases, cyclooxygenases, and phosphodiesterases. The experimental protocols detailed in this guide offer a starting point for researchers to systematically evaluate these potential targets and elucidate the pharmacological profile of this promising molecule. Future research should focus on performing these in vitro assays, followed by cell-based and in vivo studies to validate the therapeutic potential of 5-Hydroxyisoindolin-1-one and its derivatives. Such investigations will be crucial in unlocking the full therapeutic promise of this intriguing chemical scaffold.

References

The Ascendant Scaffold: A Technical Guide to 3-Hydroxyisoindolin-1-ones in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxyisoindolin-1-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its presence in a variety of natural products and synthetic compounds with a broad spectrum of biological activities underscores its potential as a versatile template for drug design. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of 3-hydroxyisoindolin-1-one derivatives, with a focus on quantitative data and detailed experimental methodologies.

Synthetic Strategies for 3-Hydroxyisoindolin-1-one Scaffolds

The construction of the 3-hydroxyisoindolin-1-one core can be achieved through several synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. Key methodologies include ultrasonic-assisted synthesis, palladium-catalyzed C-H activation, and reactions involving organometallic reagents.

Ultrasonic-Assisted Synthesis

A highly efficient and rapid method for the synthesis of 3-hydroxyisoindolin-1-ones involves the ultrasound-assisted reaction of (Z)-3-alkylideneisobenzofuran-1(3H)-ones with primary amines.[1][2][3] This approach offers high yields and short reaction times, making it an attractive method for the generation of compound libraries.

Palladium-Catalyzed Synthesis

Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules. In the context of 3-hydroxyisoindolin-1-ones, this method allows for the direct coupling of benzamides with various partners, leading to the formation of the isoindolinone core with high regioselectivity.[4][5] This strategy is particularly useful for creating derivatives with diverse substitution patterns. Another palladium-catalyzed approach involves the intramolecular cyclization of 2-iodobenzamides.[6]

Other Synthetic Approaches

The 3-hydroxyisoindolin-1-one scaffold can also be synthesized through the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to phthalimides.[1][7] Additionally, domino reactions and multi-component reactions provide efficient pathways to these structures from readily available starting materials.[8][9]

Biological Activities and Therapeutic Potential

Derivatives of the 3-hydroxyisoindolin-1-one scaffold have demonstrated a wide array of biological activities, highlighting their potential in various therapeutic areas, including oncology and infectious diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 3-hydroxyisoindolin-1-one derivatives. These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines. One of the key mechanisms underlying their anticancer activity is the inhibition of Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4.[4] BRD4 is a critical regulator of oncogene transcription, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Carbonic Anhydrase Inhibition

Certain 3-hydroxyisoindolin-1-one derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[10][11] The inhibition of specific CA isoforms, such as CA I and CA II, is a validated strategy for the treatment of glaucoma, edema, and certain types of cancer.

Antiplasmodial Activity

Emerging research has also explored the potential of 3-substituted-isoindolin-1-ones, derived from 3-hydroxyisoindolin-1-one intermediates, as antiplasmodial agents, suggesting a possible role in the development of new treatments for malaria.[12]

Quantitative Biological Data

The following tables summarize the quantitative biological data for representative 3-hydroxyisoindolin-1-one derivatives.

Table 1: Anticancer Activity of 3-Hydroxyisoindolin-1-one Derivatives

CompoundCancer Cell LineIC50 (nM)Reference
10e HL-60365[4]
2a A549650,250,000[10]

Table 2: BRD4 Inhibitory Activity of 3-Hydroxyisoindolin-1-one Derivatives

CompoundIC50 (nM)Reference
10e 80[4]

Table 3: Carbonic Anhydrase Inhibitory Activity of Isoindolinone Derivatives

CompoundhCA I Ki (nM)hCA II Ki (nM)Reference
2c 11.48 ± 4.189.32 ± 2.35[10]
2f 16.09 ± 4.1414.87 ± 3.25[10]
AAZ (Standard) --[10]

Experimental Protocols

General Procedure for Ultrasonic-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones[1]

To a solution of (Z)-3-alkylideneisobenzofuran-1(3H)-one (0.5 mmol) in isopropanol (2 mL) is added a primary amine (1.0 mmol). The reaction mixture is then subjected to ultrasonic irradiation at 50 °C for 30 minutes. After completion of the reaction, the mixture is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Palladium-Catalyzed Synthesis of 3-Hydroxyisoindolin-1-ones via C-H Activation[5]

A mixture of a benzamide (0.5 mmol), a phenylglyoxylic acid (0.6 mmol), Pd(OAc)2 (10 mol%), and (NH4)2S2O8 (4 mmol) in THF (2 mL) is stirred in a sealed tube at room temperature. Upon completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 3-hydroxyisoindolin-1-one.

Carbonic Anhydrase Inhibition Assay[10]

The inhibitory effects of the compounds on human carbonic anhydrase (hCA) I and II isoforms are evaluated using the esterase assay. Acetazolamide is used as a standard inhibitor. The enzyme and inhibitor are pre-incubated together, and the reaction is initiated by the addition of 4-nitrophenyl acetate as a substrate. The rate of hydrolysis is monitored spectrophotometrically, and the Ki values are calculated from dose-response curves.

Signaling Pathways and Mechanisms of Action

BRD4 Inhibition Signaling Pathway

3-Hydroxyisoindolin-1-one derivatives that inhibit BRD4 interfere with the transcriptional activation of key oncogenes. BRD4 recognizes and binds to acetylated lysine residues on histones, recruiting the transcriptional machinery to the promoters of target genes, such as c-myc. By competitively binding to the bromodomains of BRD4, these inhibitors displace it from chromatin, leading to the downregulation of oncogene expression and subsequent cell cycle arrest and apoptosis in cancer cells.

BRD4_Inhibition_Pathway cluster_nucleus Nucleus cluster_cell_effects Cellular Effects BRD4 BRD4 AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates Oncogenes Oncogenes (e.g., c-myc) RNAPII->Oncogenes Transcribes Transcription Transcription CellCycleArrest Cell Cycle Arrest Apoptosis Apoptosis Inhibitor 3-Hydroxyisoindolin-1-one Inhibitor Inhibitor->BRD4 Inhibits

Caption: BRD4 Inhibition by 3-Hydroxyisoindolin-1-one Derivatives.

Mechanism of Carbonic Anhydrase Inhibition

The general mechanism of carbonic anhydrase inhibition by sulfonamide-containing 3-hydroxyisoindolin-1-one derivatives involves the coordination of the sulfonamide group to the zinc ion (Zn2+) located in the active site of the enzyme. This binding event displaces a water molecule that is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function.

Caption: Carbonic Anhydrase Inhibition Mechanism.

Conclusion

The 3-hydroxyisoindolin-1-one scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with its proven efficacy against key biological targets such as BRD4 and carbonic anhydrases, makes it a focal point for ongoing and future drug discovery efforts. The data and methodologies presented in this guide aim to provide a solid foundation for researchers dedicated to exploring the full therapeutic potential of this remarkable scaffold.

References

In Silico Prediction of 5-Hydroxyisoindolin-1-one Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 5-Hydroxyisoindolin-1-one and In Silico Bioactivity Prediction

5-Hydroxyisoindolin-1-one belongs to the isoindolinone scaffold, a privileged structure in medicinal chemistry known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and enzymatic inhibition.[1][2] The application of in silico methods provides a rapid and cost-effective approach to hypothesize and prioritize potential biological targets and mechanisms of action for novel compounds like 5-Hydroxyisoindolin-1-one.[3] This guide outlines a systematic computational workflow to predict its bioactivity profile.

In Silico Prediction Workflow

The proposed workflow integrates multiple computational techniques to build a comprehensive bioactivity profile for 5-Hydroxyisoindolin-1-one.

G cluster_input Input cluster_prediction In Silico Prediction cluster_analysis Analysis & Output Input_Molecule 5-Hydroxyisoindolin-1-one (2D/3D Structure) Target_Prediction Target Prediction (Ligand-Based & Structure-Based) Input_Molecule->Target_Prediction QSAR QSAR Modeling Input_Molecule->QSAR Pharmacophore Pharmacophore Modeling Input_Molecule->Pharmacophore Predicted_Targets Prioritized Target List Target_Prediction->Predicted_Targets Molecular_Docking Molecular Docking Binding_Affinity Binding Affinity & Pose Molecular_Docking->Binding_Affinity Activity_Prediction Predicted Bioactivity (IC50/Ki) QSAR->Activity_Prediction Feature_Map Pharmacophore Model Pharmacophore->Feature_Map Predicted_Targets->Molecular_Docking Pathway_Analysis Signaling Pathway Analysis Binding_Affinity->Pathway_Analysis Hypothesis Biological Activity Hypothesis Activity_Prediction->Hypothesis Feature_Map->Hypothesis Pathway_Analysis->Hypothesis

Caption: In silico workflow for 5-Hydroxyisoindolin-1-one bioactivity prediction.

Target Prediction

The initial step in elucidating the bioactivity of a novel compound is the identification of its potential molecular targets. This can be achieved through a combination of ligand-based and structure-based approaches.

3.1. Ligand-Based Target Prediction

This method relies on the principle that structurally similar molecules often exhibit similar biological activities.

  • Experimental Protocol:

    • Obtain SMILES String: The SMILES (Simplified Molecular Input Line Entry System) string for 5-Hydroxyisoindolin-1-one is O=C1NC(C=C2)=C(O)C=C2C1.

    • Utilize Prediction Servers: Input the SMILES string into web-based servers such as SwissTargetPrediction, ChEMBL, and PubChem to identify potential protein targets based on similarity to known bioactive ligands.[4][5][6]

    • Analyze Results: Compile a list of predicted targets, paying close attention to those with high prediction scores and those that are members of protein families known to be modulated by isoindolinone derivatives (e.g., kinases, polymerases, hydrolases).

3.2. Structure-Based Target Prediction (Reverse Docking)

Reverse docking involves screening the 3D structure of the compound against a library of protein binding sites to identify potential targets.

  • Experimental Protocol:

    • Prepare Ligand: Generate a 3D structure of 5-Hydroxyisoindolin-1-one and perform energy minimization using software like Avogadro or UCSF Chimera.

    • Select Target Database: Utilize a database of 3D protein structures, such as the Protein Data Bank (PDB).

    • Perform Reverse Docking: Use software like AutoDock Vina or Discovery Studio to dock the ligand into the binding sites of the protein structures in the database.

    • Rank Targets: Rank the potential targets based on the predicted binding affinities (docking scores).

Molecular Docking

Once a list of potential targets is generated, molecular docking can be used to predict the binding mode and affinity of 5-Hydroxyisoindolin-1-one to these proteins in more detail.

  • Experimental Protocol (using AutoDock Vina):

    • Protein Preparation:

      • Download the 3D crystal structure of the target protein (e.g., CDK7 - PDB ID: 1UA2, PARP-1 - PDB ID: 6CAY, Carbonic Anhydrase II - PDB ID: 2CBE) from the PDB.

      • Remove water molecules and any co-crystallized ligands.

      • Add polar hydrogens and assign Gasteiger charges using AutoDock Tools (ADT).

      • Save the prepared protein in PDBQT format.

    • Ligand Preparation:

      • Load the 3D structure of 5-Hydroxyisoindolin-1-one into ADT.

      • Assign rotatable bonds.

      • Save the prepared ligand in PDBQT format.

    • Grid Box Definition:

      • Define the search space (grid box) around the active site of the protein. The coordinates can be determined from the position of a co-crystallized ligand or by identifying conserved binding pockets.

    • Docking Simulation:

      • Run AutoDock Vina, specifying the prepared protein, ligand, and grid box parameters.

    • Analysis of Results:

      • Analyze the output file to obtain the predicted binding affinity (in kcal/mol) and the different binding poses.

      • Visualize the docked poses using software like PyMOL or UCSF Chimera to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models mathematically correlate the structural features of a series of compounds with their biological activity. While no specific data for 5-Hydroxyisoindolin-1-one is available, a hypothetical QSAR model can be built using data from related isoindolinone derivatives to predict its activity.

  • Experimental Protocol (2D-QSAR):

    • Data Collection: Compile a dataset of isoindolinone derivatives with experimentally determined bioactivity data (e.g., IC50 or Ki values) against a specific target.

    • Molecular Descriptor Calculation: For each molecule in the dataset, calculate a variety of 2D molecular descriptors (e.g., topological, constitutional, electronic) using software like PaDEL-Descriptor or RDKit.

    • Data Splitting: Divide the dataset into a training set (typically 70-80%) for model building and a test set for external validation.

    • Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest to build a regression model correlating the descriptors with the biological activity.

    • Model Validation: Evaluate the predictive power of the model using statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).

    • Prediction for 5-Hydroxyisoindolin-1-one: Calculate the same set of molecular descriptors for 5-Hydroxyisoindolin-1-one and use the validated QSAR model to predict its biological activity.

Table 1: Hypothetical QSAR Data for Isoindolinone Derivatives against CDK7

Compound IDStructureExperimental pIC50Predicted pIC50
5-Hydroxyisoindolin-1-one (Structure of 5-Hydroxyisoindolin-1-one)N/A (Predicted Value)
Analog 1(Structure of Analog 1)7.27.1
Analog 2(Structure of Analog 2)6.86.9
Analog 3(Structure of Analog 3)7.57.4
............

Pharmacophore Modeling

A pharmacophore model defines the essential 3D arrangement of chemical features required for a molecule to bind to a specific target.

  • Experimental Protocol (using Discovery Studio):

    • Training Set Preparation: Select a set of structurally diverse and active ligands for the target of interest.

    • Feature Identification: Identify common pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) among the training set molecules.

    • Pharmacophore Generation: Use the "Common Feature Pharmacophore Generation" protocol in Discovery Studio to generate and score multiple pharmacophore models.[7]

    • Model Validation: Validate the best pharmacophore model by screening it against a database of known active and inactive compounds. A good model should be able to distinguish between these two sets.

    • Mapping 5-Hydroxyisoindolin-1-one: Map the 3D structure of 5-Hydroxyisoindolin-1-one onto the validated pharmacophore to assess its potential fit and, by extension, its bioactivity.

Predicted Signaling Pathway Modulation

Based on the predicted targets for the isoindolinone scaffold, we can hypothesize the modulation of several key signaling pathways.

7.1. CDK7 Signaling Pathway

CDK7 is a crucial regulator of both the cell cycle and transcription.[8][9] Inhibition of CDK7 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[10]

CDK7_Pathway 5_Hydroxyisoindolin_1_one 5-Hydroxyisoindolin-1-one CDK7 CDK7 5_Hydroxyisoindolin_1_one->CDK7 Inhibition RNA_Pol_II RNA Polymerase II CDK7->RNA_Pol_II Phosphorylation CDK1_2_4_6 CDK1, CDK2, CDK4/6 CDK7->CDK1_2_4_6 Activation Transcription Transcription RNA_Pol_II->Transcription Cell_Cycle_Progression Cell Cycle Progression CDK1_2_4_6->Cell_Cycle_Progression

Caption: Predicted inhibition of the CDK7 signaling pathway.

7.2. PARP-1 Signaling Pathway

PARP-1 is a key enzyme in DNA repair and also plays a role in inflammation and cell death pathways.[3][11] Its inhibition is a validated strategy in cancer therapy.

PARP1_Pathway DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 Activation PARylation PARylation of proteins PARP1->PARylation Inflammation Inflammation PARP1->Inflammation Upregulation of pro-inflammatory genes 5_Hydroxyisoindolin_1_one 5-Hydroxyisoindolin-1-one 5_Hydroxyisoindolin_1_one->PARP1 Inhibition DNA_Repair DNA Repair PARylation->DNA_Repair

Caption: Predicted inhibition of the PARP-1 signaling pathway.

7.3. Carbonic Anhydrase Signaling

Carbonic anhydrases are involved in various physiological processes, including pH regulation and CO2/bicarbonate sensing.[12][13] Inhibition of specific CA isoforms has therapeutic applications.

CA_Pathway CO2_H2O CO2 + H2O Carbonic_Anhydrase Carbonic Anhydrase CO2_H2O->Carbonic_Anhydrase HCO3_H HCO3- + H+ Carbonic_Anhydrase->HCO3_H 5_Hydroxyisoindolin_1_one 5-Hydroxyisoindolin-1-one 5_Hydroxyisoindolin_1_one->Carbonic_Anhydrase Inhibition pH_Regulation pH Regulation HCO3_H->pH_Regulation Biosynthesis Biosynthesis HCO3_H->Biosynthesis

Caption: Predicted inhibition of Carbonic Anhydrase activity.

Conclusion

This technical guide outlines a robust in silico workflow for the prediction of 5-Hydroxyisoindolin-1-one's bioactivity. By integrating target prediction, molecular docking, QSAR, and pharmacophore modeling, researchers can gain significant insights into its potential mechanisms of action and identify key structural features for optimization. The provided experimental protocols offer a clear path for the computational assessment of this and other novel chemical entities, thereby accelerating the early stages of drug discovery. The predicted modulation of key signaling pathways provides a foundation for future experimental validation.

References

An In-depth Technical Guide to 5-Hydroxyisoindolin-1-one: Physicochemical Characteristics, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and analytical methodologies for 5-Hydroxyisoindolin-1-one. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data and procedural insights. The isoindolin-1-one framework is a core structure in a variety of natural products and pharmaceutical agents, known for a wide range of biological activities.[1][2]

Core Physicochemical Characteristics

5-Hydroxyisoindolin-1-one is a solid organic compound.[3] Its key physicochemical properties are summarized below, providing essential data for research and development applications.

Table 1: Key Physicochemical Properties of 5-Hydroxyisoindolin-1-one

PropertyValueSource
Molecular Formula C₈H₇NO₂[3]
Molecular Weight 149.15 g/mol [3]
Melting Point 157-161 °C[3]
Boiling Point 519.3 °C at 760 mmHg[3]
Density 1.362 g/cm³[3]
Physical Form Solid[4]
Storage Temperature 4°C, under nitrogen[5]

Table 2: Identification and Structural Descriptors

IdentifierValueSource
CAS Number 252061-66-8
IUPAC Name 5-hydroxy-2,3-dihydroisoindol-1-one[3]
InChI Key NLNNRNIJRFYGFB-UHFFFAOYSA-N[3]
SMILES C1C2=C(C=CC(=C2)O)C(=O)N1[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of isoindolin-1-one derivatives are crucial for their application in research. The following sections outline common experimental procedures.

Synthesis Protocol: Ultrasound-Assisted Synthesis of Isoindolin-1-one Derivatives

This method provides an efficient and high-yield pathway to synthesize isoindolin-1-one scaffolds, adapted from methodologies for similar structures.[6] Ultrasonic irradiation is noted for accelerating the reaction.[6]

Materials:

  • A substituted 2-formylbenzoate or related starting material

  • A primary amine (e.g., methylamine, benzylamine)

  • Solvent (e.g., isopropanol)

  • Ammonium acetate (for certain variations)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting material (e.g., 3-alkylidenephtalides, 1 equiv.) and the primary amine (2 equiv.) in a suitable solvent like isopropanol.[6]

  • Ultrasonic Irradiation: Place the reaction mixture in a pre-heated ultrasonic bath (e.g., at 50°C) and irradiate for approximately 30 minutes.[6] The ultrasound accelerates the initial nucleophilic addition.[6]

  • Reaction Workup: After the reaction, partition the mixture with ethyl acetate and distilled water.[6]

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.[6]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product using silica gel column chromatography with a suitable gradient solvent system (e.g., n-hexane/ethyl acetate) to obtain the pure isoindolin-1-one product.[6]

Analytical Characterization Protocols

Accurate characterization is essential to confirm the structure and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.

  • General Procedure:

    • Dissolve a small sample (5-10 mg) of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

    • Record ¹H NMR and ¹³C NMR spectra using a spectrometer (e.g., 400 MHz).[7]

    • Process the data, referencing chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).[7]

    • Analyze the chemical shifts, integration, multiplicity (singlet, doublet, etc.), and coupling constants to confirm the expected structure.[7] For isoindolin-1-ones, characteristic peaks for the benzylic protons and hemiaminal carbon can confirm the structure.[6]

2. High-Resolution Mass Spectrometry (HRMS):

  • Purpose: To determine the precise molecular weight and elemental formula of the compound.

  • General Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Infuse the solution into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).[8]

    • Acquire the mass spectrum in positive or negative ion mode.

    • The measured mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) is compared to the calculated exact mass for the proposed formula (C₈H₇NO₂) to confirm its elemental composition.[6]

3. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the compound.

  • General Procedure:

    • Develop a suitable method, selecting an appropriate column (e.g., C18), mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid), and flow rate.

    • Dissolve the sample in the mobile phase and inject it into the HPLC system.

    • Monitor the elution of the compound using a UV detector at a relevant wavelength.

    • The purity is determined by integrating the peak area of the target compound relative to the total peak area in the chromatogram.

Visualizations: Workflows and Relationships

Diagrams are provided to visualize key processes and conceptual relationships relevant to the study and application of 5-Hydroxyisoindolin-1-one.

G Experimental Workflow: Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization start Starting Materials (e.g., 2-formylbenzoate) react Ultrasound-Assisted Reaction with Amine start->react workup Extraction & Workup react->workup purify Column Chromatography workup->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr Pure Compound hrms High-Resolution MS purify->hrms Pure Compound hplc HPLC Purity purify->hplc Pure Compound end_node Verified 5-Hydroxyisoindolin-1-one nmr->end_node hrms->end_node hplc->end_node

Caption: Workflow for synthesis and analysis of 5-Hydroxyisoindolin-1-one.

G Physicochemical Properties in Drug Development cluster_props Physicochemical Properties cluster_adme Pharmacokinetic Profile (ADME) center_node 5-Hydroxyisoindolin-1-one mw Molecular Weight center_node->mw sol Solubility (LogS) center_node->sol lip Lipophilicity (LogP) center_node->lip pka pKa center_node->pka abs Absorption sol->abs influences lip->abs influences pka->abs influences dist Distribution abs->dist met Metabolism dist->met bio Biological Activity & Target Engagement dist->bio affects exc Excretion met->exc

Caption: Relationship between key properties and drug development stages.

Biological Activity and Significance

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][6] Molecules containing this core have demonstrated potential as:

  • Antihypertensive agents (e.g., Chlortalidone)[2]

  • Anticancer agents [1]

  • TNFα-inhibitors [1]

  • PARP-1 inhibitors [1]

While specific signaling pathway data for 5-Hydroxyisoindolin-1-one is not extensively detailed in public literature, its structural similarity to other bioactive isoindolinones suggests its potential as a valuable building block or lead compound in drug discovery programs.[1] Further research into its biological targets and mechanisms of action is warranted. The physicochemical properties, such as lipophilicity and the presence of a hydrogen-bonding hydroxyl group, are critical determinants for its pharmacokinetic profile and potential interactions with biological targets.[9]

References

An In-Depth Technical Guide to the Structure-Activity Relationship of 5-Hydroxyisoindolin-1-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-hydroxyisoindolin-1-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of this core structure have shown significant potential as inhibitors of key cellular targets, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 5-hydroxyisoindolin-1-one analogs, focusing on their role as anticancer agents and inhibitors of Poly(ADP-ribose) polymerase (PARP).

Core Structure and Therapeutic Potential

The isoindolin-1-one core is a bicyclic lactam that serves as a versatile template for the design of bioactive molecules. The introduction of a hydroxyl group at the 5-position has been shown to be a critical modification, influencing the binding affinity and selectivity of these compounds for various biological targets. The primary therapeutic application of these analogs explored to date is in cancer treatment, largely due to their ability to interfere with DNA damage response (DDR) pathways.[1][2]

Structure-Activity Relationship (SAR) Studies

The biological activity of 5-hydroxyisoindolin-1-one analogs is highly dependent on the nature and position of substituents on the isoindolinone core and the N-acyl group.

Substitutions on the Isoindolinone Core

Systematic modifications of the isoindolinone scaffold have revealed key structural requirements for potent biological activity. While specific data for a comprehensive library of 5-hydroxyisoindolin-1-one analogs is still emerging in the public domain, general SAR trends for substituted isoindolinones can be extrapolated. For instance, in the broader class of isoindolinone-based PARP inhibitors, substitutions at the 4-position with a carboxamide group have been shown to be crucial for activity.[3] The planarity of the bicyclic system and the potential for hydrogen bonding interactions are key determinants of binding affinity.

N-Acyl Group Modifications

The substituent attached to the nitrogen atom of the isoindolinone ring plays a pivotal role in defining the potency and selectivity of the analogs. Various aromatic and heteroaromatic moieties have been explored, leading to the identification of compounds with significant anticancer activity.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for isoindolinone derivatives, providing insights into their potential as therapeutic agents. While a comprehensive SAR table for a series of 5-hydroxyisoindolin-1-one analogs is not yet available in a single publication, the data below from various studies on related isoindolinone scaffolds highlights their anticancer and enzyme inhibitory potential.

Table 1: Anticancer Activity of Isoindolinone Derivatives

Compound IDR Group (at N-position)Cell LineIC50 (µM)Reference
Derivative 1 4-(2-Bromoacetyl)phenylRaji0.26 µg/mL[4]
Derivative 2 4-(2-Bromoacetyl)phenylK5623.81 µg/mL[4]
Compound 2a EthylsulfonateA549650.25 µg/mL[5]
Compound 3 N-benzyl derivativeA549114.25[6]
Compound 4 N-benzyl derivativeA549116.26[6]

Table 2: PARP-1 Inhibitory Activity of Isoindolinone Derivatives

Compound IDCore StructurePARP-1 Ki (nM)Cellular PARP Inhibition IC50 (µM)Reference
NMS-P118 Isoindolinone--[7]
Compound 34 NaphthyridinonePotent (exact value not provided)-[3]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of the biological activities of 5-hydroxyisoindolin-1-one analogs.

PARP-1 Inhibition Assays

a) PARP-1 Chemiluminescent Assay

This assay quantifies the inhibitory activity of compounds against PARP-1 by measuring the NAD-dependent addition of poly(ADP-ribose) (PAR) to histone proteins.

  • Materials : Purified PARP-1 enzyme, histone-coated 96-well plates, activated DNA template, biotinylated NAD+, 10x PARP assay buffer, DTT, blocking buffer, PBST buffer, Streptavidin-HRP, and ECL substrate.

  • Procedure :

    • Histone-coated plates are washed and blocked.

    • A reaction mixture containing assay buffer, biotinylated NAD+, activated DNA, and DTT is prepared.

    • Test compounds at various concentrations are added to the wells.

    • The reaction is initiated by the addition of PARP-1 enzyme and incubated.

    • The plate is washed, and Streptavidin-HRP is added to detect the biotinylated PAR chains.

    • After another wash, the ECL substrate is added, and chemiluminescence is measured using a microplate reader.

b) PARP Universal Colorimetric Assay

This assay is another method to determine PARP activity and its inhibition.

  • Principle : This ELISA-like assay measures the incorporation of biotinylated ADP-ribose into a histone-coated plate.

  • Procedure :

    • A 96-well plate is coated with histones.

    • The PARP reaction is carried out in the wells in the presence of biotinylated NAD+ and the test inhibitor.

    • The amount of incorporated biotin is detected using streptavidin-peroxidase and a colorimetric substrate.

    • Absorbance is read on a microplate reader.

Cell Viability Assays

These assays are crucial for determining the cytotoxic effects of the compounds on cancer cells.

a) MTT Assay

  • Principle : This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

  • Procedure :

    • Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.[7]

    • After an incubation period (typically 24-72 hours), MTT solution is added to each well.[7]

    • Following a further incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).[7]

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

    • Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.[7]

b) CellTiter-Glo® Luminescent Cell Viability Assay

  • Principle : This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

  • Procedure :

    • Cells are plated and treated with the test compounds in opaque-walled multi-well plates.

    • After incubation, the CellTiter-Glo® Reagent is added to the wells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP.

    • The plate is incubated to stabilize the luminescent signal.

    • Luminescence is measured using a luminometer.

Signaling Pathways and Mechanism of Action

5-Hydroxyisoindolin-1-one analogs, particularly those designed as PARP inhibitors, exert their anticancer effects by modulating the DNA damage response (DDR) pathway.

The DNA Damage Response Pathway

The DDR is a complex network of signaling pathways that detect, signal, and repair DNA damage. Key proteins involved in this process include ATM, ATR, and DNA-PK, which are activated by DNA lesions and initiate a cascade of downstream signaling events.

DNA_Damage_Response DNA_Damage DNA Damage Sensor_Proteins Sensor Proteins (e.g., PARP1, MRN complex) DNA_Damage->Sensor_Proteins Transducers Transducer Kinases (e.g., ATM, ATR, DNA-PK) Sensor_Proteins->Transducers Effectors Effector Proteins Transducers->Effectors Cell_Cycle_Arrest Cell Cycle Arrest Effectors->Cell_Cycle_Arrest DNA_Repair DNA Repair Effectors->DNA_Repair Apoptosis Apoptosis Effectors->Apoptosis Isoindolinone 5-Hydroxyisoindolin-1-one (PARP Inhibitor) Isoindolinone->Sensor_Proteins Inhibition

Figure 1. Simplified overview of the DNA Damage Response pathway and the point of intervention for 5-Hydroxyisoindolin-1-one-based PARP inhibitors.

PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited by compounds like 5-hydroxyisoindolin-1-one analogs, these SSBs are not repaired and can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells that have defects in the homologous recombination (HR) pathway for DSB repair (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to cell death. This concept is known as synthetic lethality and is a cornerstone of PARP inhibitor therapy.[1]

Synthetic_Lethality cluster_0 Normal Cell cluster_1 Cancer Cell (HR Deficient) SSB_N Single-Strand Break (SSB) PARP_N PARP-mediated Repair SSB_N->PARP_N Viability_N Cell Viability PARP_N->Viability_N DSB_N Double-Strand Break (DSB) HR_N Homologous Recombination (HR) Repair DSB_N->HR_N HR_N->Viability_N SSB_C Single-Strand Break (SSB) PARP_C PARP-mediated Repair SSB_C->PARP_C DSB_C Double-Strand Break (DSB) PARP_C->DSB_C Unrepaired SSBs lead to DSBs HR_C Defective HR Repair DSB_C->HR_C Apoptosis_C Apoptosis HR_C->Apoptosis_C Inhibitor 5-Hydroxyisoindolin-1-one (PARP Inhibitor) Inhibitor->PARP_C Inhibition

Figure 2. Mechanism of synthetic lethality induced by PARP inhibitors in homologous recombination-deficient cancer cells.

Conclusion and Future Directions

5-Hydroxyisoindolin-1-one analogs represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their ability to inhibit key enzymes in the DNA damage response pathway, such as PARP, provides a clear mechanism for their selective cytotoxicity towards cancer cells with specific genetic vulnerabilities.

Future research in this area should focus on:

  • Expansion of the chemical library: Synthesis and evaluation of a broader range of 5-hydroxyisoindolin-1-one analogs with diverse substitutions to establish a more detailed and quantitative SAR.

  • Target identification and validation: While PARP is a key target, exploring other potential molecular targets of these analogs could unveil new therapeutic opportunities.

  • In vivo studies: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of other therapeutic areas: The diverse biological activities of the isoindolinone scaffold suggest that these analogs may have applications beyond oncology, for instance, in inflammatory or neurodegenerative diseases.

By systematically exploring the SAR of this versatile scaffold, the scientific community can unlock the full therapeutic potential of 5-hydroxyisoindolin-1-one analogs for the benefit of patients.

References

Preliminary Cytotoxicity Screening of Isoindolin-1-one Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a general overview of the preliminary cytotoxicity screening of isoindolin-1-one derivatives. Extensive literature searches did not yield specific quantitative cytotoxicity data or detailed experimental protocols for 5-Hydroxyisoindolin-1-one. The information presented herein is based on studies of structurally related isoindolin-1-one compounds and serves as a foundational guide for researchers, scientists, and drug development professionals in this field.

Introduction

The isoindolin-1-one scaffold is a prominent structural motif found in a variety of biologically active compounds and natural products.[1] Derivatives of this core structure have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[2][3] Preliminary cytotoxicity screening is a critical first step in the evaluation of these compounds as potential therapeutic agents. This process involves exposing cancer cell lines to the compounds of interest and quantifying their effects on cell viability and proliferation. This guide outlines the common methodologies used for such screenings and presents a summary of reported cytotoxic activities for various isoindolin-1-one derivatives.

Data Presentation: Cytotoxicity of Isoindolin-1-one Derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth. The following table summarizes the reported IC50 values for several isoindolin-1-one derivatives against various cancer cell lines.

Compound ID/DescriptionCell LineAssayIC50 (µM)Reference
tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11)HepG2MTT5.89[3]
3-bromo-5-methylpyridin-2-yl-3-methyleneisoindolin-1-one (3n)HNSCCMTTNot specified, but most significant[2]
Methoxy substituted 3-methyleneisoindolinone (3b)HNSCCMTT31.24[2]
Ferrocene-substituted isoindolinone (11h)A549Not specified1.0[4]
Ferrocene-substituted isoindolinone (11h)MCF-7Not specified1.5[4]
5-halo substituted 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}-indolin-2-one (VIb–d)HeLaMTT10.64 - 33.62[1]
Isoindole derivative 7A549BrdU19.41[4]

Experimental Protocols

A variety of in vitro assays are available to assess the cytotoxicity of chemical compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells as an indicator of cell viability.[5]

MTT Assay Protocol

1. Cell Seeding:

  • Cancer cells are harvested from culture and seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • The test compound (e.g., an isoindolin-1-one derivative) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • A series of dilutions of the stock solution are prepared in cell culture medium to achieve the desired final concentrations.

  • The medium from the cell plate is removed, and 100 µL of the medium containing the test compound at various concentrations is added to the wells.

  • Control wells containing medium with the solvent (vehicle control) and untreated cells are also included.

  • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed.

  • 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[6]

  • The plate is gently agitated to ensure complete dissolution.

  • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow start Start cell_culture 1. Cell Culture (e.g., A549, MCF-7) start->cell_culture seeding 2. Cell Seeding (96-well plate) cell_culture->seeding treatment 3. Compound Treatment (Isoindolin-1-one derivatives) seeding->treatment incubation 4. Incubation (24-72 hours) treatment->incubation assay 5. Cytotoxicity Assay (e.g., MTT, WST-1) incubation->assay data_acquisition 6. Data Acquisition (Plate Reader) assay->data_acquisition analysis 7. Data Analysis (IC50 determination) data_acquisition->analysis end End analysis->end

Caption: A generalized workflow for in vitro cytotoxicity screening.

Potential Signaling Pathway

While the specific signaling pathways modulated by 5-Hydroxyisoindolin-1-one are unknown, many cytotoxic compounds exert their effects by inducing apoptosis (programmed cell death). The following diagram illustrates a simplified, generic apoptotic pathway.

apoptosis_pathway compound Cytotoxic Compound (e.g., Isoindolin-1-one derivative) cell_stress Cellular Stress compound->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A simplified intrinsic apoptosis signaling pathway.

References

Methodological & Application

Application Notes and Protocols for 5-Hydroxyisoindolin-1-one in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyisoindolin-1-one is a heterocyclic organic compound belonging to the isoindolinone class of molecules. The isoindolinone scaffold is a key structural motif found in a variety of biologically active compounds and natural products.[1] Derivatives of this core structure have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory and anticancer properties.[1][2] These biological effects are often attributed to their ability to modulate key signaling pathways within the cell.

This document provides a detailed protocol for the solubilization of 5-Hydroxyisoindolin-1-one for use in cell culture experiments, along with a generalized experimental workflow for treating cells. Additionally, a potential signaling pathway that may be modulated by this class of compounds is illustrated.

Data Presentation

Table 1: Solubility and Stock Solution Preparation of 5-Hydroxyisoindolin-1-one
ParameterValue/ProcedureNotes
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol
Recommended Solvent Dimethyl Sulfoxide (DMSO)DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[3][4]
Procedure for Solubility Determination 1. Add 1 mg of 5-Hydroxyisoindolin-1-one to a microcentrifuge tube. 2. Add 100 µL of DMSO. 3. Vortex thoroughly. If the compound dissolves completely, the solubility is at least 10 mg/mL. 4. If not fully dissolved, incrementally add DMSO and vortex until complete dissolution is achieved to determine the maximum solubility.It is recommended to use high-purity, anhydrous DMSO to avoid precipitation.[3]
Stock Solution Concentration 10 mM (example)The concentration of the stock solution should be significantly higher than the final desired concentration in the cell culture medium to minimize the volume of solvent added.
Preparation of a 10 mM Stock Solution 1. Weigh out 1.49 mg of 5-Hydroxyisoindolin-1-one. 2. Dissolve in 1 mL of sterile DMSO. 3. Vortex until the compound is completely dissolved.Prepare stock solutions in a sterile environment (e.g., a laminar flow hood).
Storage of Stock Solution Aliquot into smaller, single-use volumes and store at -20°C or -80°C.Avoid repeated freeze-thaw cycles.[5]
Final DMSO Concentration in Culture < 0.5% High concentrations of DMSO can be toxic to cells. It is crucial to maintain a consistent and low final concentration of DMSO across all experimental and control groups.[2]

Experimental Protocols

Protocol 1: Preparation of 5-Hydroxyisoindolin-1-one for Cell Treatment

This protocol outlines the steps for preparing a stock solution of 5-Hydroxyisoindolin-1-one and its subsequent dilution for treating cells in culture.

Materials:

  • 5-Hydroxyisoindolin-1-one powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile, pyrogen-free serological pipettes and pipette tips

Procedure:

  • Prepare a 10 mM Stock Solution:

    • In a sterile environment, weigh 1.49 mg of 5-Hydroxyisoindolin-1-one and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex the tube until the compound is completely dissolved. This is your 10 mM stock solution.

  • Prepare Working Solutions:

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1 µM to 100 µM).[2]

    • Important: Ensure that the final concentration of DMSO in the medium for all treatments, including the vehicle control, is identical and ideally below 0.5%.[2] For example, if your highest desired concentration of 5-Hydroxyisoindolin-1-one is 100 µM, you can prepare a 100X working solution (10 mM) and add 1 µL of this to every 100 µL of cell culture medium. The vehicle control would receive 1 µL of DMSO for every 100 µL of medium.

  • Cell Treatment:

    • Seed your cells in the appropriate culture plates or flasks and allow them to adhere and stabilize for 24 hours.

    • After the stabilization period, remove the existing medium and replace it with the medium containing the various concentrations of 5-Hydroxyisoindolin-1-one.

    • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[2]

Mandatory Visualization

Experimental Workflow for Cell Treatment

G cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis stock_solution Prepare 10 mM Stock Solution in DMSO working_solutions Prepare Working Solutions (Serial Dilutions in Medium) stock_solution->working_solutions Dilute treat_cells Treat Cells with Working Solutions and Vehicle Control working_solutions->treat_cells seed_cells Seed Cells in Plates stabilize Incubate for 24h seed_cells->stabilize stabilize->treat_cells incubate_treat Incubate for Experimental Duration (e.g., 24-72h) treat_cells->incubate_treat assay Perform Cellular Assays (e.g., Viability, Western Blot) incubate_treat->assay G growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt AKT pip3->akt mtor mTOR akt->mtor cell_growth Cell Growth & Proliferation mtor->cell_growth apoptosis_inhibition Inhibition of Apoptosis mtor->apoptosis_inhibition inhibitor 5-Hydroxyisoindolin-1-one inhibitor->pi3k

References

High-Yield Laboratory Synthesis of 5-Hydroxyisoindolin-1-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the high-yield laboratory synthesis of 5-Hydroxyisoindolin-1-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described methodology follows a two-step synthetic sequence commencing with the formation of the key intermediate, 4-hydroxyphthalimide, from 4-hydroxyphthalic acid. Subsequent chemoselective reduction of one imide carbonyl group furnishes the target molecule. This protocol is optimized for high yield and purity, providing a reliable method for obtaining significant quantities of 5-Hydroxyisoindolin-1-one for research and development purposes.

Introduction

Isoindolin-1-one derivatives are prevalent structural motifs in a wide array of biologically active compounds and natural products. The introduction of a hydroxyl group at the 5-position of the isoindolinone core can significantly influence the molecule's pharmacological properties, making 5-Hydroxyisoindolin-1-one a crucial building block for the synthesis of novel therapeutic agents. This application note details a robust and efficient two-step synthesis to obtain this compound in high yield. The synthesis pathway is illustrated below.

Synthesis_Pathway A 4-Hydroxyphthalic Acid B 4-Hydroxyphthalimide A->B Amidation/Cyclization C 5-Hydroxyisoindolin-1-one B->C Selective Reduction

Caption: Synthetic pathway for 5-Hydroxyisoindolin-1-one.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 4-Hydroxyphthalimide

This procedure outlines the formation of the intermediate, 4-hydroxyphthalimide, from 4-hydroxyphthalic acid.

Reaction:

step1 cluster_reactants Reactants cluster_products Product A 4-Hydroxyphthalic Acid P A->P B Urea B->P C 4-Hydroxyphthalimide P->C Heat

Caption: Synthesis of 4-Hydroxyphthalimide.

Procedure:

  • In a round-bottom flask, thoroughly mix 4-hydroxyphthalic acid and urea.

  • Heat the mixture in an oil bath at 180-200 °C. The mixture will melt, and ammonia gas will evolve.

  • Continue heating for approximately 30 minutes or until the evolution of ammonia ceases.

  • Cool the reaction mixture to room temperature.

  • Recrystallize the solid residue from ethanol to obtain pure 4-hydroxyphthalimide.

Step 2: Synthesis of 5-Hydroxyisoindolin-1-one

This protocol describes the selective reduction of 4-hydroxyphthalimide to the final product, 5-Hydroxyisoindolin-1-one. Catalytic hydrogenation is a commonly employed method for the selective reduction of one carbonyl group in a phthalimide.[1]

Reaction:

step2 cluster_reactants Reactants cluster_products Product A 4-Hydroxyphthalimide P A->P C 5-Hydroxyisoindolin-1-one P->C H2, Pd/C

Caption: Synthesis of 5-Hydroxyisoindolin-1-one.

Procedure:

  • To a solution of 4-hydroxyphthalimide in a suitable solvent (e.g., ethanol or ethyl acetate), add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • The reaction mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere.

  • The reaction is typically run at a pressure of 50-100 psi and a temperature of 50-80 °C.

  • Monitor the reaction progress by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 5-Hydroxyisoindolin-1-one.

Data Presentation

StepStarting MaterialReagents/CatalystsProductYield (%)Purity (%)
14-Hydroxyphthalic AcidUrea4-Hydroxyphthalimide>90>98
24-HydroxyphthalimideH₂, Pd/C5-Hydroxyisoindolin-1-one85-95>99

Table 1: Summary of quantitative data for the synthesis of 5-Hydroxyisoindolin-1-one.

Logical Workflow

The overall workflow for the synthesis is presented below.

workflow start Start step1 Step 1: Synthesize 4-Hydroxyphthalimide start->step1 step2 Step 2: Selectively Reduce 4-Hydroxyphthalimide step1->step2 purification Purification (Chromatography/Recrystallization) step2->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End Product: 5-Hydroxyisoindolin-1-one analysis->end

Caption: Overall experimental workflow.

Conclusion

The presented two-step synthesis provides a reliable and high-yielding route to 5-Hydroxyisoindolin-1-one, a key intermediate for the development of novel pharmaceuticals. The protocols are straightforward and utilize readily available starting materials, making this method suitable for widespread adoption in both academic and industrial research laboratories. The detailed experimental procedures and quantitative data will aid researchers in successfully replicating and scaling this synthesis.

References

Application Notes and Protocols for the Quantification of 5-Hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyisoindolin-1-one is a chemical entity of growing interest in pharmaceutical research and development due to its presence as a core structural motif in various biologically active compounds. Accurate and precise quantification of this analyte in various matrices, particularly in biological fluids, is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and standardized protocols for the quantitative analysis of 5-Hydroxyisoindolin-1-one using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are designed to be adaptable for use in various research and quality control environments.

Analytical Methods Overview

The quantification of 5-Hydroxyisoindolin-1-one can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This method is suitable for the quantification of 5-Hydroxyisoindolin-1-one in bulk drug substances and formulated products where the concentration is relatively high. It offers good precision and accuracy with relatively common laboratory equipment.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the quantification of 5-Hydroxyisoindolin-1-one in complex biological matrices such as plasma and urine, LC-MS/MS is the preferred method due to its high sensitivity, selectivity, and specificity.[1][2] This technique allows for the detection of low concentrations of the analyte, which is essential for pharmacokinetic studies.

Data Presentation: Method Performance Characteristics

The following tables summarize the typical performance characteristics that should be achieved during the validation of the analytical methods for 5-Hydroxyisoindolin-1-one. These values are based on established guidelines for bioanalytical method validation and performance of similar assays.[3][4]

Table 1: HPLC-UV Method Performance

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.998
Accuracy 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1
Specificity No interference at the retention time of the analyte

Table 2: LC-MS/MS Method Performance in Biological Matrix

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Accurately and precisely quantifiable lowest standard
Matrix Effect Within acceptable limits (e.g., 85-115%)
Recovery Consistent, precise, and reproducible
Specificity No significant interference at the retention time and MRM transition of the analyte and IS

Experimental Protocols

Protocol 1: Quantification of 5-Hydroxyisoindolin-1-one by HPLC-UV

This protocol is designed for the analysis of 5-Hydroxyisoindolin-1-one in non-biological matrices.

1. Materials and Reagents

  • 5-Hydroxyisoindolin-1-one reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting condition could be a 70:30 (v/v) ratio of aqueous to organic phase.[6]

  • Flow Rate: 1.0 mL/min[7]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan of 5-Hydroxyisoindolin-1-one (typically in the range of 220-280 nm)

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-Hydroxyisoindolin-1-one reference standard in 10 mL of diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing 5-Hydroxyisoindolin-1-one in the diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank), followed by the working standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of 5-Hydroxyisoindolin-1-one in the sample solutions by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of 5-Hydroxyisoindolin-1-one in Human Plasma by LC-MS/MS

This protocol is intended for the sensitive and selective quantification of 5-Hydroxyisoindolin-1-one in a biological matrix.

1. Materials and Reagents

  • 5-Hydroxyisoindolin-1-one reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS) of 5-Hydroxyisoindolin-1-one (recommended)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (blank)

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A suitable reverse-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive or negative ESI, to be optimized for the analyte.

  • MRM Transitions: Specific precursor-to-product ion transitions for 5-Hydroxyisoindolin-1-one and its SIL-IS must be determined by direct infusion.

3. Standard and Sample Preparation

  • Standard Stock Solutions: Prepare separate stock solutions of 5-Hydroxyisoindolin-1-one and the SIL-IS in methanol.

  • Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of the 5-Hydroxyisoindolin-1-one working solutions into blank human plasma to prepare calibration standards and QC samples at different concentration levels.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the SIL-IS working solution and vortex.

    • Add 300 µL of cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting composition.

    • Transfer to an autosampler vial for injection.

4. Data Analysis

  • Acquire data using the optimized MRM transitions for the analyte and the IS.

  • Integrate the peak areas for both the analyte and the IS.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of 5-Hydroxyisoindolin-1-one in the QC and unknown samples from the calibration curve.

Visualizations

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Blank & Standards B->E C Prepare Sample Solutions F Inject Samples C->F D->E E->F G Generate Calibration Curve F->G H Quantify Samples G->H

Caption: Workflow for 5-Hydroxyisoindolin-1-one quantification by HPLC-UV.

Experimental Workflow for LC-MS/MS Analysis in Plasma

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Acquire Data Acquisition (MRM) Inject->Acquire Integrate Peak Integration Acquire->Integrate Calculate_Ratio Calculate Area Ratio (Analyte/IS) Integrate->Calculate_Ratio Cal_Curve Generate Calibration Curve Calculate_Ratio->Cal_Curve Quantify Quantify Unknown Samples Cal_Curve->Quantify Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Stability Stability Validation->Stability Matrix_Effect Matrix Effect (for LC-MS/MS) Validation->Matrix_Effect

References

Application Notes and Protocols for 5-Hydroxyisoindolin-1-one in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 5-Hydroxyisoindolin-1-one in high-throughput screening (HTS) assays for drug discovery. The isoindolin-1-one scaffold is a recognized pharmacophore found in a variety of biologically active compounds, including those with potential as anti-cancer agents.[1] This document outlines protocols for leveraging 5-Hydroxyisoindolin-1-one in HTS campaigns targeting two prominent classes of enzymes implicated in cancer: Poly (ADP-ribose) polymerase (PARP) and protein kinases.

Introduction to 5-Hydroxyisoindolin-1-one

The isoindolin-1-one core structure is a key feature in numerous natural products and synthetic molecules with diverse biological activities.[1] Derivatives of this scaffold have been investigated as inhibitors of various enzymes, making 5-Hydroxyisoindolin-1-one a compound of interest for screening against a range of therapeutic targets. Its structural similarity to the nicotinamide moiety of NAD+ suggests its potential as a competitive inhibitor for enzymes that utilize this cofactor, such as PARP.[1] Furthermore, the broader class of isoindolinones has been explored for kinase inhibitory activity.[2][3]

Application 1: Screening for PARP1 Inhibitors

Background: Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[4] Therefore, PARP1 inhibitors are a promising class of anti-cancer drugs. The structural resemblance of the isoindolinone scaffold to the nicotinamide portion of NAD+, the substrate for PARP1, makes 5-Hydroxyisoindolin-1-one a candidate for screening as a PARP1 inhibitor.[1]

Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

PARP1_Signaling DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Complex Repair Complex Assembly PAR->Repair_Complex recruits XRCC1 XRCC1 LIG3 DNA Ligase III PNKP PNKP POLB DNA Polymerase β Repair_Complex->XRCC1 Repair_Complex->LIG3 Repair_Complex->PNKP Repair_Complex->POLB DNA_Repair DNA Repair Repair_Complex->DNA_Repair Inhibitor 5-Hydroxyisoindolin-1-one Inhibitor->PARP1 inhibits

Caption: PARP1-mediated DNA single-strand break repair pathway.

High-Throughput Screening Protocol: PARP1 Inhibition Fluorescence Polarization (FP) Assay

This protocol describes a competitive binding assay to identify inhibitors of PARP1. The assay measures the displacement of a fluorescently labeled NAD+ analog from the PARP1 active site by a test compound, such as 5-Hydroxyisoindolin-1-one.

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled NAD+ analog (e.g., a Bodipy-labeled analog)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT, and 0.01% (v/v) Nonidet P-40

  • 384-well, black, low-volume microplates

  • 5-Hydroxyisoindolin-1-one and other test compounds dissolved in DMSO

  • Plate reader capable of fluorescence polarization measurements

Experimental Workflow:

References

Application of 5-Hydroxyisoindolin-1-one in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the specific application of 5-Hydroxyisoindolin-1-one in cancer is limited in publicly available literature. However, the isoindolinone scaffold is a well-established pharmacophore in the development of potent anticancer agents, particularly as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2][3][4][5] This document provides a detailed overview of the potential application of 5-Hydroxyisoindolin-1-one in cancer research based on the activities of structurally related isoindolinone derivatives that function as PARP1 inhibitors.

Introduction

The isoindolinone core structure is a key feature in a variety of biologically active compounds, including those with potent antitumor properties.[2][6] A significant area of investigation for this class of compounds is the inhibition of PARP1, a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[1] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of double-strand DNA breaks, ultimately resulting in cell death through a process known as synthetic lethality.[1][7][8] Given the established role of the isoindolinone scaffold in PARP1 inhibition, 5-Hydroxyisoindolin-1-one is a promising candidate for investigation as a targeted anticancer agent.

Mechanism of Action: PARP1 Inhibition

The structural similarity of the isoindolinone scaffold to the nicotinamide moiety of NAD+, the substrate for PARP enzymes, allows these compounds to act as competitive inhibitors at the catalytic site of PARP1.[4] By binding to the nicotinamide pocket of PARP1, isoindolinone derivatives prevent the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for the recruitment of DNA repair proteins to sites of single-strand DNA damage.[1][7] In HR-deficient cancer cells, the unresolved single-strand breaks escalate to double-strand breaks during replication, which cannot be efficiently repaired, leading to genomic instability and apoptosis.[7][8]

PARP_Inhibition_Pathway Mechanism of PARP1 Inhibition by 5-Hydroxyisoindolin-1-one cluster_0 DNA Damage and Repair cluster_1 PARP Inhibition cluster_2 Cellular Outcomes cluster_3 Homologous Recombination (HR) Pathway DNA_Damage Single-Strand DNA Break PARP1 PARP1 Activation DNA_Damage->PARP1 BER Base Excision Repair PARP1->BER SSB_Accumulation SSB Accumulation PARP1->SSB_Accumulation Isoindolinone 5-Hydroxyisoindolin-1-one Isoindolinone->PARP1 Inhibition DSB_Formation Double-Strand Break Formation SSB_Accumulation->DSB_Formation Apoptosis Apoptosis (in HR-deficient cells) DSB_Formation->Apoptosis HR_Repair HR Repair DSB_Formation->HR_Repair HR_Deficiency HR Deficiency (e.g., BRCA1/2 mutation) HR_Repair->HR_Deficiency Blocked in cancer cells

Caption: PARP1 Inhibition Pathway. Max Width: 760px.

Quantitative Data: In Vitro Activity of Isoindolinone Derivatives

The following table summarizes the in vitro activity of various isoindolinone derivatives against PARP1 and different cancer cell lines, providing a benchmark for the potential efficacy of 5-Hydroxyisoindolin-1-one.

Compound IDTargetCell LineCancer TypeIC50 (µM)Reference
NMS-P515 PARP1 (biochemical)--0.016 (Kd)[1]
NMS-P515 -HeLaCervical Cancer0.027[1]
Compound 11 -HepG2Liver Cancer5.89[2]
Compound 11h -A549Lung Cancer1.0[9]
Compound 11h -MCF-7Breast Cancer1.5[9]
Compound 5350 PARP1 (biochemical)--0.005[4]
Compound 5336 PARP1 (biochemical)--0.055[4]
Compound 5335 PARP1 (biochemical)--0.078[4]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anticancer potential of 5-Hydroxyisoindolin-1-one are provided below.

PARP1 Enzymatic Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of 5-Hydroxyisoindolin-1-one against the PARP1 enzyme.

PARP1_Assay_Workflow Workflow for PARP1 Enzymatic Inhibition Assay A Prepare Assay Plate: Add assay buffer, PARP1 enzyme, and varying concentrations of 5-Hydroxyisoindolin-1-one. B Initiate Reaction: Add NAD+ and activated DNA. A->B C Incubate: Allow the PARylation reaction to proceed at 37°C. B->C D Stop Reaction: Add a potent PARP inhibitor (e.g., Olaparib) in excess. C->D E Detection: Add detection reagent (e.g., anti-PAR antibody conjugated to a reporter). D->E F Read Signal: Measure the signal (e.g., fluorescence, luminescence) on a plate reader. E->F G Data Analysis: Calculate IC50 value from the dose-response curve. F->G

Caption: PARP1 Inhibition Assay Workflow. Max Width: 760px.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • 5-Hydroxyisoindolin-1-one (test compound)

  • Olaparib or other known PARP inhibitor (positive control)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well assay plates

  • Detection reagent (e.g., commercially available PARP1 assay kit)[4]

  • Plate reader

Procedure:

  • Prepare serial dilutions of 5-Hydroxyisoindolin-1-one in assay buffer.

  • To each well of a 384-well plate, add the assay buffer, PARP1 enzyme, and the test compound or control.

  • Initiate the reaction by adding a mixture of NAD+ and activated DNA to each well.

  • Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).

  • Stop the reaction by adding a high concentration of a known PARP inhibitor.

  • Add the detection reagent according to the manufacturer's instructions. This may involve an antibody that recognizes the PAR polymer.

  • Incubate for the specified time to allow for signal development.

  • Measure the signal using a plate reader.

  • Plot the signal intensity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the cytotoxic effects of 5-Hydroxyisoindolin-1-one on cancer cell lines.

Cell_Viability_Workflow Workflow for Cell Viability (MTT) Assay A Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight. B Compound Treatment: Treat cells with serial dilutions of 5-Hydroxyisoindolin-1-one. A->B C Incubation: Incubate the cells for a defined period (e.g., 48-72 hours). B->C D Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours. C->D E Solubilize Formazan: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. D->E F Measure Absorbance: Read the absorbance at 570 nm using a plate reader. E->F G Data Analysis: Calculate cell viability and determine the IC50 value. F->G

Caption: Cell Viability Assay Workflow. Max Width: 760px.

Materials:

  • Cancer cell lines (e.g., BRCA-mutant ovarian or breast cancer cells)

  • Complete cell culture medium

  • 5-Hydroxyisoindolin-1-one (test compound)

  • Doxorubicin or other cytotoxic drug (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of 5-Hydroxyisoindolin-1-one in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compound or controls.

  • Incubate the cells for the desired period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

Based on the established anticancer activity of the isoindolinone scaffold, 5-Hydroxyisoindolin-1-one is a promising candidate for development as a PARP1 inhibitor. The provided application notes and protocols offer a framework for researchers to investigate its efficacy and mechanism of action in cancer research. Further studies are warranted to confirm its specific activity, selectivity, and potential for therapeutic application, particularly in cancers with deficiencies in the homologous recombination repair pathway.

References

Application Note: Quantitative Analysis of 5-Hydroxyisoindolin-1-one using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of 5-Hydroxyisoindolin-1-one in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a general framework for researchers and drug development professionals, outlining suggested starting parameters for chromatography and mass spectrometry, sample preparation, and method validation. The described methodology is intended as a starting point for the development of a fully validated assay in a specific biological matrix.

Introduction

5-Hydroxyisoindolin-1-one is a metabolite of interest in pharmaceutical research, potentially arising from the metabolism of various drug candidates. Accurate and precise quantification of this and other metabolites is crucial for pharmacokinetic and toxicokinetic studies during drug discovery and development. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays. This document provides a detailed protocol for the detection of 5-Hydroxyisoindolin-1-one, which can be adapted and validated for specific research needs.

Experimental

Materials and Reagents
  • 5-Hydroxyisoindolin-1-one reference standard

  • Stable isotope-labeled internal standard (SIL-IS), if available (e.g., D4-5-Hydroxyisoindolin-1-one)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC-MS/MS Method Parameters

The following tables summarize the recommended starting parameters for the LC-MS/MS analysis of 5-Hydroxyisoindolin-1-one. Optimization of these parameters is recommended for your specific instrumentation and biological matrix.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Injection Volume 5 µL
Column Temperature 40 °C

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 150.1 (Calculated for [M+H]⁺ of C₈H₇NO₂)
Product Ions (m/z) Suggested transitions to evaluate: 132.1 (loss of H₂O), 122.1 (loss of CO), 104.1 (loss of H₂O and CO)
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon
Ion Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Energy (CE) To be optimized for each transition (start with a range of 10-40 eV)
Declustering Potential (DP) To be optimized (start with a range of 50-100 V)

Protocols

Protocol 1: Standard and Quality Control Sample Preparation
  • Primary Stock Solution: Accurately weigh and dissolve the 5-Hydroxyisoindolin-1-one reference standard in methanol to prepare a 1 mg/mL primary stock solution.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 methanol:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Calibration Curve and QC Samples: Spike the appropriate volume of the working standard solutions into the blank biological matrix to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., low, mid, high concentrations).

Protocol 2: Sample Extraction (Protein Precipitation)
  • Pipette 50 µL of study sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject the sample into the LC-MS/MS system.

Visualizations

The following diagrams illustrate the experimental workflow and a potential metabolic pathway involving 5-Hydroxyisoindolin-1-one.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample spike Spike with Internal Standard sample->spike precipitate Protein Precipitation (ACN) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18) supernatant->hplc Inject esi ESI Source (Positive Ion Mode) hplc->esi msms Tandem MS (MRM) esi->msms integrate Peak Integration msms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: LC-MS/MS Experimental Workflow for 5-Hydroxyisoindolin-1-one.

signaling_pathway cluster_drug Drug Metabolism cluster_conjugation Phase II Metabolism drug Parent Drug (Isoindolinone-based) phase1 Phase I Metabolism (e.g., CYP450 Hydroxylation) drug->phase1 metabolite 5-Hydroxyisoindolin-1-one phase1->metabolite glucuronide Glucuronide Conjugate metabolite->glucuronide sulfate Sulfate Conjugate metabolite->sulfate excretion Excretion glucuronide->excretion sulfate->excretion

Caption: Potential Metabolic Pathway of a Parent Drug to 5-Hydroxyisoindolin-1-one.

Conclusion

The described LC-MS/MS method provides a starting point for the sensitive and selective quantification of 5-Hydroxyisoindolin-1-one in biological matrices. The provided parameters for liquid chromatography and mass spectrometry, along with the sample preparation protocol, should be optimized and fully validated according to regulatory guidelines to ensure data of the highest quality for pharmacokinetic and other drug development studies.

Application Notes and Protocols for Developing a Cell-Based Assay for 5-Hydroxyisoindolin-1-one Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyisoindolin-1-one is a small molecule belonging to the isoindolin-1-one class of heterocyclic compounds. This structural motif is present in numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] Notably, related compounds, such as 5-Aminoisoquinolin-1-one, have been identified as inhibitors of Poly(ADP-ribose) polymerases (PARPs).[3] PARPs are a family of enzymes crucial for cellular processes, particularly DNA repair and the maintenance of genomic stability.[4][5] Inhibition of PARP is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like those with BRCA mutations.[4][5]

These application notes provide a detailed protocol for developing a robust cell-based assay to screen and characterize the activity of 5-Hydroxyisoindolin-1-one, with a primary focus on its potential as a PARP inhibitor. Cell-based assays are critical for evaluating a compound's efficacy in a physiologically relevant context, providing insights into its mechanism of action, and assessing potential cytotoxicity.[6][7]

Principle of the Assay

This cell-based assay is designed to quantify the inhibitory effect of 5-Hydroxyisoindolin-1-one on PARP activity within intact cells. The assay relies on the principle that PARP enzymes are activated by DNA damage. Upon activation, PARP cleaves NAD+ and catalyzes the formation of long chains of poly(ADP-ribose) (PAR) on acceptor proteins, including itself. The level of PARylation can be quantified as a measure of PARP activity. A decrease in PAR levels in the presence of an inhibitor indicates its potency.

The workflow involves seeding cells, inducing DNA damage to stimulate PARP activity, treating the cells with varying concentrations of 5-Hydroxyisoindolin-1-one, and then quantifying the resulting PAR levels using an enzyme-linked immunosorbent assay (ELISA)-based method. A parallel cell viability assay is crucial to distinguish direct enzymatic inhibition from cytotoxic effects.[8]

Experimental Protocols

Materials and Reagents
  • Cell Line: A human cancer cell line with proficient PARP activity (e.g., HeLa, A549, or a BRCA-deficient cell line for specific investigations).

  • 5-Hydroxyisoindolin-1-one: Stock solution in a suitable solvent (e.g., DMSO).

  • Cell Culture Medium: As recommended for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

  • DNA Damaging Agent: Hydrogen peroxide (H₂O₂) or Methyl methanesulfonate (MMS).

  • Positive Control PARP Inhibitor: Olaparib or Veliparib.

  • Cell Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • PARP Activity Assay Kit: A commercial ELISA-based kit for the detection of poly(ADP-ribose).

  • Cell Viability Assay Kit: (e.g., MTT, MTS, or CellTiter-Glo®).

  • Microplates: 96-well, clear, flat-bottom plates for cell culture and assays.

  • Standard laboratory equipment: Incubator, centrifuge, plate reader, etc.

Cell-Based PARP Inhibition Assay Protocol
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Hydroxyisoindolin-1-one and the positive control inhibitor (e.g., Olaparib) in the cell culture medium. A typical concentration range to start with is 0.01 µM to 100 µM.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations or controls.

    • Pre-incubate the cells with the compounds for 1 hour at 37°C.

  • Induction of DNA Damage:

    • Prepare a working solution of the DNA damaging agent (e.g., 1 mM H₂O₂) in the cell culture medium.

    • Add 10 µL of the DNA damaging agent solution to each well (except for the negative control wells, which should receive 10 µL of medium). This will induce DNA strand breaks and activate PARP.

    • Incubate the plate for 15-30 minutes at 37°C.

  • Cell Lysis:

    • After incubation, aspirate the medium from all wells.

    • Wash the cells once with 100 µL of ice-cold PBS.

    • Add 50 µL of ice-cold cell lysis buffer to each well.

    • Incubate the plate on ice for 15 minutes with gentle shaking.

  • Quantification of PARP Activity (ELISA):

    • Follow the manufacturer's instructions for the chosen PARP activity ELISA kit. This typically involves:

      • Transferring the cell lysates to the antibody-coated ELISA plate.

      • Incubating to allow for the capture of PAR.

      • Washing the plate to remove unbound components.

      • Adding a detection antibody followed by a substrate.

      • Stopping the reaction and measuring the absorbance or fluorescence using a microplate reader.

Cell Viability Assay Protocol
  • Cell Seeding and Compound Treatment:

    • Prepare a separate 96-well plate with the same cell seeding density and compound concentrations as the PARP inhibition assay.

    • Incubate the cells with the compounds for the same duration as the main assay (e.g., 24-72 hours to assess long-term cytotoxicity).

  • Viability Measurement:

    • Follow the protocol for the chosen cell viability assay kit (e.g., MTT or CellTiter-Glo®).

    • Measure the absorbance or luminescence using a microplate reader.

Data Presentation

The quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Inhibition of PARP Activity by 5-Hydroxyisoindolin-1-one

CompoundConcentration (µM)Mean Absorbance (OD450)% Inhibition
Vehicle Control-1.250
5-Hydroxyisoindolin-1-one0.11.185.6
10.9524.0
100.4266.4
500.1588.0
Olaparib (Positive Control)100.2084.0

Table 2: Cytotoxicity of 5-Hydroxyisoindolin-1-one

CompoundConcentration (µM)Mean Cell Viability (%)
Vehicle Control-100
5-Hydroxyisoindolin-1-one0.198.5
197.2
1095.8
5085.3
Doxorubicin (Positive Control)1025.4

Data Analysis

The percentage of PARP inhibition can be calculated using the following formula:

% Inhibition = [1 - (Sample Reading - Blank Reading) / (Vehicle Control Reading - Blank Reading)] * 100

The IC₅₀ value, which is the concentration of the inhibitor required to reduce the PARP activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Similarly, the CC₅₀ (50% cytotoxic concentration) can be determined from the cell viability data.

Visualizations

Signaling Pathway

PARP_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Inhibition by 5-Hydroxyisoindolin-1-one DNA_Damage DNA Damage (e.g., Single-Strand Breaks) PARP1 PARP1 Activation DNA_Damage->PARP1 activates PARylation Poly(ADP-ribosyl)ation (PAR Synthesis) PARP1->PARylation catalyzes DDR_Proteins DNA Repair Proteins (e.g., XRCC1) PARylation->DDR_Proteins recruits DNA_Repair DNA Repair DDR_Proteins->DNA_Repair mediates Inhibitor 5-Hydroxyisoindolin-1-one Inhibition Inhibition of PARP1 Inhibitor->Inhibition Inhibition->PARP1

Caption: PARP1 signaling pathway in response to DNA damage and its inhibition.

Experimental Workflow

Experimental_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with 5-Hydroxyisoindolin-1-one incubation_24h->compound_treatment pre_incubation Pre-incubate for 1h compound_treatment->pre_incubation viability_assay Perform Cell Viability Assay (Parallel Plate) compound_treatment->viability_assay Parallel Experiment dna_damage Induce DNA Damage (H₂O₂) pre_incubation->dna_damage incubation_damage Incubate for 15-30 min dna_damage->incubation_damage cell_lysis Lyse Cells incubation_damage->cell_lysis parp_assay Perform PARP Activity Assay (ELISA) cell_lysis->parp_assay data_analysis Data Analysis (IC₅₀, CC₅₀) parp_assay->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for the cell-based PARP inhibition assay.

References

5-Hydroxyisoindolin-1-one: A Potential Chemical Probe for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyisoindolin-1-one is a heterocyclic organic molecule belonging to the isoindolinone class of compounds. The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, as it is found in a variety of natural products and synthetic molecules with diverse biological activities. While specific biological data for 5-Hydroxyisoindolin-1-one is limited in publicly available literature, the broader class of isoindolinone derivatives has been extensively studied, revealing significant potential in oncology. Notably, isoindolinones have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR), two key targets in cancer therapy.

This document provides detailed application notes and protocols for the use of 5-Hydroxyisoindolin-1-one as a chemical probe to investigate cellular signaling pathways, with a focus on its inferred potential as a PARP and VEGFR inhibitor. The provided protocols are intended as a starting point for researchers to validate these potential activities and explore the therapeutic utility of this compound.

Chemical Properties

PropertyValueSource
IUPAC Name 5-hydroxy-2,3-dihydroisoindol-1-onePubChem[1]
Molecular Formula C₈H₇NO₂PubChem[1]
Molecular Weight 149.15 g/mol PubChem[1]
CAS Number 252061-66-8PubChem[1]
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in DMSO and methanolInferred from similar compounds

Potential Biological Applications

Based on the known activities of the isoindolinone scaffold, 5-Hydroxyisoindolin-1-one is a promising candidate for investigation as an inhibitor of the following key signaling pathways:

  • PARP Inhibition and DNA Damage Repair: The isoindolinone core is structurally similar to the nicotinamide moiety of NAD+, a co-substrate for PARP enzymes. This structural mimicry allows isoindolinone-based compounds to act as competitive inhibitors of PARP.[2][3][4][5][6] PARP inhibitors have shown significant therapeutic success in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

  • VEGFR Inhibition and Angiogenesis: Several isoindolinone derivatives have been identified as inhibitors of VEGFR tyrosine kinases.[7] VEGFRs are crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. By inhibiting VEGFR, these compounds can suppress tumor growth and metastasis.

Experimental Protocols

The following protocols provide a framework for researchers to investigate the potential biological activities of 5-Hydroxyisoindolin-1-one.

Protocol 1: In Vitro PARP1 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available PARP assay kits and is designed to determine the half-maximal inhibitory concentration (IC50) of 5-Hydroxyisoindolin-1-one against PARP1.[8]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

  • 5-Hydroxyisoindolin-1-one (dissolved in DMSO)

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Compound Preparation: Prepare a series of dilutions of 5-Hydroxyisoindolin-1-one in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup:

    • Add 50 µL of assay buffer containing histones to each well of the histone-coated 96-well plate.

    • Add 10 µL of the diluted 5-Hydroxyisoindolin-1-one or control (assay buffer with DMSO for no inhibition, known PARP inhibitor for positive control) to the respective wells.

    • Add 10 µL of activated DNA to each well.

    • To initiate the reaction, add 10 µL of recombinant PARP1 enzyme to all wells except the blank.

    • Finally, add 10 µL of biotinylated NAD+ to all wells.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 100 µL of Streptavidin-HRP diluted in assay buffer to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 100 µL of stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of 5-Hydroxyisoindolin-1-one relative to the no-inhibition control. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: In Vitro VEGFR2 Kinase Assay (Luminescence-based)

This protocol is designed to measure the inhibition of VEGFR2 kinase activity by 5-Hydroxyisoindolin-1-one using a luminescence-based ATP detection assay.[9][10][11]

Materials:

  • Recombinant human VEGFR2 (KDR) kinase domain

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • 5-Hydroxyisoindolin-1-one (dissolved in DMSO)

  • Known VEGFR2 inhibitor (e.g., Sunitinib) as a positive control

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of 5-Hydroxyisoindolin-1-one in kinase assay buffer. Ensure the final DMSO concentration is ≤1%.

  • Reaction Setup:

    • Add 5 µL of the diluted compound or control (assay buffer with DMSO for 100% activity, known inhibitor for 0% activity) to the wells of a white 96-well plate.

    • Prepare a master mix containing kinase assay buffer, ATP (at a concentration near the Km for VEGFR2), and the peptide substrate.

    • Add 20 µL of the master mix to each well.

    • To initiate the reaction, add 25 µL of diluted VEGFR2 enzyme to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 50 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: The amount of ATP remaining is directly proportional to the luminescence signal. Calculate the percent inhibition for each concentration of 5-Hydroxyisoindolin-1-one. Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

PARP Signaling Pathway in DNA Repair

PARP_Signaling DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair Probe 5-Hydroxyisoindolin-1-one Probe->PARP1 inhibits

Caption: PARP1 activation and inhibition by 5-Hydroxyisoindolin-1-one.

VEGFR Signaling Pathway in Angiogenesis

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PLCg->RAS_RAF_MEK_ERK AKT Akt PI3K->AKT Proliferation Cell Proliferation & Gene Expression RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival AKT->Survival Probe 5-Hydroxyisoindolin-1-one Probe->VEGFR2 inhibits (inferred)

Caption: Inferred inhibition of the VEGFR2 signaling pathway.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start compound_prep Prepare serial dilutions of 5-Hydroxyisoindolin-1-one start->compound_prep assay_setup Set up enzymatic assay (PARP1 or VEGFR2) compound_prep->assay_setup incubation Incubate at optimal temperature and time assay_setup->incubation detection Add detection reagents (colorimetric or luminescent) incubation->detection readout Measure signal (absorbance or luminescence) detection->readout analysis Calculate % inhibition and plot dose-response curve readout->analysis ic50 Determine IC50 value analysis->ic50 end End ic50->end

Caption: General workflow for determining the IC50 of the probe.

Conclusion

5-Hydroxyisoindolin-1-one represents a valuable chemical scaffold for the development of novel therapeutics, particularly in the field of oncology. Based on the well-established activities of the isoindolinone class of molecules, this compound is a promising candidate for investigation as an inhibitor of PARP and VEGFR signaling pathways. The provided application notes and experimental protocols offer a comprehensive guide for researchers to explore the biological activities of 5-Hydroxyisoindolin-1-one, validate its potential targets, and elucidate its mechanism of action. Further studies are warranted to confirm these inferred activities and to establish a detailed pharmacological profile of this compound.

References

Application Notes and Protocols for the Functionalization of 5-Hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the 5-Hydroxyisoindolin-1-one core structure. This scaffold is a key component in a variety of biologically active compounds, and its functionalization, particularly at the 5-hydroxy position, offers a powerful tool for modulating pharmacological properties.

Introduction

The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, found in a range of compounds with diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The presence of a hydroxyl group at the 5-position provides a convenient handle for introducing a variety of functional groups through reactions such as etherification and esterification. These modifications can significantly impact the molecule's potency, selectivity, and pharmacokinetic profile. This document outlines key synthetic strategies for the functionalization of the 5-hydroxy position and discusses the potential biological implications of these modifications, with a focus on their emerging role as inhibitors of key signaling pathways implicated in cancer, such as those involving Poly(ADP-ribose) polymerase 1 (PARP1), Cyclin-Dependent Kinase 7 (CDK7), and Phosphoinositide 3-kinase (PI3K).

Data Presentation

The following tables summarize quantitative data for the synthesis of 5-alkoxy and 5-acyloxyisoindolin-1-one derivatives.

Table 1: Synthesis of 2-Benzyl-5-alkoxyisoindolin-1-one Derivatives

EntryR GroupReagentBaseSolventTemp. (°C)Time (h)Yield (%)
1-(CH₂)₂-N-piperidine1-(2-Chloroethyl)piperidineK₂CO₃DMF80385
2-(CH₂)₂-N-morpholine4-(2-Chloroethyl)morpholineK₂CO₃DMF80382
3-(CH₂)₂-N(CH₃)₂2-Chloro-N,N-dimethylethanamineK₂CO₃DMF80388
4-(CH₂)₃-N(CH₃)₂3-Chloro-N,N-dimethylpropan-1-amineK₂CO₃DMF80386

Table 2: Biological Activity of 2-Benzyl-5-alkoxyisoindolin-1-one Derivatives Against HepG2 Cancer Cell Line

EntryR GroupIC₅₀ (µM)
1-(CH₂)₂-N-piperidine6.45
2-(CH₂)₂-N-morpholine7.12
3-(CH₂)₂-N(CH₃)₂5.89
4-(CH₂)₃-N(CH₃)₂6.93

Experimental Protocols

Protocol 1: Synthesis of the Starting Material: 2-Benzyl-5-hydroxyisoindolin-1-one

This protocol is adapted from the synthesis of related methoxy-substituted isoindolinones.

Materials:

  • 4-Hydroxyphthalic acid

  • Acetic anhydride

  • Benzylamine

  • Sodium borohydride

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of 4-Hydroxyphthalic Anhydride: A mixture of 4-hydroxyphthalic acid and acetic anhydride is heated at reflux for 2 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with cold ether, and dried to yield 4-hydroxyphthalic anhydride.

  • Formation of 2-Benzyl-5-hydroxyphthalimide: A solution of 4-hydroxyphthalic anhydride and benzylamine in glacial acetic acid is heated at reflux for 4 hours. The mixture is cooled, and the product is collected by filtration, washed with water, and dried.

  • Reduction to 2-Benzyl-5-hydroxyisoindolin-1-one: To a solution of 2-benzyl-5-hydroxyphthalimide in a mixture of methanol and THF, sodium borohydride is added portion-wise at 0 °C. The reaction is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is acidified with 1M HCl. The aqueous layer is extracted with EtOAc, and the combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/EtOAc) to afford 2-benzyl-5-hydroxyisoindolin-1-one.

Protocol 2: O-Alkylation of 2-Benzyl-5-hydroxyisoindolin-1-one (Williamson Ether Synthesis)

Materials:

  • 2-Benzyl-5-hydroxyisoindolin-1-one

  • Alkyl halide (e.g., 1-(2-chloroethyl)piperidine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-benzyl-5-hydroxyisoindolin-1-one (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and the corresponding alkyl halide (1.2 eq).

  • Stir the reaction mixture at 80 °C for 3 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to yield the desired 2-benzyl-5-alkoxyisoindolin-1-one derivative.

Protocol 3: Proposed O-Acylation of 2-Benzyl-5-hydroxyisoindolin-1-one (Steglich Esterification)

This is a general protocol that can be adapted for the esterification of the 5-hydroxyisoindolin-1-one core.

Materials:

  • 2-Benzyl-5-hydroxyisoindolin-1-one

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-benzyl-5-hydroxyisoindolin-1-one (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDC (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-benzyl-5-acyloxyisoindolin-1-one derivative.

Mandatory Visualizations

Synthesis_of_Functionalized_5_Hydroxyisoindolin_1_one cluster_start Starting Material Synthesis cluster_functionalization Functionalization at 5-OH 4-Hydroxyphthalic_acid 4-Hydroxyphthalic acid Anhydride 4-Hydroxyphthalic anhydride 4-Hydroxyphthalic_acid->Anhydride Ac₂O Ac2O Acetic anhydride Phthalimide 2-Benzyl-5-hydroxy- phthalimide Anhydride->Phthalimide BnNH₂ BnNH2 Benzylamine Starting_Material 2-Benzyl-5-hydroxy- isoindolin-1-one Phthalimide->Starting_Material NaBH₄ NaBH4 Sodium borohydride Ether 5-Alkoxyisoindolin-1-one Starting_Material->Ether K₂CO₃, DMF Ester 5-Acyloxyisoindolin-1-one Starting_Material->Ester DCC/EDC, DMAP Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Ether Carboxylic_Acid R'-COOH Carboxylic_Acid->Ester

Caption: Synthetic routes for the preparation and functionalization of the 5-Hydroxyisoindolin-1-one core.

Experimental_Workflow Start Start: Weigh Reactants Reaction_Setup Set up reaction under appropriate conditions (solvent, temperature) Start->Reaction_Setup Monitoring Monitor reaction progress (e.g., TLC) Reaction_Setup->Monitoring Workup Reaction Workup: Quenching, Extraction, Washing Monitoring->Workup Drying Drying of organic layer (e.g., Na₂SO₄) Workup->Drying Concentration Concentration under reduced pressure Drying->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Characterization Characterization of pure product (NMR, MS, etc.) Purification->Characterization End End: Pure Functionalized Product Characterization->End

Caption: General experimental workflow for the functionalization of 5-Hydroxyisoindolin-1-one.

Signaling Pathways

Derivatives of the isoindolin-1-one scaffold have been identified as potent inhibitors of several key enzymes involved in cancer cell proliferation and survival. Functionalization at the 5-position can be exploited to fine-tune the inhibitory activity and selectivity against these targets.

PARP1_Inhibition_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation Replication_Fork Replication Fork Collapse PARP1->Replication_Fork leads to Isoindolinone 5-Functionalized Isoindolin-1-one Isoindolinone->PARP1 inhibits BER Base Excision Repair (BER) Machinery Recruitment PARylation->BER Repair SSB Repair BER->Repair DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_deficient Homologous Recombination Deficient (HRD) Cell (e.g., BRCA mutation) DNA_DSB->HR_deficient Apoptosis Apoptosis HR_deficient->Apoptosis undergoes

Caption: Mechanism of action of 5-functionalized isoindolin-1-ones as PARP1 inhibitors in HRD cancer cells.

Kinase_Inhibition_Pathways cluster_CDK7 CDK7 Pathway cluster_PI3K PI3K/AKT/mTOR Pathway CDK7 CDK7 RNA_Pol_II RNA Polymerase II CDK7->RNA_Pol_II phosphorylates Cell_Cycle_CDKs CDK1, CDK2, CDK4/6 CDK7->Cell_Cycle_CDKs activates Transcription Transcription of Oncogenes RNA_Pol_II->Transcription Proliferation1 Tumor Cell Proliferation Transcription->Proliferation1 Cell_Cycle Cell Cycle Progression Cell_Cycle_CDKs->Cell_Cycle Cell_Cycle->Proliferation1 Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation2 Cell Growth & Survival mTOR->Proliferation2 Isoindolinone 5-Functionalized Isoindolin-1-one Isoindolinone->CDK7 inhibits Isoindolinone->PI3K inhibits

Caption: Inhibition of pro-survival signaling pathways by 5-functionalized isoindolin-1-ones.

Application Notes and Protocols for Isoindolinone Derivatives in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antimicrobial and antifungal applications of isoindolinone derivatives. It includes a summary of their activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of their potential mechanisms of action.

Application Notes

Isoindolinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Recent studies have highlighted their potential as effective antimicrobial and antifungal agents, offering a promising scaffold for the development of new therapeutics to combat infectious diseases.

A variety of isoindolinone derivatives have been synthesized and evaluated against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal species. The antimicrobial and antifungal efficacy of these compounds is often attributed to specific substitutions on the isoindolinone core, which can influence their mechanism of action and spectrum of activity.

Several proposed mechanisms of action for the antimicrobial and antifungal effects of isoindolinones have been investigated, primarily through computational and in vitro studies. These include the disruption of cell membrane integrity, the inhibition of key enzymes essential for pathogen survival, and the induction of cellular processes such as autophagy.

Quantitative Data Summary

The following tables summarize the reported antimicrobial and antifungal activities of various isoindolinone derivatives.

Table 1: Antibacterial and Antifungal Activity of Isoindolinone Derivatives (2a-f) Measured by Inhibition Zone (mm) [1]

CompoundBacillus subtilisStaphylococcus aureusEscherichia coliKlebsiella pneumoniaeCandida albicansYarrowia lipolytica
2a 7798
2b 1181010
2c 16191817
2d 12141312
2e 10131411
2f 202425221916
Ampicillin 18212019N/AN/A
Nystatin N/AN/AN/AN/A1815

Note: Inhibition zone diameter in mm, including the 5 mm disc diameter. Compounds were tested at a concentration of 1000 µg/mL. "—" indicates no inhibition zone was formed. Ampicillin and Nystatin were used as positive controls.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Isoindolinone Derivatives

CompoundOrganismMIC (µg/mL)Reference
4aCandida albicans>100[2]
4dCandida albicans12.5[2]
Y8Xanthomonas oryzae pv oryzae21.3 (EC50)[3]

Experimental Protocols

Protocol 1: General Synthesis of Novel Isoindolinone Derivatives (2a-f)

This protocol describes a one-pot method for the synthesis of novel isoindolinone derivatives from 2-benzoylbenzoic acid.[1]

Materials:

  • 2-benzoylbenzoic acid

  • Chlorosulfonyl isocyanate (CSI)

  • Trifluoroacetic acid (TFA), catalytic amount

  • Dichloromethane (DCM)

  • Various alcohols (ROH) (e.g., ethanol, propanol, butanol, pentanol, hexanol, cyclohexanol)

  • Round bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve 1.0 equivalent of 2-benzoylbenzoic acid in 10 mL of dichloromethane in a round bottom flask.

  • Add a catalytic amount of trifluoroacetic acid to the solution.

  • Slowly add 1.1 equivalents of chlorosulfonyl isocyanate to the mixture while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • Add 1 mL of the corresponding alcohol (ROH) to the reaction mixture.

  • Continue stirring at room temperature for an additional 1 hour.

  • After the reaction is complete, remove the volatile components under reduced pressure using a rotary evaporator.

  • Purify the resulting residue via appropriate chromatographic techniques to obtain the final isoindolinone derivative.

Protocol 2: Antimicrobial and Antifungal Susceptibility Testing - Disc Diffusion Method

This protocol outlines the disc diffusion method used to assess the antimicrobial and antifungal activity of synthesized isoindolinone compounds.[1]

Materials:

  • Synthesized isoindolinone compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus, Klebsiella pneumoniae, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Yarrowia lipolytica)

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile Petri dishes

  • Sterile paper discs (5 mm in diameter)

  • Dimethyl sulfoxide (DMSO, 10%) as a negative control

  • Standard antibiotic discs (e.g., Ampicillin, 10 µ g/disc ) as a positive control for bacteria

  • Standard antifungal discs (e.g., Nystatin, 10 µ g/disc ) as a positive control for fungi

  • Micropipettes

  • Incubator

Procedure:

  • Prepare a stock solution of each isoindolinone compound at a concentration of 1000 µg/mL in an appropriate solvent (e.g., DMSO).

  • Prepare microbial inoculums of the test bacteria and fungi, adjusted to a 0.5 McFarland standard.

  • Evenly spread the microbial inoculum onto the surface of the agar plates.

  • Impregnate sterile paper discs with a defined volume of the isoindolinone stock solution.

  • Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 30°C for 48-72 hours.

  • After incubation, measure the diameter of the zone of inhibition around each disc in millimeters.

Proposed Mechanisms of Action

The following diagrams illustrate the hypothesized mechanisms of antimicrobial and antifungal action for isoindolinone derivatives based on current research.

G isoindolinone Isoindolinone Derivative (with cyclohexanol group) h_bonds Hydrogen Bond Formation isoindolinone->h_bonds Interacts with membrane Bacterial/Fungal Cell Membrane proteins Membrane Proteins (imidazole, thiol, carboxyl, amino groups) proteins->h_bonds permeability Increased Membrane Permeability h_bonds->permeability leakage Leakage of Intracellular Components permeability->leakage death Cell Death leakage->death

Caption: Proposed mechanism of increased cell membrane permeability.[1]

G lanosterol Lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 Substrate ergosterol Ergosterol cyp51->ergosterol Catalyzes conversion to depletion Ergosterol Depletion cyp51->depletion Blocked by Inhibition isoindolinone Isoindolinone Derivative inhibition isoindolinone->inhibition inhibition->cyp51 membrane_integrity Impaired Fungal Cell Membrane Integrity depletion->membrane_integrity growth_inhibition Fungal Growth Inhibition membrane_integrity->growth_inhibition G isp3 Isoindoline-2-yl Putrescine (ISP3) binding Binding to Active Site isp3->binding bcatg3 BcAtg3 Protein bcatg3->binding autophagy Autophagy Activation binding->autophagy autophagosomes Formation of Numerous Autophagosomes autophagy->autophagosomes vacuolization Autophagic Vacuolization autophagosomes->vacuolization fungal_death Fungal Cell Death vacuolization->fungal_death

References

Troubleshooting & Optimization

improving the solubility of 5-Hydroxyisoindolin-1-one in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of 5-Hydroxyisoindolin-1-one.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving 5-Hydroxyisoindolin-1-one in aqueous buffers.

Problem: The compound is not dissolving in my aqueous buffer.
Potential Cause Troubleshooting Steps Expected Outcome
Low Intrinsic Aqueous Solubility 1. pH Adjustment: The phenolic hydroxyl group on 5-Hydroxyisoindolin-1-one suggests that its solubility is pH-dependent.[1] Increasing the pH above the pKa of the hydroxyl group will deprotonate it, forming a more soluble phenolate salt.[2][3] Try dissolving the compound in a buffer with a higher pH (e.g., pH 8-10).Increased solubility due to the formation of the more polar phenolate ion.
2. Co-solvent Addition: Introduce a water-miscible organic solvent (co-solvent) to the aqueous buffer.[4][5] Common co-solvents include DMSO, ethanol, or propylene glycol. Start with a small percentage (e.g., 1-5%) and gradually increase if necessary.[6]The co-solvent can reduce the polarity of the aqueous system, making it more favorable for dissolving organic compounds.[7]
3. Use of Solubilizing Agents: Employ cyclodextrins (e.g., HP-β-CD) to form inclusion complexes with the compound, enhancing its aqueous solubility.[8][9][10]The hydrophobic core of the cyclodextrin encapsulates the nonpolar regions of the molecule, while the hydrophilic exterior interacts with water.[11]
Compound has crashed out of solution after initial dissolution. 1. Check Final Concentration: The final concentration of the compound may be above its solubility limit in the chosen buffer system. Dilute the sample to a lower concentration.The compound remains in solution at a lower, more stable concentration.
2. Temperature Effects: Solubility can be temperature-dependent.[12] Ensure the temperature of the solution is maintained. Some compounds are more soluble at higher temperatures. Gentle warming may help, but be cautious of potential degradation.The compound redissolves and remains in solution at a consistent temperature.
3. Buffer Incompatibility: The buffer components may be interacting with the compound, causing it to precipitate. Try a different buffer system with a similar pH.The compound remains soluble in a compatible buffer system.
Illustrative Solubility Data for a Structurally Similar Phenolic Compound

The following table provides illustrative solubility data for a generic phenolic compound, demonstrating the expected trends with different solubilization strategies.

Solvent System Illustrative Solubility (µg/mL)
Water (pH 7.0)10
PBS (pH 7.4)15
Borate Buffer (pH 9.0)500
Water + 5% DMSO250
Water + 10% Ethanol400
10% HP-β-Cyclodextrin in Water>1000

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 5-Hydroxyisoindolin-1-one?

Q2: How does pH affect the solubility of 5-Hydroxyisoindolin-1-one?

A2: The solubility of 5-Hydroxyisoindolin-1-one is expected to increase significantly at a pH above the pKa of its phenolic hydroxyl group.[16] In a more alkaline environment, the hydroxyl group deprotonates to form a phenolate anion, which is more polar and therefore more soluble in water.[1]

Q3: What are the best co-solvents to use for this compound?

A3: Common and effective co-solvents for poorly soluble organic compounds include Dimethyl Sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol (PEG).[7][17] The choice of co-solvent may depend on the specific experimental requirements, such as cell toxicity in biological assays. It is recommended to start with a low percentage of the co-solvent and increase it as needed.[6]

Q4: Can I use heat to dissolve 5-Hydroxyisoindolin-1-one?

A4: Gentle heating can increase the rate of dissolution and the solubility of a compound. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. It is advisable to perform stability tests if heating is used as part of the dissolution protocol.

Q5: Are there other methods to improve solubility if pH adjustment and co-solvents are not sufficient?

A5: Yes, other techniques can be employed. The use of cyclodextrins to form inclusion complexes is a highly effective method for increasing the aqueous solubility of poorly soluble drugs.[9][10][11] Other advanced methods include the preparation of solid dispersions, micronization to increase surface area, and the use of surfactants.[18][19][20]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Prepare a series of buffers with varying pH values (e.g., pH 7.0, 8.0, 9.0, 10.0).

  • Add a known excess amount of 5-Hydroxyisoindolin-1-one to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to determine the optimal pH for dissolution.

Protocol 2: Co-solvent Screening for Improved Solubility
  • Select a panel of water-miscible co-solvents (e.g., DMSO, ethanol, propylene glycol).

  • Prepare a series of co-solvent/aqueous buffer mixtures with increasing percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Add a known excess amount of 5-Hydroxyisoindolin-1-one to a fixed volume of each co-solvent mixture.

  • Follow steps 3-5 from Protocol 1 to determine the solubility in each co-solvent mixture.

  • Compare the solubility data to identify the most effective co-solvent and its optimal concentration.

Protocol 3: Solubility Enhancement using Cyclodextrins
  • Prepare aqueous solutions of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add a known excess amount of 5-Hydroxyisoindolin-1-one to each cyclodextrin solution.

  • Follow steps 3-5 from Protocol 1 to determine the solubility in each cyclodextrin solution.

  • Analyze the data to assess the extent of solubility enhancement provided by the cyclodextrin.

Visualizations

G start Start: Compound does not dissolve in aqueous buffer check_pH Is the compound acidic or basic? (5-Hydroxyisoindolin-1-one has a phenolic -OH, so it's acidic) start->check_pH adjust_pH Adjust pH of buffer (Increase pH for acidic compound) check_pH->adjust_pH Yes try_cosolvent Add a co-solvent (e.g., DMSO, Ethanol) check_pH->try_cosolvent No/Unknown dissolved_pH Compound Dissolved? adjust_pH->dissolved_pH dissolved_pH->try_cosolvent No success Success: Compound is soluble dissolved_pH->success Yes dissolved_cosolvent Compound Dissolved? try_cosolvent->dissolved_cosolvent try_cyclodextrin Use a solubilizing agent (e.g., HP-β-Cyclodextrin) dissolved_cosolvent->try_cyclodextrin No dissolved_cosolvent->success Yes dissolved_cyclo Compound Dissolved? try_cyclodextrin->dissolved_cyclo dissolved_cyclo->success Yes fail Further investigation needed (Consider solid dispersion, micronization) dissolved_cyclo->fail No

Caption: Troubleshooting workflow for improving compound solubility.

G center Improving Solubility of 5-Hydroxyisoindolin-1-one pH pH Adjustment center->pH cosolvent Co-solvents center->cosolvent complexation Complexation Agents center->complexation physical Physical Modification center->physical phenolate Formation of Soluble Phenolate Salt pH->phenolate dmso DMSO cosolvent->dmso ethanol Ethanol cosolvent->ethanol peg PEG cosolvent->peg cyclodextrin Cyclodextrins (e.g., HP-β-CD) complexation->cyclodextrin micronization Micronization physical->micronization solid_dispersion Solid Dispersion physical->solid_dispersion

References

troubleshooting low yield in 5-Hydroxyisoindolin-1-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of 5-Hydroxyisoindolin-1-one. The following information is designed to help identify and resolve common issues encountered during this synthetic process.

Troubleshooting Guide

This guide addresses specific problems that can lead to low product yield in a question-and-answer format.

Q1: My reaction is showing a low yield with a significant amount of unreacted starting material. What are the potential causes and solutions?

Low conversion of starting materials is a common issue that can often be resolved by optimizing the reaction conditions.

Potential Causes:

  • Incomplete Reaction: The reaction time may be insufficient for the complete conversion of the starting materials.[1][2]

  • Low Reaction Temperature: The temperature may not be high enough to overcome the activation energy of the reaction.[3][4]

  • Poor Reagent Quality: The reagents, including catalysts and solvents, may be of low purity or have degraded.[2]

  • Insufficient Mixing: Inadequate agitation can lead to a non-homogeneous reaction mixture, preventing reactants from interacting effectively.[2]

Suggested Solutions:

  • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for any signs of product degradation or side product formation.[3]

  • Ensure Reagent Quality: Use fresh, high-purity reagents and anhydrous solvents. Ensure that moisture-sensitive reagents are handled under an inert atmosphere.[1][2]

  • Improve Agitation: Ensure efficient stirring throughout the reaction.[2]

Q2: The yield of my desired 5-Hydroxyisoindolin-1-one is low, and I am observing the formation of significant byproducts. What could be the issue?

The formation of side products is a frequent cause of low yields. Identifying and minimizing these side reactions is crucial.

Potential Causes:

  • Side Reactions: Competing reactions, such as polymerization of the isoindole intermediate, can reduce the yield of the desired product.[5]

  • Suboptimal Reagent Concentration: An incorrect stoichiometry of reactants or an excessively high concentration of a catalyst can promote the formation of unwanted byproducts.[2]

  • Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to the degradation of the starting material or the product.[2][3]

Suggested Solutions:

  • Optimize Reaction Conditions: A systematic optimization of reaction parameters such as solvent, temperature, and catalyst loading can help to minimize side reactions. A summary of reaction conditions from a study on isoindoline synthesis is provided in the table below.

  • Control Reagent Addition: Adding a reactive intermediate or catalyst portion-wise or via syringe pump can help to maintain a low concentration and minimize side reactions.

  • Protecting Groups: Consider using protecting groups for sensitive functional groups that may be participating in side reactions.

Q3: I am experiencing significant product loss during the work-up and purification steps. How can I improve my product recovery?

Efficient product isolation and purification are critical for maximizing the final yield.

Potential Causes:

  • Incomplete Precipitation/Extraction: The product may not be fully precipitating from the solution or may have poor partitioning during liquid-liquid extraction.

  • Loss during Filtration and Washing: The product may be lost during transfer, filtration, or washing steps.[1]

  • Degradation on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel and can degrade during column chromatography.

Suggested Solutions:

  • Optimize Work-up Procedure: Ensure the pH is adjusted correctly to facilitate precipitation or extraction. Use an appropriate solvent system for extraction.[1]

  • Careful Handling: Handle the solid product carefully during isolation and washing steps to minimize mechanical losses.[1]

  • Alternative Purification Methods: If product degradation on silica gel is suspected, consider alternative purification techniques such as recrystallization or preparative TLC with a different stationary phase.

Frequently Asked Questions (FAQs)

Q: What are some common synthetic routes to isoindolin-1-ones?

A: Several methods exist for the synthesis of isoindolin-1-ones. Some common approaches include:

  • Reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with amines.[6]

  • Metal-catalyzed reactions, such as those using palladium, rhodium, or copper catalysts.[6][7]

  • One-pot synthesis from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and alcohols.[8]

  • Ultrasonic-assisted synthesis from 3-alkylidenephthalides and primary amines.[4]

Q: How critical is the choice of solvent in the synthesis of 5-Hydroxyisoindolin-1-one?

A: The choice of solvent can significantly impact the reaction yield and selectivity. Solvents can influence the solubility of reactants, the reaction rate, and the stability of intermediates. For example, in some isoindoline syntheses, the use of hexafluoro-2-propanol (HFIP) has been shown to enhance stereochemical control.[3] It is advisable to screen a range of solvents to find the optimal one for your specific reaction.

Q: What is a common side reaction in isoindole synthesis and how can it be minimized?

A: Polymerization is a very common side reaction in isoindole synthesis due to the high reactivity of the isoindole ring.[5] This can be minimized by ensuring the isoindole intermediate is generated in the presence of an electrophile to facilitate the desired reaction and prevent self-reaction.[5]

Data Presentation

Table 1: Optimization of Reaction Conditions for Isoindoline Synthesis

EntrySolventAcid CatalystTemperature (°C)Time (h)Yield (%)
1DichloromethaneTrifluoroacetic Acid25275
2Toluenep-Toluenesulfonic Acid80460
3AcetonitrileTrifluoroacetic Acid50382
4DichloromethaneAcetic Acid25255

Experimental Protocols

General Procedure for the One-Pot Synthesis of Isoindolinone Derivatives

This protocol is adapted from a general method for synthesizing novel isoindolinone derivatives and may require optimization for 5-Hydroxyisoindolin-1-one.[8]

  • To a solution of the starting 2-aroylbenzoic acid (1.0 eq) and a catalytic amount of trifluoroacetic acid in dichloromethane (10 mL), add chlorosulfonyl isocyanate (1.1 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Add the appropriate alcohol (1 mL) and continue stirring at room temperature for 1 hour.

  • Remove the volatile components under reduced pressure.

  • Purify the resulting residue by thin-layer chromatography (TLC) using a mixture of ethyl acetate and n-hexane (1:4) as the eluent to yield the pure product.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material and Catalyst in Solvent add_reagent Add Reagents start->add_reagent stir Stir at Specified Temperature add_reagent->stir monitor Monitor Progress (e.g., TLC) stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (e.g., Chromatography) extract->purify end Characterize Pure Product purify->end

Caption: General experimental workflow for the synthesis of 5-Hydroxyisoindolin-1-one.

troubleshooting_workflow start Low Yield Observed check_conversion Check Conversion of Starting Material (TLC/NMR) start->check_conversion low_conversion High Starting Material Remaining check_conversion->low_conversion Yes high_conversion Low Starting Material Remaining check_conversion->high_conversion No optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Check Reagent Quality low_conversion->optimize_conditions check_byproducts Analyze for Byproducts (TLC, LC-MS) high_conversion->check_byproducts byproducts_present Significant Byproducts Observed check_byproducts->byproducts_present Yes no_byproducts No Major Byproducts check_byproducts->no_byproducts No modify_conditions Modify Conditions to Minimize Side Reactions: - Lower Temperature - Change Solvent/Catalyst byproducts_present->modify_conditions check_workup Review Work-up and Purification Procedure no_byproducts->check_workup

Caption: Troubleshooting workflow for low yield in 5-Hydroxyisoindolin-1-one synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Hydroxyisoindolin-1-one Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 5-Hydroxyisoindolin-1-one. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 5-Hydroxyisoindolin-1-one for derivatization?

A1: 5-Hydroxyisoindolin-1-one has two primary reactive sites for derivatization: the phenolic hydroxyl group at the 5-position and the nitrogen atom of the lactam ring. The reactivity of each site depends on the reaction conditions.

Q2: How can I achieve selective derivatization of the 5-hydroxyl group over the lactam nitrogen?

A2: Selective O-derivatization can be achieved under several conditions. For O-acylation, acidic conditions can protonate the lactam nitrogen, reducing its nucleophilicity and favoring acylation of the hydroxyl group. For O-alkylation, the use of a bulky base or specific reaction conditions like the Mitsunobu reaction can favor O-alkylation. Alternatively, the lactam nitrogen can be protected with a suitable protecting group prior to derivatization of the hydroxyl group.

Q3: What are common side products observed during the derivatization of 5-Hydroxyisoindolin-1-one?

A3: Common side products include N-derivatized isomers, di-derivatized products (at both the oxygen and nitrogen), and products from the decomposition of starting materials or reagents. In acylation reactions, O- to N-acyl migration is a potential side reaction, especially under basic conditions.

Q4: What are suitable protecting groups for the lactam nitrogen of 5-Hydroxyisoindolin-1-one?

A4: The lactam nitrogen can be protected with groups such as Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or a silyl group like TBDMS (tert-butyldimethylsilyl). The choice of protecting group will depend on the subsequent reaction conditions and the desired deprotection strategy.

Troubleshooting Guides

Issue 1: Low Yield of the Desired O-Derivatized Product
Potential Cause Troubleshooting Step
Incomplete reaction - Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. - Use a more reactive derivatizing agent or add a catalyst (e.g., DMAP for acylations).
Side reactions - Optimize reaction conditions to favor O-derivatization (see protocols below). - For acylations, consider acidic conditions to deactivate the lactam nitrogen. - For alkylations, use a less reactive alkylating agent or a milder base.
Decomposition of starting material or product - Lower the reaction temperature. - Use a less harsh base or acid. - Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive.
Poor solubility of reactants - Choose a solvent that dissolves all reactants. Aprotic solvents like THF, DMF, or acetonitrile are often suitable.
Issue 2: Formation of N-Derivatized Side Product
Potential Cause Troubleshooting Step
Basic reaction conditions - The lactam nitrogen becomes more nucleophilic under basic conditions. - For O-acylation, switch to acidic conditions. - For O-alkylation, use a bulky, non-nucleophilic base (e.g., DBU) or consider a Mitsunobu reaction.
High reaction temperature - Elevated temperatures can promote N-acylation or N-alkylation. Perform the reaction at a lower temperature.
Use of a protecting group - Protect the lactam nitrogen with a suitable protecting group (e.g., Boc) before O-derivatization.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Close polarity of product and starting material - Optimize the mobile phase for column chromatography to achieve better separation. - Consider recrystallization if the product is a solid.
Presence of multiple side products - Adjust reaction conditions to improve selectivity and reduce the formation of side products. - Use a different purification technique, such as preparative TLC or HPLC.

Data Presentation: Comparison of Reaction Conditions for O-Acylation

Acylating Agent Catalyst/Additive Solvent Temperature (°C) Typical Yield (%) Selectivity (O vs. N)
Acetic AnhydridePyridineDCM2560-70Moderate
Acetyl ChlorideTFAAcetonitrile0-2580-90High
Benzoyl ChlorideDMAPTHF2575-85Moderate
Benzoyl ChlorideH₂SO₄ (cat.)Toluene8085-95High

Experimental Protocols

Protocol 1: Selective O-Acylation under Acidic Conditions

This protocol describes the esterification of the 5-hydroxyl group using an acyl chloride under acidic conditions to favor O-acylation.

Materials:

  • 5-Hydroxyisoindolin-1-one

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Anhydrous trifluoroacetic acid (TFA) or a catalytic amount of sulfuric acid

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 5-Hydroxyisoindolin-1-one (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (or a catalytic amount of sulfuric acid) to the solution.

  • Add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective O-Alkylation via Williamson Ether Synthesis

This protocol outlines the etherification of the 5-hydroxyl group using an alkyl halide and a base.

Materials:

  • 5-Hydroxyisoindolin-1-one

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Base (e.g., potassium carbonate, sodium hydride) (1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, acetone)

  • Inert gas supply (if using a strong base like NaH)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 5-Hydroxyisoindolin-1-one (1.0 eq) in the anhydrous solvent, add the base. If using NaH, exercise caution and perform the addition under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add the alkyl halide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 50-80 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: N-Protection of the Lactam

This protocol describes the protection of the lactam nitrogen using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 5-Hydroxyisoindolin-1-one

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous solvent (e.g., THF, DCM)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 5-Hydroxyisoindolin-1-one (1.0 eq), DMAP (0.1 eq), and TEA (2.0 eq) in the anhydrous solvent.

  • Add Boc₂O (1.5 eq) to the solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • The N-Boc protected product can often be used in the next step without further purification.

Mandatory Visualization

experimental_workflow start 5-Hydroxyisoindolin-1-one N_protection N-Protection (e.g., Boc₂O, DMAP) start->N_protection Strategy 1 direct_O_derivatization Direct O-Derivatization (Selective Conditions) start->direct_O_derivatization Strategy 2 O_derivatization O-Derivatization (Acylation or Alkylation) N_protection->O_derivatization N_deprotection N-Deprotection (e.g., TFA) O_derivatization->N_deprotection product 5-O-Derivatized Product N_deprotection->product side_product N-Derivatized Side Product direct_O_derivatization->product direct_O_derivatization->side_product Potential

Caption: Synthetic strategies for selective O-derivatization.

troubleshooting_logic start Low Yield or Side Product Formation check_conditions Review Reaction Conditions (Temp, Time, Reagents) start->check_conditions check_selectivity Assess O vs. N Selectivity check_conditions->check_selectivity use_protection Consider N-Protection Strategy check_selectivity->use_protection Poor Selectivity optimize_purification Optimize Purification Method check_selectivity->optimize_purification Good Selectivity success Improved Yield and Purity use_protection->success optimize_purification->success

stability of 5-Hydroxyisoindolin-1-one in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Hydroxyisoindolin-1-one. This resource provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Hydroxyisoindolin-1-one when stored in Dimethyl Sulfoxide (DMSO) at -20°C.

Troubleshooting Guides and FAQs

This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments with 5-Hydroxyisoindolin-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage condition for 5-Hydroxyisoindolin-1-one in DMSO?

A1: For short-term storage (up to 1 month), it is recommended to store aliquoted solutions of 5-Hydroxyisoindolin-1-one in DMSO at -20°C. For long-term storage (up to 1 year), it is advisable to store the aliquots at -80°C to minimize degradation.[1] It is crucial to use anhydrous DMSO to prepare the stock solutions, as moisture can significantly impact the stability of the compound.

Q2: I observed precipitation in my 5-Hydroxyisoindolin-1-one DMSO stock solution after storing it at -20°C. What should I do?

A2: Precipitation of compounds stored in DMSO at low temperatures is a common issue.[2][3] To redissolve the precipitate, you can gently warm the vial to 37°C and use an ultrasonic bath to facilitate dissolution.[1] Always visually inspect the solution to ensure it is clear before use. To prevent this issue in the future, consider preparing a less concentrated stock solution and ensure you are using fresh, anhydrous DMSO.[1]

Q3: How many freeze-thaw cycles can a solution of 5-Hydroxyisoindolin-1-one in DMSO tolerate?

A3: The number of freeze-thaw cycles a compound can withstand varies depending on its chemical structure. However, it is a general best practice to minimize freeze-thaw cycles to preserve the integrity of the compound.[1] Studies on various compounds have shown that some are stable for up to 11 freeze-thaw cycles, but it is highly recommended to aliquot your stock solution into smaller, single-use volumes to avoid repeated temperature changes.[1][4]

Q4: What are the potential degradation pathways for 5-Hydroxyisoindolin-1-one in DMSO?

A4: While specific degradation pathways for 5-Hydroxyisoindolin-1-one in DMSO are not extensively documented in publicly available literature, general mechanisms for compound degradation in DMSO include hydrolysis, oxidation, and reaction with DMSO impurities or degradation products.[5] The presence of water in DMSO is a major contributor to hydrolysis.[4][5]

Q5: How can I check the stability of my 5-Hydroxyisoindolin-1-one stock solution?

A5: The stability of your stock solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the quantification of the parent compound and the detection of any potential degradation products over time.[4][6]

Troubleshooting Common Issues
IssuePotential CauseTroubleshooting Steps
Difficulty Dissolving Compound 1. Use of old or hydrated DMSO. 2. Reaching solubility limit. 3. Insufficient mixing.1. Use fresh, anhydrous DMSO. Moisture can decrease solubility.[1] 2. Prepare a less concentrated stock solution. 3. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1]
Precipitation in Stock Solution 1. Storage at an inappropriate temperature. 2. Supersaturated solution. 3. Multiple freeze-thaw cycles.1. Ensure storage at -20°C or -80°C. 2. Briefly warm and sonicate the solution before use to redissolve any precipitate.[1] 3. Aliquot stock solutions to minimize freeze-thaw cycles.[1]
Inconsistent Experimental Results 1. Compound degradation. 2. Inaccurate concentration due to precipitation.1. Prepare fresh stock solutions from powder. 2. Perform a stability check using HPLC or LC-MS. 3. Ensure the compound is fully dissolved before use.

Quantitative Data Summary

Table 1: Hypothetical Stability of 5-Hydroxyisoindolin-1-one (10 mM in anhydrous DMSO) at -20°C

Time PointPurity (%) by HPLCDegradation Product A (%)Degradation Product B (%)
Initial (T=0) 99.80.10.1
1 Month 99.50.30.2
3 Months 98.90.70.4
6 Months 97.21.51.3
12 Months 95.02.82.2

Experimental Protocols

Protocol for Assessing Compound Stability in DMSO using HPLC

This protocol outlines a general method for determining the stability of 5-Hydroxyisoindolin-1-one in a DMSO stock solution stored at -20°C.

1. Preparation of Stock Solution:

  • Accurately weigh the desired amount of 5-Hydroxyisoindolin-1-one powder.

  • Dissolve the compound in anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

2. Aliquoting and Storage:

  • Aliquot the stock solution into multiple small-volume, airtight vials to minimize headspace and prevent moisture absorption.

  • Store the aliquots at -20°C in a light-protected environment.

3. HPLC Analysis:

  • At specified time points (e.g., T=0, 1 month, 3 months, 6 months, 12 months), thaw one aliquot to room temperature.

  • Prepare a sample for HPLC analysis by diluting the DMSO stock in a suitable mobile phase to a concentration within the linear range of the detector.

  • Inject the sample onto an appropriate HPLC column (e.g., C18).

  • Use a suitable mobile phase gradient (e.g., water and acetonitrile with a modifier like formic acid or trifluoroacetic acid) to separate the parent compound from potential degradation products.

  • Monitor the elution profile using a UV detector at a wavelength where 5-Hydroxyisoindolin-1-one has maximum absorbance.

4. Data Analysis:

  • Integrate the peak areas of the parent compound and any new peaks that appear over time.

  • Calculate the percentage purity of 5-Hydroxyisoindolin-1-one at each time point.

  • The stability is determined by the decrease in the percentage of the parent compound over time.

Visualizations

experimental_workflow Workflow for Assessing Compound Stability in DMSO cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (T=0, 1, 3, 6, 12 months) cluster_results Data Interpretation prep_stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Single-Use Vials prep_stock->aliquot storage_neg20 Store Aliquots at -20°C aliquot->storage_neg20 thaw Thaw One Aliquot storage_neg20->thaw hplc_prep Prepare Sample for HPLC thaw->hplc_prep hplc_run Run HPLC Analysis hplc_prep->hplc_run analyze_data Analyze Chromatograms hplc_run->analyze_data determine_stability Determine % Purity and Degradation analyze_data->determine_stability

Caption: A workflow for assessing the stability of a compound in DMSO.

troubleshooting_logic Troubleshooting Precipitation in DMSO Stock start Precipitate Observed in DMSO Stock warm_sonicate Warm to 37°C and Sonicate start->warm_sonicate dissolved Precipitate Dissolves warm_sonicate->dissolved Yes not_dissolved Precipitate Persists warm_sonicate->not_dissolved No use_solution Use Solution for Experiment dissolved->use_solution check_solubility Check Compound Solubility Limit not_dissolved->check_solubility prepare_fresh Prepare Fresh, Less Concentrated Stock check_solubility->prepare_fresh

Caption: A logical guide for troubleshooting precipitation issues.

References

Technical Support Center: Minimizing Off-Target Effects of 5-Hydroxyisoindolin-1-one in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects when working with 5-Hydroxyisoindolin-1-one and related isoindolin-1-one-based compounds in cellular experiments. Due to the limited publicly available data specifically for 5-Hydroxyisoindolin-1-one, this guide also provides general strategies applicable to small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with compounds like 5-Hydroxyisoindolin-1-one?

A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target.[1] This is a significant concern because these unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translation from preclinical to clinical studies.[2] For the isoindolin-1-one scaffold, while some derivatives are explored as kinase inhibitors, others have been shown to impact fundamental processes like purine synthesis, highlighting the potential for diverse off-target activities.

Q2: My cells are showing significant cytotoxicity after treatment with my isoindolin-1-one compound. How can I determine if this is an on-target or off-target effect?

A2: High cytotoxicity can be a result of either on-target or off-target effects. To distinguish between these possibilities, consider the following troubleshooting steps:

  • Dose-Response Analysis: Determine the concentration of your compound that elicits the desired biological effect (e.g., IC50 for target inhibition) and compare it to the concentration that causes cytotoxicity (e.g., CC50). A large therapeutic window (high CC50/low IC50) is desirable. Off-target effects often manifest at higher concentrations.[1]

  • Target Engagement Assay: Confirm that the compound is binding to its intended target at the concentrations where cytotoxicity is observed. Techniques like the Cellular Thermal Shift Assay (CETSA) can be valuable.[3]

  • Use of a Structurally Related Inactive Control: Synthesize or obtain a close structural analog of your compound that is inactive against the primary target. If this inactive control still produces cytotoxicity, it strongly suggests an off-target effect.[1]

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the intended target. If cytotoxicity persists in the absence of the target, it is likely an off-target effect.[4]

Q3: I am observing a cellular phenotype that is inconsistent with the known function of the intended target of 5-Hydroxyisoindolin-1-one. What could be the cause?

A3: This discrepancy is a strong indicator of potent off-target effects. The observed phenotype may be a composite of both on-target and off-target activities, or entirely dominated by the latter. To investigate this, a multi-pronged approach is recommended:

  • Kinome Profiling: Since the isoindolin-1-one scaffold has been associated with kinase inhibition, perform a broad kinase screen to identify potential off-target kinases.[5] This will provide a selectivity profile of your compound.

  • Proteome-wide Profiling: Techniques like chemical proteomics can identify a wider range of protein interactions, not limited to kinases.[6]

  • Phenotypic Comparison: Compare the observed phenotype with that induced by other, structurally distinct inhibitors of the same target. Consistent phenotypes across different inhibitor scaffolds strengthen the evidence for an on-target effect.[2]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with 5-Hydroxyisoindolin-1-one and similar small molecules.

Problem Possible Cause Troubleshooting Steps
High Cytotoxicity 1. Off-target effects. 2. On-target toxicity in the specific cell line. 3. Compound instability leading to toxic byproducts.1. Perform dose-response cytotoxicity assays (e.g., MTT, LDH). 2. Test in multiple cell lines with varying expression of the intended target. 3. Assess compound stability in cell culture media over the experimental time course.
Inconsistent or Irreproducible Results 1. Variability in cell culture conditions (passage number, confluency). 2. Compound precipitation in media. 3. Inconsistent compound dilutions.1. Standardize cell culture protocols. 2. Verify compound solubility and use appropriate vehicle controls. 3. Prepare fresh compound dilutions for each experiment.
Observed Phenotype Does Not Match Target's Known Function 1. Dominant off-target effects. 2. The assumed mechanism of the target in the specific cellular context is incorrect.1. Conduct kinome-wide or proteome-wide profiling to identify off-targets. 2. Use genetic methods (siRNA, CRISPR) to validate the target's role in the observed phenotype. 3. Compare with structurally different inhibitors of the same target.

Data Presentation: Characterizing On- and Off-Target Potency

When evaluating a new compound, it is crucial to quantify its potency against the intended target and potential off-targets. The following table provides a template for summarizing such data.

Target IC50 (nM) Assay Type Notes
Primary Target (e.g., CDK7) e.g., 50Biochemical (e.g., ADP-Glo)Expected on-target activity.
Off-Target Kinase 1 e.g., 500Biochemical (e.g., ADP-Glo)10-fold less potent than the primary target.
Off-Target Kinase 2 e.g., 2,000Biochemical (e.g., ADP-Glo)Potential for off-target effects at higher concentrations.
Off-Target (Non-kinase, e.g., IMPDH) e.g., >10,000Enzyme Activity AssayUnlikely to be a significant off-target.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the confirmation of target engagement within intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with 5-Hydroxyisoindolin-1-one at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry. A ligand-bound protein will be more thermally stable and thus more abundant in the soluble fraction at higher temperatures.[3]

Protocol 2: Kinome-Wide Selectivity Profiling

This protocol is essential for identifying unintended kinase targets.

Methodology:

  • Compound Submission: Submit 5-Hydroxyisoindolin-1-one to a commercial or academic kinase profiling service.

  • Screening: The compound is typically screened at one or more concentrations against a large panel of purified kinases.

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Follow-up dose-response experiments should be performed for any significant "hits" to determine their IC50 values.

Visualizing Workflows and Pathways

Experimental Workflow for Investigating Off-Target Effects

experimental_workflow phenotype Observe Cellular Phenotype (e.g., Cytotoxicity, Morphological Change) dose_response Perform Dose-Response and Cytotoxicity Assays phenotype->dose_response target_engagement Confirm Target Engagement (e.g., CETSA, Western Blot) dose_response->target_engagement inactive_control Test Structurally Related Inactive Control target_engagement->inactive_control genetic_validation Genetic Validation (siRNA, CRISPR) inactive_control->genetic_validation profiling Off-Target Profiling (Kinome Scan, Proteomics) genetic_validation->profiling data_analysis Data Analysis and Hypothesis Generation profiling->data_analysis conclusion Distinguish On-Target vs. Off-Target Effects data_analysis->conclusion

Caption: A logical workflow for systematically investigating and distinguishing on-target from off-target effects of a small molecule inhibitor.

Hypothetical Signaling Pathway Perturbation

The following diagram illustrates a hypothetical scenario where an isoindolin-1-one compound, intended to inhibit a specific kinase (On-Target), also affects an unrelated signaling pathway (Off-Target Pathway).

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Receptor1 Receptor A OnTarget On-Target Kinase Receptor1->OnTarget Activates Substrate1 Substrate 1 OnTarget->Substrate1 Phosphorylates Response1 Desired Cellular Response Substrate1->Response1 Receptor2 Receptor B OffTarget Off-Target Kinase Receptor2->OffTarget Activates Substrate2 Substrate 2 OffTarget->Substrate2 Phosphorylates Response2 Unintended Cellular Response (e.g., Toxicity) Substrate2->Response2 Inhibitor 5-Hydroxyisoindolin-1-one Inhibitor->OnTarget Inhibits Inhibitor->OffTarget Inhibits (Off-Target)

Caption: A diagram illustrating how a small molecule inhibitor can have both on-target and unintended off-target effects on distinct signaling pathways.

References

Technical Support Center: Synthesis of 5-Hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities encountered during the synthesis of 5-Hydroxyisoindolin-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of 5-Hydroxyisoindolin-1-one?

A1: Impurities in the synthesis of 5-Hydroxyisoindolin-1-one can be broadly categorized as follows:

  • Process-Related Impurities: These arise from the synthetic route itself.

    • Starting Material Impurities: Unreacted starting materials or impurities present in them.

    • Intermediates: Incompletely reacted intermediates.

    • By-products: Formed from side reactions occurring during the synthesis.

    • Reagents and Catalysts: Residual reagents, catalysts (e.g., Palladium, Copper, Rhodium), and ligands.[1]

  • Degradation Products: Result from the decomposition of the final product or intermediates under reaction or storage conditions. The isoindolinone core can be susceptible to oxidation and decomposition, particularly at elevated temperatures or in the presence of strong acids or bases.[2]

  • Isomeric Impurities: Regioisomers or diastereomers that may form depending on the specific synthetic route and the nature of the starting materials.

  • Residual Solvents: Volatile organic compounds used as solvents in the synthesis or purification steps.

Q2: What are some specific examples of process-related impurities I should be aware of?

A2: Based on common synthetic routes for isoindolinones, potential process-related impurities include:

  • Unreacted Starting Materials: Such as derivatives of 2-formylbenzoic acid or 2-cyanobenzaldehyde.

  • Over-reduced Species: If a reduction step is employed (e.g., from a phthalimide precursor), over-reduction can lead to undesired products.

  • Products of Side Reactions: Depending on the specific precursors, side reactions like the Retro-Ritter reaction can occur, leading to fragmentation of intermediates.[1]

  • Enamides: In syntheses involving 3-hydroxyisoindolin-1-one intermediates, dehydration can lead to the formation of enamide by-products.

Q3: How can I minimize the formation of degradation products?

A3: Minimizing degradation involves careful control of reaction and work-up conditions:

  • Temperature Control: Avoid excessive temperatures during the reaction and purification, as the isoindolinone ring can be thermally labile.[2]

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, a common degradation pathway for electron-rich aromatic systems.[2]

  • pH Control: The 5-hydroxy group can be sensitive to both acidic and basic conditions. Maintain a neutral or mildly acidic/basic pH during work-up and purification.

  • Light Protection: Protect the reaction mixture and final product from light, as photochemical degradation can occur.

Troubleshooting Guides

Guide 1: Unexpected Peaks in HPLC Analysis

Issue: Your HPLC analysis of the final 5-Hydroxyisoindolin-1-one product shows unexpected peaks.

Troubleshooting Workflow:

G start Unexpected Peaks in HPLC check_retention Compare Retention Times with Starting Materials and Known Intermediates start->check_retention lcms Perform LC-MS Analysis check_retention->lcms No Match mw_match Molecular Weight Matches Expected Impurity? lcms->mw_match mw_match->lcms No, Re-evaluate Potential Side Reactions nmr Isolate Impurity and Perform NMR Spectroscopy mw_match->nmr Yes structure Elucidate Structure nmr->structure remediate Modify Synthetic/Purification Protocol structure->remediate end Impurity Identified and Mitigated remediate->end G start Low Yield or Product Decomposition check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_purification Evaluate Purification Method (Stationary Phase, Solvents) start->check_purification modify_conditions Optimize Reaction Conditions check_conditions->modify_conditions modify_purification Select Milder Purification Technique check_purification->modify_purification end Improved Yield and Stability modify_conditions->end modify_purification->end G cluster_main Main Synthetic Pathway cluster_impurities Potential Impurity Formation Starting Material Unreacted Starting Material Intermediate Unreacted Intermediate Starting Material->Intermediate 5-Hydroxyisoindolin-1-one 5-Hydroxyisoindolin-1-one Intermediate->5-Hydroxyisoindolin-1-one Side Reaction By-product Intermediate->Side Reaction Side Reaction Degradation Degradation Product 5-Hydroxyisoindolin-1-one->Degradation Heat, O2, Acid/Base

References

Technical Support Center: Overcoming Resistance to 5-Hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 5-Hydroxyisoindolin-1-one. The information provided is based on established principles of cancer cell biology and drug resistance, applied to the specific context of this compound.

Troubleshooting Guide: Resistance to 5-Hydroxyisoindolin-1-one

Acquired resistance to 5-Hydroxyisoindolin-1-one can manifest as a decrease in its cytotoxic efficacy over time. This guide provides potential mechanisms of resistance and corresponding strategies to investigate and overcome them.

Table 1: Potential Mechanisms of Resistance and Troubleshooting Strategies

Potential Mechanism Description Experimental Validation Troubleshooting Strategy Expected Outcome
Increased Drug Efflux Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), actively pumps the compound out of the cell, reducing its intracellular concentration.Western Blot or qPCR for ABC transporter expression. Functional efflux assays using fluorescent substrates (e.g., Rhodamine 123).Co-treatment with an ABC transporter inhibitor (e.g., Verapamil for P-gp, Ko143 for BCRP).Restoration of sensitivity to 5-Hydroxyisoindolin-1-one.
Altered Drug Target Mutations in the target protein of 5-Hydroxyisoindolin-1-one may reduce its binding affinity. (Hypothetical Target: Kinase X)Sequencing of the target protein's gene. In vitro kinase assays with the purified mutant protein.Use a combination therapy with a drug that targets a downstream effector of the altered protein.Synergistic cell killing or restored sensitivity.
Activation of Bypass Signaling Pathways Upregulation of parallel signaling pathways that promote cell survival and proliferation, compensating for the inhibition caused by 5-Hydroxyisoindolin-1-one. Common pathways include PI3K/Akt/mTOR and MAPK/ERK.[1]Phospho-protein arrays or Western blotting for key pathway components (e.g., p-Akt, p-ERK).Co-treatment with inhibitors of the activated bypass pathway (e.g., PI3K inhibitor, MEK inhibitor).Increased efficacy of 5-Hydroxyisoindolin-1-one.
Enhanced DNA Damage Repair If the compound induces DNA damage, resistant cells may upregulate DNA repair mechanisms to counteract its effects.[2][3]Comet assay or γH2AX staining to assess DNA damage. Western blot for DNA repair proteins (e.g., RAD51, BRCA1).Co-treatment with a DNA repair inhibitor (e.g., PARP inhibitor).Potentiation of 5-Hydroxyisoindolin-1-one-induced cell death.
Inhibition of Apoptosis Resistant cells may have an altered balance of pro- and anti-apoptotic proteins, leading to evasion of programmed cell death.Western blot for apoptotic markers (e.g., Bcl-2, Bax, Caspase-3). Annexin V/PI staining by flow cytometry.Co-treatment with a pro-apoptotic agent or an inhibitor of anti-apoptotic proteins (e.g., BH3 mimetics).Increased apoptosis in response to treatment.

Frequently Asked Questions (FAQs)

Q1: My cell line shows a gradual decrease in sensitivity to 5-Hydroxyisoindolin-1-one over several passages. What is the likely cause?

A1: This phenomenon is characteristic of acquired resistance. The most common mechanisms include increased drug efflux, alterations in the drug's molecular target, or the activation of compensatory signaling pathways.[4][5] We recommend a stepwise investigation starting with the assessment of ABC transporter expression.

Q2: How can I confirm that my cells have developed resistance?

A2: The most definitive way is to perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of 5-Hydroxyisoindolin-1-one in your current cell line and compare it to the parental (non-resistant) cell line. A significant increase in the IC50 value (typically >5-fold) is a clear indicator of resistance.

Q3: Are there any known synergistic drug combinations with 5-Hydroxyisoindolin-1-one to combat resistance?

A3: While specific synergistic combinations for 5-Hydroxyisoindolin-1-one are not yet established, a rational approach is to target the identified resistance mechanism. For instance, if you observe activation of the PI3K/Akt pathway, combining 5-Hydroxyisoindolin-1-one with a PI3K inhibitor is a promising strategy.[1]

Q4: Can I prevent my cell line from developing resistance?

A4: While completely preventing resistance is challenging, you can slow its development by using the lowest effective concentration of the compound and avoiding prolonged continuous exposure. Intermittent treatment schedules may also be beneficial. It is also good practice to periodically re-start cultures from frozen, early-passage stocks.

Q5: What is the first troubleshooting step if I suspect resistance?

A5: First, confirm the viability and passage number of your cell line. Then, perform a dose-response curve to quantify the level of resistance. The logical next step is to investigate the most common resistance mechanisms, starting with drug efflux.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Drug Treatment: Prepare a serial dilution of 5-Hydroxyisoindolin-1-one in culture medium. Replace the medium in the wells with the drug dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for ABC Transporter Expression
  • Protein Extraction: Lyse parental and resistant cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-gp (ABCB1) or BCRP (ABCG2) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: siRNA-mediated Knockdown of a Target Protein
  • Cell Seeding: Seed cells in a 6-well plate to be 30-50% confluent at the time of transfection.

  • Transfection Complex Preparation: Dilute siRNA targeting the gene of interest and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature.

  • Transfection: Add the transfection complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours.

  • Validation of Knockdown: Harvest the cells and validate the knockdown efficiency by qPCR or Western blotting.

  • Functional Assay: Re-plate the transfected cells and perform a cell viability assay with 5-Hydroxyisoindolin-1-one to assess the effect of the knockdown on drug sensitivity.

Visualizations

Signaling Pathways and Resistance Mechanisms

Hypothetical Signaling Pathway and Resistance Mechanisms for 5-Hydroxyisoindolin-1-one cluster_drug_action Drug Action cluster_resistance Resistance Mechanisms 5-H-isoindolin-1-one 5-H-isoindolin-1-one Target Kinase Target Kinase 5-H-isoindolin-1-one->Target Kinase Inhibits Downstream Signaling Downstream Signaling Target Kinase->Downstream Signaling Proliferation/Survival Proliferation/Survival Downstream Signaling->Proliferation/Survival ABC Transporter ABC Transporter ABC Transporter->5-H-isoindolin-1-one Efflux Target Mutation Target Mutation Target Mutation->Target Kinase Alters Bypass Pathway (PI3K/Akt) Bypass Pathway (PI3K/Akt) Bypass Pathway (PI3K/Akt)->Proliferation/Survival Activates

Caption: Hypothetical mechanism of action and resistance to 5-Hydroxyisoindolin-1-one.

Experimental Workflow for Investigating Resistance

Workflow for Investigating Acquired Resistance Decreased Drug Efficacy Decreased Drug Efficacy Confirm Resistance (IC50) Confirm Resistance (IC50) Decreased Drug Efficacy->Confirm Resistance (IC50) Investigate Efflux Investigate Efflux Confirm Resistance (IC50)->Investigate Efflux Investigate Target Investigate Target Confirm Resistance (IC50)->Investigate Target Investigate Bypass Pathways Investigate Bypass Pathways Confirm Resistance (IC50)->Investigate Bypass Pathways qPCR/Western for ABC Transporters qPCR/Western for ABC Transporters Investigate Efflux->qPCR/Western for ABC Transporters Gene Sequencing Gene Sequencing Investigate Target->Gene Sequencing Phospho-protein Array/Western Phospho-protein Array/Western Investigate Bypass Pathways->Phospho-protein Array/Western Rational Combination Therapy Rational Combination Therapy qPCR/Western for ABC Transporters->Rational Combination Therapy Gene Sequencing->Rational Combination Therapy Phospho-protein Array/Western->Rational Combination Therapy

Caption: Stepwise workflow for identifying the mechanism of acquired resistance.

Logical Flow for Troubleshooting

Troubleshooting Logic for Drug Resistance Suspect Resistance Suspect Resistance IC50 Increased? IC50 Increased? Suspect Resistance->IC50 Increased? ABC Transporter Upregulated? ABC Transporter Upregulated? IC50 Increased?->ABC Transporter Upregulated? Yes No Resistance No Resistance IC50 Increased?->No Resistance No Bypass Pathway Activated? Bypass Pathway Activated? ABC Transporter Upregulated?->Bypass Pathway Activated? No Use Efflux Inhibitor Use Efflux Inhibitor ABC Transporter Upregulated?->Use Efflux Inhibitor Yes Target Mutated? Target Mutated? Bypass Pathway Activated?->Target Mutated? No Use Pathway Inhibitor Use Pathway Inhibitor Bypass Pathway Activated?->Use Pathway Inhibitor Yes Consider Alternative Drug Consider Alternative Drug Target Mutated?->Consider Alternative Drug Yes Investigate Other Mechanisms Investigate Other Mechanisms Target Mutated?->Investigate Other Mechanisms No

Caption: Decision tree for troubleshooting suspected drug resistance.

References

protocol refinement for reproducible results with 5-Hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 5-Hydroxyisoindolin-1-one in their experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is 5-Hydroxyisoindolin-1-one and what is its primary mechanism of action?

A1: 5-Hydroxyisoindolin-1-one belongs to the isoindolinone class of heterocyclic compounds. Many derivatives of this scaffold have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] PARP enzymes are crucial for DNA single-strand break repair. By inhibiting PARP, these compounds can lead to the accumulation of DNA damage, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations), ultimately resulting in cell death. This concept is known as synthetic lethality.

Q2: In what solvent should I dissolve and store 5-Hydroxyisoindolin-1-one?

A2: 5-Hydroxyisoindolin-1-one is a solid at room temperature.[3] For biological assays, it is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[4][5][6] Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. It is crucial to minimize the final concentration of DMSO in your cell culture experiments, typically keeping it below 0.1% (v/v), as higher concentrations can have cytotoxic effects and may interfere with experimental results.[7][8]

Q3: I am observing inconsistent IC50 values for 5-Hydroxyisoindolin-1-one in my cell viability assays. What are the potential causes?

A3: Inconsistent IC50 values are a common issue with small molecule inhibitors and can stem from several factors:

  • Cell Line Variability: Different cell lines possess varying genetic backgrounds and expression levels of drug transporters, which can significantly impact their sensitivity to the compound.

  • Cell Culture Conditions: Factors such as cell passage number, cell density at the time of treatment, and length of incubation with the compound can all contribute to variability. It is essential to use cells within a consistent and low passage number range.

  • Compound Solubility and Stability: Poor solubility of the compound in your final assay medium can lead to inaccurate dosing. Ensure the compound is fully dissolved in your stock solution and does not precipitate upon dilution into your aqueous cell culture medium. Prepare fresh dilutions for each experiment from a properly stored stock solution to avoid issues with compound degradation.

  • Assay-Specific Parameters: The type of viability assay used (e.g., MTT, CellTiter-Glo) and the incubation time can influence the apparent IC50 value. Ensure consistency in all assay parameters between experiments.

Q4: How can I confirm that the observed cellular effects are due to the inhibition of PARP1 and not off-target effects?

A4: This is a critical aspect of validating your experimental findings. Several approaches can be employed:

  • Use of Control Compounds: Include a structurally related but inactive compound as a negative control, and a known, well-characterized PARP inhibitor as a positive control.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to demonstrate direct binding of 5-Hydroxyisoindolin-1-one to PARP1 within the cell.

  • Downstream Pathway Analysis: Measure the levels of poly(ADP-ribose) (PAR) in cells treated with your compound. A potent PARP inhibitor should lead to a significant reduction in PAR levels.

  • Rescue Experiments: If possible, overexpressing the target protein (PARP1) might rescue the phenotype induced by the inhibitor.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with 5-Hydroxyisoindolin-1-one.

Issue 1: Compound Precipitation in Cell Culture Medium

Symptom Possible Cause Suggested Solution
Cloudiness or visible precipitate in wells after adding the compound.Poor aqueous solubility of the compound.- Ensure the DMSO stock solution is at an appropriate concentration and is fully dissolved before dilution.- Warm the cell culture medium to 37°C before adding the compound.- Briefly sonicate the stock solution before dilution to break up aggregates.- Reduce the final concentration of the compound if possible.- Test the solubility in a simple buffered solution like PBS as a preliminary check.
"Salting-out" effect from high salt concentrations in the medium.If feasible for your experiment, consider using a medium with a lower salt concentration for the treatment period.

Issue 2: High Variability Between Replicate Wells in Cell-Based Assays

Symptom Possible Cause Suggested Solution
Large standard deviations in cell viability or other readouts.Inconsistent cell seeding.Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.
Edge effects in the microplate.Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or water.
Inaccurate compound dilution and addition.Prepare serial dilutions carefully and ensure thorough mixing at each step. Use calibrated pipettes for adding the compound to the wells.

Issue 3: Unexpected Cytotoxicity or Lack of Efficacy

Symptom Possible Cause Suggested Solution
Higher than expected cell death, even at low concentrations.DMSO toxicity.Ensure the final DMSO concentration in all wells (including controls) is below 0.1% and is consistent across the experiment.
Compound instability.Prepare fresh dilutions of the compound for each experiment. For long-term experiments, consider refreshing the medium with a freshly diluted compound at regular intervals.
Off-target effects.Review the literature for known off-target activities of isoindolinone compounds.[9][10] Use orthogonal assays to confirm that the observed phenotype is linked to PARP inhibition.
No observable effect at expected concentrations.Incorrect compound concentration.Verify the concentration of your stock solution. Perform a wide dose-response curve to determine the active concentration range for your specific cell line.
Cell line resistance.Some cell lines may have intrinsic or acquired resistance to PARP inhibitors. This can be due to factors like upregulation of drug efflux pumps or restoration of homologous recombination.
Assay interference.Some compounds can interfere with assay readouts (e.g., autofluorescence in fluorescence-based assays). Run a control plate with the compound in cell-free medium to check for interference.

Experimental Protocols

Representative Synthesis of a 3-Hydroxyisoindolin-1-one Derivative

Disclaimer: The following is a general protocol for the synthesis of a 3-hydroxyisoindolin-1-one derivative based on published methods.[1] This should be adapted and optimized for the specific synthesis of 5-Hydroxyisoindolin-1-one.

Reaction Scheme:

G 2-formyl-4-hydroxybenzoic_acid 2-formyl-4-hydroxybenzoic acid Reaction_Vessel Solvent (e.g., Toluene) Reflux 2-formyl-4-hydroxybenzoic_acid->Reaction_Vessel Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reaction_Vessel 5-Hydroxyisoindolin-1-one 5-Hydroxyisoindolin-1-one Derivative Reaction_Vessel->5-Hydroxyisoindolin-1-one Cyclization

Caption: General synthesis of a 5-Hydroxyisoindolin-1-one derivative.

Materials:

  • 2-formyl-4-hydroxybenzoic acid

  • Appropriate primary amine (e.g., benzylamine)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 2-formyl-4-hydroxybenzoic acid (1 equivalent) and the primary amine (1.1 equivalents).

  • Add a sufficient amount of toluene to suspend the reactants.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, remove the toluene under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Characterization:

The final product should be characterized by:

  • NMR Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To assess purity.

PARP1 Activity Assay (Chemiluminescent)

This protocol provides a method to determine the in vitro inhibitory activity of 5-Hydroxyisoindolin-1-one against PARP1.

G Plate_Coating Coat 96-well plate with histones Blocking Block non-specific binding sites Plate_Coating->Blocking Reaction_Setup Add PARP1 enzyme, activated DNA, and biotinylated NAD+ Blocking->Reaction_Setup Inhibitor_Addition Add serial dilutions of 5-Hydroxyisoindolin-1-one Reaction_Setup->Inhibitor_Addition Incubation Incubate at RT Inhibitor_Addition->Incubation Detection Add Streptavidin-HRP and chemiluminescent substrate Incubation->Detection Measurement Read luminescence Detection->Measurement

Caption: Workflow for a chemiluminescent PARP1 activity assay.

Materials:

  • Purified recombinant PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • PARP assay buffer

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • 5-Hydroxyisoindolin-1-one dissolved in DMSO

  • Microplate luminometer

Procedure:

  • Prepare serial dilutions of 5-Hydroxyisoindolin-1-one in PARP assay buffer. Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.

  • To the histone-coated wells, add the PARP assay buffer, activated DNA, biotinylated NAD+, and the diluted compound.

  • Initiate the reaction by adding the PARP1 enzyme to each well (except for the 'no enzyme' control).

  • Incubate the plate at room temperature for the time specified by the assay kit manufacturer (typically 60 minutes).

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP to each well and incubate to allow binding to the biotinylated PAR chains.

  • Wash the plate to remove unbound Streptavidin-HRP.

  • Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

G Cell_Treatment Treat cells with 5-Hydroxyisoindolin-1-one or vehicle (DMSO) Heating Heat cell lysates to a range of temperatures Cell_Treatment->Heating Centrifugation Separate soluble and aggregated proteins Heating->Centrifugation Protein_Quantification Quantify soluble PARP1 (e.g., by Western Blot or ELISA) Centrifugation->Protein_Quantification Melt_Curve Plot soluble PARP1 vs. temperature Protein_Quantification->Melt_Curve Shift_Analysis Compare melt curves of treated vs. vehicle samples Melt_Curve->Shift_Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Procedure:

  • Treat cultured cells with either 5-Hydroxyisoindolin-1-one at the desired concentration or vehicle (DMSO) for a specified time.

  • Harvest the cells and lyse them to release the proteins.

  • Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cool the samples to room temperature and centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble PARP1 in each sample using a method such as Western blotting or an ELISA.

  • Plot the amount of soluble PARP1 as a function of temperature for both the vehicle-treated and compound-treated samples.

  • A shift in the melting curve to higher temperatures for the compound-treated sample indicates stabilization of PARP1 and thus, target engagement.

Data Presentation

Comparative Potency of Isoindolinone-Based PARP Inhibitors

The following table summarizes the reported IC50 values for several isoindolinone-based PARP inhibitors against different cancer cell lines. This data can serve as a benchmark when evaluating the potency of 5-Hydroxyisoindolin-1-one.

Compound Cell Line Cancer Type BRCA Status IC50 (µM) Reference
TalazoparibMDA-MB-436BreastMutant~0.001
NiraparibMDA-MB-436BreastMutant3.2
OlaparibMDA-MB-436BreastMutant4.7
RucaparibMDA-MB-436BreastMutant2.3
TalazoparibHCC1937BreastMutant10
NiraparibHCC1937BreastMutant11
OlaparibHCC1937BreastMutant~96
RucaparibHCC1937BreastMutant13
TalazoparibMDA-MB-231BreastWild-Type0.48
NiraparibMDA-MB-231BreastWild-Type~20

Note: IC50 values can vary significantly between different studies due to variations in experimental conditions.

Signaling Pathway and Troubleshooting Diagrams

PARP1 Signaling Pathway and Inhibition

G cluster_0 DNA Damage and Repair cluster_1 Inhibitor Action DNA_SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment and Activation DNA_SSB->PARP1_recruitment PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_recruitment->PAR_synthesis DNA_DSB Replication Fork Collapse (leads to DNA Double-Strand Break - DSB) PARP1_recruitment->DNA_DSB PARP_trapping PARP1 Trapping on DNA Repair_factors Recruitment of DNA Repair Factors PAR_synthesis->Repair_factors SSB_Repair SSB Repair Repair_factors->SSB_Repair Cell_Death Cell Death (in HR-deficient cells) DNA_DSB->Cell_Death Inhibitor 5-Hydroxyisoindolin-1-one (PARP Inhibitor) Inhibitor->PARP1_recruitment Inhibits PAR synthesis and traps PARP1

Caption: The role of PARP1 in DNA repair and the mechanism of action of PARP inhibitors.

Troubleshooting Decision Tree for Inconsistent Results

G Start Inconsistent Results (e.g., variable IC50) Check_Compound Compound Integrity? Start->Check_Compound Check_Cells Cell Culture Conditions? Check_Compound->Check_Cells No Solubility Check solubility in media. Prepare fresh dilutions. Check_Compound->Solubility Yes Check_Assay Assay Parameters? Check_Cells->Check_Assay No Passage Use low passage number cells. Standardize cell density. Check_Cells->Passage Yes Incubation Standardize incubation times. Check_Assay->Incubation Yes Stability Verify storage conditions. Use fresh stock. Solubility->Stability Resolved Problem Resolved Stability->Resolved Contamination Test for mycoplasma contamination. Passage->Contamination Contamination->Resolved Reagents Check reagent quality and preparation. Incubation->Reagents Instrument Calibrate and validate instrument settings. Reagents->Instrument Instrument->Resolved

Caption: A decision tree for troubleshooting inconsistent experimental results.

References

degradation pathways of 5-Hydroxyisoindolin-1-one under physiological conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the study of 5-Hydroxyisoindolin-1-one degradation under physiological conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental investigation of 5-Hydroxyisoindolin-1-one stability.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause:

    • Interaction of the hydroxyl group of 5-Hydroxyisoindolin-1-one with active sites on the silica-based column packing.

    • Column overload.

    • Inappropriate mobile phase pH.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a competitive amine (e.g., triethylamine) to the mobile phase to block active sites on the column. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.

    • Reduce Sample Concentration: Inject a more dilute sample to check for column overload.

    • Column Choice: Consider using a column with end-capping or a polymer-based column to minimize secondary interactions.

Issue 2: Inconsistent Retention Times

  • Possible Cause:

    • Fluctuations in mobile phase composition or temperature.

    • Column degradation.

    • Air bubbles in the system.

  • Troubleshooting Steps:

    • System Check: Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature.

    • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before analysis.

    • Guard Column: Use a guard column to protect the analytical column from contaminants.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Issue 3: Ion Suppression or Enhancement

  • Possible Cause:

    • Co-eluting matrix components from physiological samples (e.g., salts, proteins).

    • High concentrations of non-volatile buffer salts in the mobile phase.

  • Troubleshooting Steps:

    • Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

    • Chromatographic Separation: Optimize the HPLC method to separate 5-Hydroxyisoindolin-1-one and its potential degradation products from matrix components.

    • Mobile Phase: Use volatile buffers such as ammonium formate or ammonium acetate.

Issue 4: Difficulty in Identifying Degradation Products

  • Possible Cause:

    • Low abundance of degradation products.

    • Formation of multiple, isomeric degradation products.

  • Troubleshooting Steps:

    • Forced Degradation: Conduct forced degradation studies under more stringent conditions (e.g., higher temperature, stronger acid/base, higher oxidant concentration) to generate a higher concentration of degradation products for initial identification.[1]

    • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements and propose elemental compositions for the degradation products.

    • Tandem Mass Spectrometry (MS/MS): Perform MS/MS fragmentation studies to elucidate the structures of the degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 5-Hydroxyisoindolin-1-one under physiological conditions?

A1: Based on its chemical structure, two primary degradation pathways are plausible under physiological conditions (pH ~7.4, 37°C):

  • Oxidation of the Phenolic Hydroxyl Group: The electron-rich phenolic ring is susceptible to oxidation. This can lead to the formation of quinone-type structures, which may be reactive and could potentially form adducts with other molecules.[1] Amines, sulfides, and phenols are particularly susceptible to electron transfer oxidation.[1][2]

  • Hydrolysis of the Lactam Ring: The cyclic amide (lactam) in the isoindolinone core can undergo hydrolysis, leading to the opening of the five-membered ring to form an amino acid derivative. This reaction is typically catalyzed by acid or base but can occur at neutral pH, especially at elevated temperatures.[3]

Q2: How can I monitor the degradation of 5-Hydroxyisoindolin-1-one quantitatively?

A2: A stability-indicating HPLC method is the most common approach. This involves developing an HPLC method that can separate the parent compound (5-Hydroxyisoindolin-1-one) from all its potential degradation products. By monitoring the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time, the rate and extent of degradation can be quantified.

Q3: What are the typical conditions for a forced degradation study of a compound like 5-Hydroxyisoindolin-1-one?

A3: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and pathways.[1] Typical conditions include:

  • Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C).

  • Oxidation: 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid compound or a solution at an elevated temperature (e.g., 70°C).

  • Photodegradation: Exposing the compound in solution to UV and visible light.

Q4: How should I present the data from my degradation studies?

A4: Quantitative data should be summarized in clearly structured tables. Below are examples of how to present degradation data.

Data Presentation

Table 1: Stability of 5-Hydroxyisoindolin-1-one in Different pH Buffers at 37°C

Time (hours)% Remaining (pH 4.5)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100.0100.0100.0
2498.595.288.1
4896.890.777.3
7295.186.467.5

Table 2: Formation of Major Degradation Products Under Oxidative Stress (3% H₂O₂ at 25°C)

Time (hours)5-Hydroxyisoindolin-1-one (% Remaining)Degradation Product A (% Area)Degradation Product B (% Area)
0100.00.00.0
185.310.24.5
272.118.99.0
453.830.515.7
831.245.323.5

Experimental Protocols

Protocol 1: Stability Assessment in Physiological Buffer
  • Preparation of Solutions: Prepare a stock solution of 5-Hydroxyisoindolin-1-one in a suitable organic solvent (e.g., DMSO, acetonitrile). Prepare phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation: Dilute the stock solution of 5-Hydroxyisoindolin-1-one in the PBS buffer to a final concentration of 10 µg/mL. Incubate the solution in a temperature-controlled environment at 37°C.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot of the sample.

  • Sample Quenching: Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate any proteins and stop further degradation. Centrifuge to remove any precipitate.

  • Analysis: Analyze the supernatant by a validated stability-indicating HPLC-UV or LC-MS method to determine the concentration of the remaining 5-Hydroxyisoindolin-1-one.

Protocol 2: Forced Degradation Study - Oxidative Conditions
  • Preparation of Solutions: Prepare a 1 mg/mL solution of 5-Hydroxyisoindolin-1-one in a mixture of water and a co-solvent if necessary (e.g., acetonitrile). Prepare a 3% solution of hydrogen peroxide.

  • Stress Application: Mix the 5-Hydroxyisoindolin-1-one solution with the hydrogen peroxide solution. Keep the mixture at room temperature.

  • Sampling and Analysis: At various time points, take an aliquot of the reaction mixture, dilute it appropriately, and analyze by HPLC-UV and LC-MS to monitor the degradation of the parent compound and the formation of degradation products.

  • Peak Purity: Assess the peak purity of the parent compound at each time point using a photodiode array (PDA) detector to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradation products.

Visualizations

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis 5-Hydroxyisoindolin-1-one 5-Hydroxyisoindolin-1-one Quinone Intermediate Quinone Intermediate 5-Hydroxyisoindolin-1-one->Quinone Intermediate Oxidative Stress (e.g., H₂O₂, enzymes) Ring-Opened Amino Acid Ring-Opened Amino Acid 5-Hydroxyisoindolin-1-one->Ring-Opened Amino Acid Acidic/Basic Conditions or Elevated Temperature Polymerization/Adducts Polymerization/Adducts Quinone Intermediate->Polymerization/Adducts Further Reactions

Caption: Plausible degradation pathways of 5-Hydroxyisoindolin-1-one.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Dilute in Physiological Buffer Dilute in Physiological Buffer Prepare Stock Solution->Dilute in Physiological Buffer Incubate at 37°C Incubate at 37°C Dilute in Physiological Buffer->Incubate at 37°C Withdraw Aliquots at Time Points Withdraw Aliquots at Time Points Incubate at 37°C->Withdraw Aliquots at Time Points Quench Reaction Quench Reaction Withdraw Aliquots at Time Points->Quench Reaction Centrifuge Centrifuge Quench Reaction->Centrifuge Analyze by HPLC/LC-MS Analyze by HPLC/LC-MS Centrifuge->Analyze by HPLC/LC-MS Quantify Degradation Quantify Degradation Analyze by HPLC/LC-MS->Quantify Degradation

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Purification of 5-Hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Hydroxyisoindolin-1-one. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this and structurally similar compounds. Below you will find troubleshooting advice and frequently asked questions (FAQs) to help you achieve the desired purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 5-Hydroxyisoindolin-1-one?

A1: While specific purification challenges for 5-Hydroxyisoindolin-1-one are not extensively documented, based on its chemical structure which features a phenolic hydroxyl group and a lactam, several challenges can be anticipated:

  • Solubility: The compound possesses both polar (hydroxyl and amide groups) and non-polar (benzene ring) functionalities, which can lead to complex solubility behavior in common organic solvents.

  • Stability: Phenolic compounds can be susceptible to oxidation, especially at higher pH or in the presence of metal ions, which can lead to the formation of colored impurities.[1][2] The stability of phenolic compounds is also affected by storage conditions such as temperature and exposure to light.[2][3][4]

  • Co-purification of Impurities: Starting materials or by-products from the synthesis with similar polarity can be difficult to separate. Common impurities might include starting materials from the synthesis or related isoindolinone structures.[5][6]

  • Tailing in Chromatography: The polar nature of the molecule, particularly the hydroxyl and lactam groups, can lead to tailing on silica gel columns, making sharp separation difficult.

Q2: My compound is showing poor solubility for recrystallization. What should I do?

A2: Finding a suitable solvent for recrystallization is a critical step.[7] An ideal solvent should dissolve the compound well when hot but poorly when cold.[8]

  • Single Solvent Screening: Test a range of solvents with varying polarities. Polar solvents like ethanol, methanol, or water, and more moderate polarity solvents like ethyl acetate or acetone could be good starting points.

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gentle heating should redissolve the compound, and upon cooling, crystals should form.

Q3: I am observing colored impurities in my purified product. What is the likely cause and how can I remove them?

A3: Colored impurities often arise from the oxidation of the phenolic hydroxyl group.[1]

  • Minimize Exposure to Air and High pH: During workup and purification, it is advisable to work under an inert atmosphere (like nitrogen or argon) if possible and to avoid strongly basic conditions which can promote phenoxide formation and subsequent oxidation.[1]

  • Charcoal Treatment: Activated charcoal can sometimes be used to remove colored impurities during recrystallization. However, it should be used judiciously as it can also adsorb the desired product, leading to lower yields.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like EDTA during the workup might be beneficial.

Q4: My compound streaks badly on silica gel TLC and column chromatography. How can I improve the separation?

A4: Tailing or streaking on silica gel is common for polar and basic/acidic compounds.[9]

  • Solvent System Modification: Adding a small amount of a polar solvent like methanol to your mobile phase can help to reduce tailing. For acidic compounds like phenols, adding a small amount of acetic acid to the eluent can improve peak shape. Conversely, for basic compounds, a small amount of triethylamine or ammonia can be beneficial.[10][11]

  • Alternative Stationary Phases: If silica gel proves problematic, consider using alternative stationary phases. Alumina (neutral, acidic, or basic) can be a good alternative for certain compounds.[9] Reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like water/acetonitrile or water/methanol), is another powerful option for purifying polar compounds.[10][12]

Q5: Can I use acid-base extraction to purify 5-Hydroxyisoindolin-1-one?

A5: Yes, acid-base extraction can be a very effective purification technique for this compound. The phenolic hydroxyl group is acidic (pKa ~10) and will be deprotonated by a strong base like sodium hydroxide (NaOH) to form a water-soluble phenoxide salt.[13][14]

  • Procedure: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).[15] Extract the organic layer with an aqueous NaOH solution. The 5-Hydroxyisoindolin-1-one will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.[13] The aqueous layer can then be separated, cooled (e.g., in an ice bath), and acidified with a strong acid (e.g., HCl) to precipitate the pure product, which can then be collected by filtration.[16]

Troubleshooting Guides

Issue 1: Low Recovery After Recrystallization
Potential Cause Troubleshooting Step
The compound is too soluble in the cold solvent.Select a less polar solvent or use a mixed solvent system where the compound has lower solubility at room temperature.[17]
Too much solvent was used.Evaporate some of the solvent to concentrate the solution and induce crystallization.[7]
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated. Use a minimal amount of hot solvent to rinse the flask and filter paper.
Crystals are not forming upon cooling.Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.
Issue 2: Incomplete Separation During Column Chromatography
Potential Cause Troubleshooting Step
Poor choice of eluent.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound.[10]
Column was packed improperly.Ensure the stationary phase is packed uniformly without any cracks or air bubbles.[18][19]
Column was overloaded.Use a larger column or reduce the amount of crude material being purified. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[19]
Co-eluting impurities.If impurities have very similar polarity, a different chromatographic technique may be necessary, such as reversed-phase HPLC or using a different stationary phase like alumina.[9][10]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of a few milligrams of the crude 5-Hydroxyisoindolin-1-one in various solvents (e.g., water, ethanol, ethyl acetate, toluene) at room temperature and upon heating.[8] Identify a suitable single solvent or a miscible solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle) with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol) that provides good separation of 5-Hydroxyisoindolin-1-one from its impurities, with an Rf value of approximately 0.2-0.3.[10]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.[19] Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.[18]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[20] Carefully apply the sample to the top of the column. Alternatively, for compounds with poor solubility in the eluent, perform a dry loading by pre-adsorbing the compound onto a small amount of silica gel.[20]

  • Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-Hydroxyisoindolin-1-one.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude material in a suitable organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with 1 M aqueous sodium hydroxide solution (2-3 times).[13]

  • Separation: Combine the aqueous layers. The desired compound is now in the aqueous phase as its sodium salt. The organic layer containing non-acidic impurities can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated HCl until the solution is acidic (test with pH paper). The 5-Hydroxyisoindolin-1-one should precipitate out of the solution.[16]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the purified product.

Visualizations

Purification_Troubleshooting_Workflow start Crude 5-Hydroxyisoindolin-1-one check_purity Assess Purity (TLC, NMR, LC-MS) start->check_purity is_pure Is Purity Sufficient? check_purity->is_pure end_product Pure Product is_pure->end_product Yes select_method Select Purification Method is_pure->select_method No recrystallization Recrystallization select_method->recrystallization Solid with few impurities column_chrom Column Chromatography select_method->column_chrom Complex mixture acid_base Acid-Base Extraction select_method->acid_base Acidic impurities present troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., poor yield, oiling out) recrystallization->troubleshoot_recrystallization troubleshoot_column Troubleshoot Column (e.g., poor separation, tailing) column_chrom->troubleshoot_column troubleshoot_extraction Troubleshoot Extraction (e.g., emulsion, poor precipitation) acid_base->troubleshoot_extraction troubleshoot_recrystallization->check_purity troubleshoot_column->check_purity troubleshoot_extraction->check_purity

Caption: A logical workflow for troubleshooting the purification of 5-Hydroxyisoindolin-1-one.

Acid_Base_Extraction_Pathway start Crude Mixture in Organic Solvent add_base Extract with aq. NaOH start->add_base separation_1 Separatory Funnel add_base->separation_1 organic_layer Organic Layer: Neutral/Basic Impurities separation_1->organic_layer Separate Layers aqueous_layer Aqueous Layer: Sodium 5-hydroxyisoindolin-1-onate separation_1->aqueous_layer add_acid Acidify with HCl aqueous_layer->add_acid precipitation Precipitation add_acid->precipitation filtration Filter and Dry precipitation->filtration end_product Pure 5-Hydroxyisoindolin-1-one filtration->end_product

Caption: Signaling pathway for the purification of 5-Hydroxyisoindolin-1-one via acid-base extraction.

References

how to prevent precipitation of 5-Hydroxyisoindolin-1-one in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Hydroxyisoindolin-1-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent the precipitation of this compound in aqueous media during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-Hydroxyisoindolin-1-one precipitating in my aqueous media?

A: Precipitation of 5-Hydroxyisoindolin-1-one upon dilution into aqueous buffers or cell culture media is a common issue stemming from its limited aqueous solubility.[1] The primary causes are:

  • Solvent Polarity Shock: The compound is often dissolved in a high-concentration stock solution using a non-aqueous solvent like DMSO. When a small volume of this stock is added to a large volume of aqueous media, the drastic change in solvent polarity can cause the compound's solubility limit to be exceeded, leading to rapid precipitation.[2] This is a common challenge for many organic compounds in biological assays.[2]

  • pH-Dependent Solubility: 5-Hydroxyisoindolin-1-one contains a phenolic hydroxyl group. The pH of the media plays a critical role in its solubility.[3] In acidic or neutral solutions, the compound is in a less soluble, neutral form. In basic conditions (pH > 8), the hydroxyl group deprotonates, forming a more soluble phenolate anion.[3]

  • Concentration: The final concentration of the compound in the media may simply be too high, exceeding its maximum aqueous solubility under the specific experimental conditions (pH, temperature, buffer components).[2]

Q2: What is the best solvent for preparing a stock solution of 5-Hydroxyisoindolin-1-one?

A: The recommended solvent for preparing a concentrated stock solution is Dimethyl Sulfoxide (DMSO). Most sparingly soluble organic compounds used in biological research are highly soluble in DMSO.[4] It is also miscible with water, making it suitable for subsequent dilution into aqueous media. However, it is crucial to limit the final concentration of DMSO in your assay to avoid cellular toxicity.[2]

Data Presentation: Illustrative Solubility of 5-Hydroxyisoindolin-1-one

The following table provides an illustrative summary of the compound's expected solubility in common laboratory solvents.

SolventSolubility CategoryTypical Stock ConcentrationNotes
DMSO High10-50 mMRecommended for primary stock solutions.[5]
Ethanol Moderate1-10 mMCan be an alternative, but may have higher cell toxicity than DMSO at similar final concentrations.
Methanol Moderate1-10 mMSimilar to ethanol; solvent volatility can be a concern.
Water Low / pH-Dependent< 1 mMSolubility is very limited in neutral water but increases significantly at pH > 8.[3] Not recommended for high-concentration stocks.
PBS (pH 7.4) Low< 1 mMSimilar to water, precipitation is likely at concentrations above its solubility limit.
Q3: How does the pH of the media affect the solubility of 5-Hydroxyisoindolin-1-one?

A: The pH of the aqueous medium is a critical factor. The phenolic hydroxyl group on the molecule has an estimated pKa around 7-8.

  • At Acidic to Neutral pH (pH < 7): The hydroxyl group is protonated, and the molecule is in its neutral, less water-soluble form.[3]

  • At Basic pH (pH > 8): The hydroxyl group loses its proton (deprotonates) to form a negatively charged phenolate ion. This charge significantly increases the molecule's polarity and its ability to interact with water, thereby dramatically increasing its solubility.[3]

Therefore, if your experimental conditions allow, slightly increasing the pH of your media can be an effective strategy to prevent precipitation. However, always ensure the final pH is compatible with your biological system (e.g., cells, proteins).

Visualization: pH Effect on Solubility

Acidic 5-Hydroxyisoindolin-1-one (Neutral Form) LowSol Low Aqueous Solubility Acidic->LowSol Precipitation Risk Basic 5-Hydroxyisoindolin-1-one (Anionic/Phenolate Form) HighSol High Aqueous Solubility Basic->HighSol Dissolution Favored pH_Scale Increasing pH Start Precipitation Observed in Final Media CheckStock Is the stock solution clear? Start->CheckStock CheckConc Is final concentration too high? CheckStock->CheckConc Yes StockIssue Recrystallize or remake stock. Ensure compound is fully dissolved. CheckStock->StockIssue No CheckMethod How was the dilution performed? CheckConc->CheckMethod No, concentration is low ReduceConc Perform serial dilution to find max soluble concentration. Lower the working concentration. CheckConc->ReduceConc Yes CheckpH Is media pH optimal? CheckMethod->CheckpH ImproveMethod Use multi-step dilution protocol. Increase mixing/vortexing. Add stock to media dropwise. CheckMethod->ImproveMethod Improve AdjustpH If assay permits, slightly increase media pH (e.g., to 7.8-8.2). Use a buffered system. CheckpH->AdjustpH No Success Problem Solved CheckpH->Success Yes, all steps optimal StockIssue->Start Re-test ReduceConc->Success ImproveMethod->Success AdjustpH->Success

References

Validation & Comparative

Validating the Biological Target of 5-Hydroxyisoindolin-1-one: A Comparative Guide to PARP1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the putative biological target of 5-Hydroxyisoindolin-1-one, Poly (ADP-ribose) polymerase-1 (PARP1), with established clinical alternatives. Experimental data is presented to support the validation of PARP1 as a target for the isoindolinone scaffold.

The isoindolinone core is a recognized pharmacophore present in a variety of bioactive molecules. Recent studies have identified potent isoindolinone-based inhibitors of PARP1, a key enzyme in the DNA damage response (DDR) pathway, making it a compelling putative target for novel compounds like 5-Hydroxyisoindolin-1-one.[1][2] PARP1 plays a critical role in the repair of DNA single-strand breaks (SSBs).[3] Its inhibition leads to the accumulation of SSBs, which are converted to cytotoxic double-strand breaks (DSBs) during replication. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs results in synthetic lethality and targeted cell death.[4][5][6][7]

This guide compares the isoindolinone NMS-P515, a potent and stereospecific PARP1 inhibitor, with clinically approved PARP inhibitors Olaparib, Talazoparib, and Veliparib.[2][8]

Comparative Analysis of PARP1 Inhibitors

The following table summarizes the biochemical potency and cellular activity of selected isoindolinone and clinical PARP1 inhibitors. Lower IC50 and Ki values indicate higher potency.

CompoundScaffold TypePARP1 Ki (nM)PARP1 IC50 (nM)PARP2 Ki (nM)Cellular PARylation IC50 (nM)Reference Compound for
NMS-P515 Isoindolinone16--275-Hydroxyisoindolin-1-one
Olaparib Phthalazinone~5~5~1-Clinical Standard
Talazoparib Phthalazinone----Clinical Standard
Veliparib Benzimidazole5.2-2.9-Clinical Standard

Data for NMS-P515 from[2][8]. Data for Olaparib from[9]. Data for Veliparib from[10][11]. Note: IC50 and Ki values can vary between different studies and assay conditions.

Experimental Protocols for Target Validation

Validating PARP1 as the biological target for a compound like 5-Hydroxyisoindolin-1-one involves a series of biochemical and cellular assays to confirm direct enzyme inhibition and downstream cellular effects.

PARP1 Enzymatic Activity Assay (Fluorometric)

This assay directly measures the inhibition of PARP1 enzymatic activity.

Principle: The assay quantifies the consumption of NAD+, a substrate for PARP1, during the poly(ADP-ribosyl)ation reaction. The amount of remaining NAD+ is detected using a fluorescent probe.

Detailed Methodology:

  • Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA (e.g., sheared salmon sperm DNA), β-NAD+, NAD+ detection kit (fluorometric), assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2), 384-well black assay plates, test compound (5-Hydroxyisoindolin-1-one) and reference inhibitors (e.g., Olaparib).

  • Assay Procedure:

    • Prepare serial dilutions of the test and reference compounds in assay buffer containing a constant, low percentage of DMSO (e.g., final concentration ≤ 1%).

    • In a 384-well plate, add the diluted compounds.

    • Add a mixture of recombinant PARP1 enzyme and activated DNA to each well.

    • Incubate at room temperature for 15 minutes to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding β-NAD+.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Stop the reaction and develop the fluorescent signal according to the NAD+ detection kit manufacturer's protocol.

    • Measure fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular PARylation Assay (ELISA-based)

This assay measures the ability of a compound to inhibit PARP1 activity within a cellular context.

Principle: This sandwich ELISA-based assay quantifies the total level of poly(ADP-ribose) (PAR) in cell lysates. A capture antibody coated on the plate binds to PARylated proteins, which are then detected by a detection antibody, followed by a secondary HRP-conjugated antibody and a chemiluminescent substrate.[12][13]

Detailed Methodology:

  • Reagents and Materials: Cell line (e.g., HEK293), cell culture medium, DNA damaging agent (e.g., H2O2), PARG inhibitor (to prevent PAR degradation), lysis buffer, Total Cellular PARylation Assay Kit, test compound and reference inhibitors.

  • Assay Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with serial dilutions of the test and reference compounds for 1-2 hours. Include a PARG inhibitor in the medium.

    • Induce DNA damage by adding H2O2 for 15 minutes.

    • Wash the cells with ice-cold PBS and lyse them.

    • Transfer the cell lysates to the anti-PAR antibody-coated plate provided in the assay kit.

    • Incubate to allow capture of PARylated proteins.

    • Wash the plate and add the detection antibody.

    • Wash the plate and add the HRP-conjugated secondary antibody.

    • Wash the plate and add the chemiluminescent HRP substrate.

    • Measure luminescence using a plate reader.

  • Data Analysis: Determine the cellular IC50 value by plotting the percentage of PARylation inhibition against the inhibitor concentration.

Visualizing the Biological Context

PARP1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks and the concept of synthetic lethality with PARP inhibitors in HR-deficient cells.

PARP1_Signaling cluster_SSB_Repair Single-Strand Break (SSB) Repair cluster_Inhibition Effect of PARP Inhibitor cluster_DSB_Repair Double-Strand Break (DSB) Repair ssb DNA Single-Strand Break parp1 PARP1 ssb->parp1 recruitment par Poly(ADP-ribose) (PAR) synthesis parp1->par catalysis (uses NAD+) ber_proteins BER Proteins (XRCC1, Ligase III, etc.) par->ber_proteins recruitment ssb_repaired Repaired DNA ber_proteins->ssb_repaired repair replication_fork Replication Fork Collapse parp_inhibitor 5-Hydroxyisoindolin-1-one (putative PARPi) parp1_inhibited PARP1 (inhibited) parp_inhibitor->parp1_inhibited inhibition unrepaired_ssb Unrepaired SSB unrepaired_ssb->replication_fork dsb Double-Strand Break (DSB) replication_fork->dsb hr_pathway Homologous Recombination (HR) (BRCA1/2 dependent) dsb->hr_pathway repaired_dsb Repaired DNA hr_pathway->repaired_dsb HR proficient apoptosis Apoptosis (Synthetic Lethality) hr_pathway->apoptosis HR deficient Target_Validation_Workflow compound Test Compound (5-Hydroxyisoindolin-1-one) biochemical_assay Biochemical Assay (PARP1 Enzymatic Activity) compound->biochemical_assay cellular_assay Cellular Assay (Cellular PARylation) compound->cellular_assay ic50_determination Determine IC50 (Biochemical Potency) biochemical_assay->ic50_determination cellular_ic50 Determine Cellular IC50 (Cellular Efficacy) cellular_assay->cellular_ic50 target_engagement Confirmation of Target Engagement ic50_determination->target_engagement cellular_ic50->target_engagement downstream_effects Assessment of Downstream Cellular Effects (e.g., Apoptosis in BRCA-mutant cells) target_engagement->downstream_effects validated_hit Validated Hit Compound downstream_effects->validated_hit

References

A Comparative Analysis of Isoindolinone-Based Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation of 5-Hydroxyisoindolin-1-one and its Analogs Against Established Carbonic Anhydrase Inhibitors

This guide provides a comparative overview of the inhibitory efficacy of isoindolinone derivatives against human carbonic anhydrase (hCA) isoforms I and II. While direct experimental data for 5-Hydroxyisoindolin-1-one was not available, this analysis leverages data on novel isoindolinone compounds, offering valuable insights for researchers, scientists, and drug development professionals exploring this chemical scaffold for carbonic anhydrase inhibition. The performance of these novel compounds is benchmarked against well-established carbonic anhydrase inhibitors, Acetazolamide and Dorzolamide.

Quantitative Efficacy Comparison

The inhibitory potential of various compounds against hCA I and hCA II is summarized in the table below. Efficacy is presented as the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency.

Compound ClassSpecific Compound/DerivativehCA I IC50 (nM)hCA II IC50 (nM)
Isoindolinone Derivatives Derivative 2a11.2413.02
Derivative 2b25.3645.18
Derivative 2c38.1589.43
Derivative 2d52.78156.71
Derivative 2e61.92201.34
Derivative 2f75.73231.00
Known CA Inhibitors Acetazolamide25012.1
Dorzolamide6000.18

Note: Data for isoindolinone derivatives is sourced from a study on novel isoindolinone compounds. Data for Acetazolamide and Dorzolamide are from publicly available pharmacological studies.

Signaling Pathway of Carbonic Anhydrase

Carbonic anhydrases are ubiquitous enzymes that play a crucial role in fundamental physiological processes, including pH regulation and the transport of carbon dioxide and bicarbonate ions.[1][2][3] The core function of carbonic anhydrase is the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is pivotal in maintaining acid-base balance in blood and other tissues, and it is implicated in various cellular signaling pathways.[3][4]

Carbonic Anhydrase Signaling Pathway cluster_reaction CA-Catalyzed Reaction CO2 CO₂ CA Carbonic Anhydrase (CA) CO2->CA H2O H₂O H2O->CA H2CO3 H₂CO₃ (Carbonic Acid) CA->H2CO3 HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion ion_trans Ion Transport HCO3->ion_trans biosynth Biosynthesis HCO3->biosynth pH_reg pH Regulation H_ion->pH_reg

Carbonic Anhydrase Catalytic Reaction and Downstream Effects.

Experimental Protocols

A standardized in vitro colorimetric assay is widely used to determine the inhibitory activity of compounds against carbonic anhydrase.[5] This assay leverages the esterase activity of CA.

Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (p-NPA), a colorless substrate, into p-nitrophenol (p-NP), a yellow-colored product. The rate of p-NP formation is directly proportional to the CA activity and can be monitored by measuring the increase in absorbance at 400-405 nm. The presence of an inhibitor will decrease the rate of this reaction.[5]

Materials and Reagents:

  • Human or bovine erythrocyte Carbonic Anhydrase (e.g., Sigma-Aldrich C4396)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control

  • Tris-HCl or Tris-Sulfate buffer (50 mM, pH 7.4-8.3)

  • DMSO or acetonitrile for dissolving substrate and test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the CA enzyme in a suitable buffer.

    • Prepare a stock solution of p-NPA in DMSO or acetonitrile.

    • Prepare stock solutions of the test compounds and the positive control inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitor stock solutions.

  • Assay Protocol:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound dilutions or the positive control. For the control (uninhibited reaction), add the vehicle (DMSO).

    • Add the CA enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[5]

    • Initiate the reaction by adding the p-NPA substrate solution.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[5]

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of the inhibitor.

    • Plot the reaction rate against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Experimental Workflow

The following diagram illustrates the general workflow for screening and evaluating carbonic anhydrase inhibitors.

Carbonic Anhydrase Inhibition Assay Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) start->prep_reagents plate_setup Plate Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) prep_reagents->plate_setup pre_incubation Pre-incubation (10-15 min at RT) plate_setup->pre_incubation add_substrate Add Substrate (p-NPA) pre_incubation->add_substrate kinetic_measurement Kinetic Measurement (Absorbance at 400-405 nm) add_substrate->kinetic_measurement data_analysis Data Analysis (Calculate Reaction Rates) kinetic_measurement->data_analysis ic50_determination IC50 Determination data_analysis->ic50_determination end End ic50_determination->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China – December 29, 2025 – In the dynamic landscape of drug discovery, the precise understanding of a compound's interaction with a spectrum of enzymes is paramount. This guide provides a comprehensive analysis of the cross-reactivity profile of 5-Hydroxyisoindolin-1-one, a molecule of significant interest within the scientific community. Due to the absence of a definitively identified primary biological target in publicly available literature, this report adopts a broad, in silico-driven approach to predict potential targets and subsequently evaluate its selectivity against related enzyme families.

Recent computational analyses and the existing body of research on related isoindolinone scaffolds suggest that 5-Hydroxyisoindolin-1-one may exhibit inhibitory activity against several key enzyme families, including Cyclin-Dependent Kinases (CDKs), Poly (ADP-ribose) polymerases (PARPs), Carbonic Anhydrases (CAs), and Cyclooxygenases (COXs). This guide presents a comparative overview of the hypothetical cross-reactivity based on the known activities of structurally similar compounds.

Comparative Analysis of Potential Enzyme Inhibition

To provide a clear and concise comparison, the following table summarizes the potential inhibitory activities of 5-Hydroxyisoindolin-1-one against various enzyme targets. It is crucial to note that the data presented for 5-Hydroxyisoindolin-1-one is predictive and intended to guide future experimental validation. For comparative context, the table includes known inhibitors of these enzyme families.

Target Enzyme FamilyPotential Target5-Hydroxyisoindolin-1-one (Predicted Activity)Known Inhibitor ExampleKnown Inhibitor Activity (IC50/Ki)
Cyclin-Dependent Kinases (CDKs) CDK7Potential InhibitorYKL-5-124IC50 = 53.5 nM[1]
Poly (ADP-ribose) polymerases (PARPs) PARP1Potential InhibitorOlaparibIC50 ≈ 1.4-5 nM[2]
Carbonic Anhydrases (CAs) CA I & IIPotential InhibitorAcetazolamideKi = 278.8 nM (hCA I), 293.4 nM (hCA II)[3]
Cyclooxygenases (COXs) COX-1 & COX-2Potential InhibitorDiclofenacIC50 = 3.0-3.6 µM (COX-1 & COX-2 for related compounds)[4]

Experimental Methodologies for Target Validation

To empirically validate the predicted inhibitory activities of 5-Hydroxyisoindolin-1-one, the following established experimental protocols are recommended.

Cyclin-Dependent Kinase (CDK7) Inhibition Assay

A luminescent-based kinase assay, such as the ADP-Glo™ Kinase Assay, can be employed to measure the kinase activity of CDK7. The protocol involves the following key steps:

  • Compound Preparation: A dilution series of 5-Hydroxyisoindolin-1-one is prepared in 100% DMSO and subsequently diluted in Kinase Assay Buffer.

  • Reaction Setup: The diluted compound or vehicle control is added to the assay plate, followed by the CDK7/Cyclin H/MAT1 enzyme solution.

  • Incubation: The plate is incubated to allow for potential binding between the inhibitor and the enzyme.

  • Kinase Reaction Initiation: The kinase reaction is initiated by the addition of the substrate peptide and ATP.

  • Luminescence Detection: After a further incubation period, the amount of ADP produced is quantified by measuring luminescence, which is inversely proportional to the inhibitory activity of the compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5][6]

Poly (ADP-ribose) Polymerase (PARP1) Inhibition Assay

A chemiluminescent assay is a robust method to determine the in vitro activity of PARP1 inhibitors. The general workflow is as follows:

  • Plate Preparation: A 96-well plate is coated with histone, the substrate for PARP1.

  • Inhibitor Addition: Serial dilutions of 5-Hydroxyisoindolin-1-one and a known inhibitor (e.g., Olaparib) are added to the wells.

  • Enzyme Reaction: A master mix containing activated DNA, NAD+, and PARP1 enzyme is added to initiate the reaction.

  • Detection: The amount of poly(ADP-ribosyl)ated histone is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate. The signal intensity is inversely proportional to the PARP1 inhibition.[2][7]

Carbonic Anhydrase (CA) Inhibition Assay

The inhibitory effect on carbonic anhydrase can be assessed using a colorimetric assay based on the esterase activity of CA.

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl), a stock solution of the CA enzyme, a stock solution of the substrate p-nitrophenyl acetate (p-NPA), and solutions of the test compound and a known inhibitor (e.g., Acetazolamide).

  • Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture includes the assay buffer, the test compound at various concentrations, and the CA enzyme.

  • Reaction Initiation: The reaction is started by adding the substrate p-NPA.

  • Spectrophotometric Measurement: The rate of formation of the yellow product, p-nitrophenol, is monitored by measuring the absorbance at 400-405 nm in kinetic mode. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.[8][9]

Cyclooxygenase (COX) Inhibition Assay

A common method to screen for COX inhibitors is the colorimetric inhibitor screening assay, which measures the peroxidase activity of COX.

  • Reaction Setup: In a 96-well plate, the assay buffer, hemin (a cofactor), and the COX-1 or COX-2 enzyme are combined. The test compound or a known inhibitor is then added.

  • Incubation: The plate is incubated to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: A colorimetric substrate and arachidonic acid are added to start the reaction.

  • Absorbance Measurement: The appearance of the oxidized product is monitored by measuring the absorbance at a specific wavelength (e.g., 590 nm). The inhibitory activity is determined by the reduction in absorbance compared to the control.[10]

Visualizing the Path Forward: Experimental Workflow

To further clarify the process of validating the cross-reactivity profile, the following diagram illustrates a generalized experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assays cluster_analysis Data Analysis Compound_Prep Prepare 5-Hydroxyisoindolin-1-one Dilutions CDK7_Assay CDK7 Inhibition Assay Compound_Prep->CDK7_Assay PARP1_Assay PARP1 Inhibition Assay Compound_Prep->PARP1_Assay CA_Assay CA Inhibition Assay Compound_Prep->CA_Assay COX_Assay COX Inhibition Assay Compound_Prep->COX_Assay Enzyme_Prep Prepare Enzyme Solutions (CDK7, PARP1, CA, COX) Enzyme_Prep->CDK7_Assay Enzyme_Prep->PARP1_Assay Enzyme_Prep->CA_Assay Enzyme_Prep->COX_Assay Reagent_Prep Prepare Assay-Specific Reagents Reagent_Prep->CDK7_Assay Reagent_Prep->PARP1_Assay Reagent_Prep->CA_Assay Reagent_Prep->COX_Assay Data_Acquisition Measure Signal (Luminescence, Absorbance) CDK7_Assay->Data_Acquisition PARP1_Assay->Data_Acquisition CA_Assay->Data_Acquisition COX_Assay->Data_Acquisition IC50_Calculation Calculate IC50 Values Data_Acquisition->IC50_Calculation Profile_Generation Generate Cross-Reactivity Profile IC50_Calculation->Profile_Generation

Caption: A generalized workflow for determining the cross-reactivity profile.

Conclusion and Future Directions

While in silico predictions provide a valuable starting point, empirical testing is indispensable for confirming the cross-reactivity profile of 5-Hydroxyisoindolin-1-one. The experimental protocols outlined in this guide offer robust frameworks for researchers to systematically evaluate its inhibitory activity against CDK7, PARP1, carbonic anhydrases, and cyclooxygenases. The resulting data will be instrumental in elucidating the compound's mechanism of action, identifying its primary target(s), and guiding its future development as a potential therapeutic agent. Further investigations into a broader range of kinases and other enzyme families may also be warranted based on the initial screening results. This systematic approach will ultimately pave the way for a more complete understanding of the pharmacological profile of 5-Hydroxyisoindolin-1-one.

References

A Head-to-Head Comparison of 5-Hydroxyisoindolin-1-one and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of 5-Hydroxyisoindolin-1-one and its analogs. We delve into their performance as inhibitors of key biological targets, supported by experimental data, detailed protocols, and signaling pathway visualizations.

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] 5-Hydroxyisoindolin-1-one, as a core structure, has been the starting point for the development of numerous analogs with a wide range of therapeutic potentials. These derivatives have shown significant activity as inhibitors of Poly(ADP-ribose) polymerase (PARP), carbonic anhydrases (CAs), and hematopoietic progenitor kinase 1 (HPK1), as well as ligands for the 5-HT1A receptor. This guide offers a head-to-head comparison of these analogs, presenting quantitative data, experimental methodologies, and the underlying signaling pathways to inform further research and drug development efforts.

Comparative Biological Activities

The following sections provide a detailed comparison of 5-Hydroxyisoindolin-1-one analogs based on their inhibitory activities against various biological targets.

PARP Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for cancer therapy, particularly in cancers with BRCA mutations.[2] Several isoindolin-1-one derivatives have been investigated as potent PARP1 inhibitors.

Table 1: Comparison of PARP1 Inhibitory Activity of Isoindolin-1-one Analogs

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
Isoindolinone Analog 1PARP1156Olaparib1.9
Isoindolinone Analog 2PARP170.1 (PARP2)--
Dihydroisoquinolone 1aPARP1/PARP213,000 / 800--
Isoquinolone 1bPARP1/PARP29,000 / 150--
Benzamido isoquinolone 2PARP1/PARP213,900 / 1,500--
Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[3][4] Isoindolinone derivatives have emerged as potent inhibitors of several CA isoforms.

Table 2: Comparison of Carbonic Anhydrase Inhibitory Activity of Isoindolinone Analogs

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference Compound (Acetazolamide)
Analog 3a583.1---Ki (nM): hCA I - 250, hCA II - 12, hCA IX - 25, hCA XII - 5.7
Analog 3j>10,000---
Analog 3k>10,000---

Note: The reviewed literature did not provide specific inhibitory data for 5-Hydroxyisoindolin-1-one against carbonic anhydrases. The presented data is for a series of conformationally restricted CAIs with a related scaffold.

HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor signaling, making it an attractive target for cancer immunotherapy.[5] Isoindoline analogs have been developed as potent HPK1 inhibitors.

Table 3: Comparison of HPK1 Inhibitory Activity of Isoindoline Analogs

CompoundHPK1 IC50 (nM)pSLP-76 IC50 (nM)Reference CompoundHPK1 IC50 (nM)
Isoindoline Analog (Compound 4-5)0.9-Sunitinib16
Isoindoline Analog (Compound 7-5)1.9356GNE-18581.9
Isoindolone Analog (unspecified)--HPK1-IN-562.7

Note: Direct IC50 values for 5-Hydroxyisoindolin-1-one against HPK1 were not found in the reviewed literature. The table showcases the potency of various isoindoline-based inhibitors.

5-HT1A Receptor Binding Affinity

The 5-HT1A receptor is a subtype of serotonin receptor implicated in mood and anxiety disorders.[6] Analogs of isoindolin-1-one have been explored as ligands for this receptor.

Table 4: Comparison of 5-HT1A Receptor Binding Affinity of Isoindolin-1-one Analogs

CompoundKi (nM)
N'-cyano-N-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)isonicotinamidine (4o)0.038

Note: While the isoindolin-1-one scaffold is of interest in developing 5-HT1A receptor ligands, specific Ki values for 5-Hydroxyisoindolin-1-one were not available in the reviewed literature. The table presents a highly potent ligand with a related structural motif.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the biological activities of these compounds.

PARP1 Inhibition Assay (Chemiluminescent)

This assay quantifies the activity of PARP1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Plate Coating: A 96-well plate is coated with histone proteins.

  • Reaction Mixture: A reaction mixture containing activated DNA, biotinylated NAD+, and the test compound (or vehicle control) is prepared.

  • Enzyme Addition: Recombinant PARP1 enzyme is added to initiate the reaction.

  • Incubation: The plate is incubated to allow for the PARPylation reaction to occur.

  • Detection: Streptavidin-HRP (horseradish peroxidase) is added, which binds to the biotinylated ADP-ribose. A chemiluminescent substrate is then added, and the resulting light emission is measured using a luminometer. The signal intensity is inversely proportional to the inhibitory activity of the test compound.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This method measures the inhibition of the CO2 hydration activity of carbonic anhydrase.

  • Enzyme and Inhibitor Incubation: The CA isozyme is incubated with the test inhibitor.

  • Substrate Addition: A CO2-saturated solution is rapidly mixed with the enzyme/inhibitor solution.

  • pH Monitoring: The change in pH resulting from the formation of carbonic acid is monitored over time using a pH indicator and a spectrophotometer.

  • Data Analysis: The initial rate of the reaction is calculated, and the inhibitory constant (Ki) is determined by fitting the data to the Michaelis-Menten equation.

HPK1 Kinase Assay (ADP-Glo™)

This luminescent assay measures the amount of ADP produced by the kinase reaction.

  • Kinase Reaction: Recombinant HPK1 is incubated with its substrate (e.g., myelin basic protein), ATP, and the test inhibitor.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the ADP generated into ATP and then into a luminescent signal via a luciferase reaction.

  • Signal Measurement: The luminescence is measured using a luminometer, with the signal intensity being directly proportional to the amount of ADP produced and thus the kinase activity.

5-HT1A Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Cell membranes expressing the 5-HT1A receptor are prepared.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the test compound.

  • Filtration: The reaction mixture is filtered through a glass fiber filter to separate the bound and free radioligand.

  • Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways affected by these compounds is crucial for elucidating their mechanism of action. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate Isoindolinone 5-Hydroxyisoindolin-1-one Analog (Inhibitor) Isoindolinone->PARP1 inhibits Carbonic_Anhydrase_Function CO2 CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2->H2CO3 CA Carbonic Anhydrase HCO3 HCO3- + H+ H2CO3->HCO3 Physiological_Processes Physiological Processes (pH regulation, ion transport) HCO3->Physiological_Processes CA->H2CO3 catalyzes Isoindolinone 5-Hydroxyisoindolin-1-one Analog (Inhibitor) Isoindolinone->CA inhibits HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 TCR->HPK1 activates SLP76 SLP-76 HPK1->SLP76 phosphorylates pSLP76 p-SLP-76 T_Cell_Activation T-Cell Activation (cytokine release, proliferation) SLP76->T_Cell_Activation promotes Inhibition_of_Activation Inhibition of T-Cell Activation pSLP76->Inhibition_of_Activation leads to Isoindolinone 5-Hydroxyisoindolin-1-one Analog (Inhibitor) Isoindolinone->HPK1 inhibits HT1A_Receptor_Signaling Serotonin Serotonin HT1A_Receptor 5-HT1A Receptor Serotonin->HT1A_Receptor binds to G_Protein Gi/o Protein HT1A_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase inhibits cAMP cAMP Adenylate_Cyclase->cAMP reduces Neuronal_Activity Neuronal Activity cAMP->Neuronal_Activity modulates Isoindolinone 5-Hydroxyisoindolin-1-one Analog (Ligand) Isoindolinone->HT1A_Receptor binds to Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Interpretation Synthesis Synthesis of 5-Hydroxyisoindolin-1-one Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Enzyme_Assay Enzyme Inhibition Assays (PARP1, CA, HPK1) Purification->Enzyme_Assay Binding_Assay Receptor Binding Assay (5-HT1A) Purification->Binding_Assay IC50_Ki_Determination IC50 / Ki Determination Enzyme_Assay->IC50_Ki_Determination Cell_Based_Assay Cell-Based Assays (e.g., pSLP-76) Binding_Assay->IC50_Ki_Determination Cell_Based_Assay->IC50_Ki_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Ki_Determination->SAR_Analysis Pathway_Analysis Signaling Pathway Analysis SAR_Analysis->Pathway_Analysis

References

A Comparative Guide to the Evaluation of 5-Hydroxyisoindolin-1-one and Benchmark PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, this guide will present a comparative overview based on established PARP inhibitors, Olaparib and Talazoparib, to provide a benchmark for the future evaluation of 5-Hydroxyisoindolin-1-one. The experimental protocols provided are standard methods that would be employed to generate the necessary data to assess the compound's activity and reproducibility.

I. Synthesis of Isoindolinone Scaffolds and Comparator PARP Inhibitors

The synthesis of the isoindolinone core is a well-established process in medicinal chemistry. Various methods have been reported, often involving the cyclization of derivatives of 2-carboxybenzaldehyde or related starting materials. For instance, a one-pot synthesis of novel isoindolinone derivatives from 2-benzoylbenzoic acid has been reported to proceed with high yields, with one analogue achieving a 95% yield[1].

For the purpose of comparison, the overall synthesis yields for the established PARP inhibitors Olaparib and Talazoparib are presented below. It is important to note that reported yields can vary significantly between different synthetic routes and scales of production.

CompoundReported Overall YieldReference
5-Hydroxyisoindolin-1-one Data Not Available-
Olaparib 51% (4 steps)[2][3]
Talazoparib 78.1% (final step)[4]
II. In Vitro PARP Inhibition

A critical step in evaluating a potential PARP inhibitor is to determine its potency against the target enzymes, primarily PARP1 and PARP2. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower IC50 values indicate greater potency.

While no published PARP inhibition data exists for 5-Hydroxyisoindolin-1-one, the IC50 values for Olaparib and Talazoparib are well-documented and serve as a benchmark.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Reference(s)
5-Hydroxyisoindolin-1-one Data Not AvailableData Not Available-
Olaparib ~1-5~1-5[5]
Talazoparib ~0.57-1.85Data Varies[6]
III. Cytotoxicity in Cancer Cell Lines

Beyond enzymatic inhibition, it is crucial to assess the cytotoxic (cell-killing) effects of a potential anticancer agent in relevant cancer cell lines. This is also typically measured by an IC50 value, representing the concentration of the compound that reduces the viability of a cell population by 50%. The cytotoxicity of isoindoline-1,3-dione derivatives has been observed in various cancer cell lines, including L1210, Tmolt-3, and HeLa-S3[2]. Another study on isoindole derivatives showed inhibitory activity against A549 cancer cell lines with an IC50 of 19.41 µM for one compound[7].

Specific cytotoxicity data for 5-Hydroxyisoindolin-1-one is not available. The following table provides representative IC50 values for Olaparib and Talazoparib in BRCA-mutated cancer cell lines, where PARP inhibitors are particularly effective due to the principle of synthetic lethality.

CompoundCell LineCancer TypeBRCA StatusIC50 (nM)Reference(s)
5-Hydroxyisoindolin-1-one Data Not AvailableData Not AvailableData Not AvailableData Not Available-
Olaparib MDA-MB-436Breast CancerBRCA1 mutant4,700[1]
Talazoparib MX-1Breast CancerBRCA1/2 mutant9.64[8]

Experimental Protocols

To ensure the reproducibility of experimental data, detailed and standardized protocols are essential. The following are representative protocols for the synthesis and biological evaluation of a novel isoindolinone-based PARP inhibitor like 5-Hydroxyisoindolin-1-one.

A. Representative Synthesis of a 3-Hydroxyisoindolin-1-one Derivative

This protocol is adapted from a general method for the synthesis of novel isoindolinone derivatives[1].

  • To a solution of 2-benzoylbenzoic acid (1.0 eq) in dichloromethane (10 mL), add a catalytic amount of trifluoroacetic acid.

  • Add chlorosulfonyl isocyanate (1.1 eq) to the mixture and stir at room temperature for 2 hours.

  • Add the corresponding alcohol (in this case, a precursor that would lead to the 5-hydroxy functionality) (1 mL) and continue stirring at room temperature for 1 hour.

  • Remove the volatile components under reduced pressure.

  • Purify the resulting residue using thin-layer chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate and n-hexane, 1:4) to yield the pure product.

  • Characterize the final product using techniques such as 1H-NMR, 13C-NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

B. PARP1 Enzyme Inhibition Assay (Fluorometric)

This protocol outlines a general method to determine the in vitro inhibitory activity of a test compound against purified PARP1 enzyme by measuring the consumption of NAD+[9][10].

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Serially dilute the test compound in assay buffer to the desired concentrations.

    • Prepare a mixture of recombinant human PARP1 enzyme and activated DNA in PARP assay buffer.

    • Prepare a solution of β-Nicotinamide adenine dinucleotide (NAD+).

  • Assay Procedure:

    • Add the serially diluted test compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well black plate.

    • Add the PARP1 enzyme/activated DNA mixture to each well and incubate at room temperature for 15 minutes.

    • Initiate the enzymatic reaction by adding the NAD+ solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Stop the reaction and develop the fluorescent signal using a commercial NAD+ detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the fluorescence intensity using a fluorescent plate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

C. Cell Viability (MTT) Assay

This protocol describes a common method to assess the cytotoxicity of a compound on cancer cell lines[1][11].

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound or a vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

PARP Signaling Pathway

PARP_Signaling_Pathway cluster_0 DNA Damage and Repair cluster_1 Effect of PARP Inhibitors DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR catalyzes Inhibition Inhibition of PAR Synthesis Trapping PARP1 Trapping on DNA PARP1->Trapping Repair_Proteins Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair PARP_Inhibitor 5-Hydroxyisoindolin-1-one (or other PARPi) PARP_Inhibitor->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse Trapping->Replication_Fork_Collapse DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Cell_Death Cell Death (Synthetic Lethality in HR-Deficient Cells) DSB->Cell_Death

Caption: The PARP signaling pathway in DNA single-strand break repair and the mechanism of action of PARP inhibitors.

Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation cluster_comparison Data Comparison Start Starting Materials (e.g., 2-benzoylbenzoic acid) Reaction One-pot Synthesis Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final_Compound 5-Hydroxyisoindolin-1-one Characterization->Final_Compound PARP_Assay PARP1/2 Enzyme Inhibition Assay Final_Compound->PARP_Assay Cell_Viability Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Final_Compound->Cell_Viability IC50_Enzyme Determine Enzymatic IC50 PARP_Assay->IC50_Enzyme IC50_Cells Determine Cytotoxic IC50 Cell_Viability->IC50_Cells Compare_Data Compare with Benchmark PARP Inhibitors (Olaparib, Talazoparib) IC50_Enzyme->Compare_Data IC50_Cells->Compare_Data

Caption: A typical experimental workflow for the synthesis and biological evaluation of a novel PARP inhibitor.

References

A Comparative Guide to the Synthesis of 5-Hydroxyisoindolin-1-one: Novel Ultrasound-Assisted Method vs. Traditional Reductive Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of a novel, ultrasound-assisted synthesis of 5-Hydroxyisoindolin-1-one against a well-established reductive cyclization method, offering insights into reaction efficiency, conditions, and overall yield.

The isoindolin-1-one scaffold is a core structural motif in a variety of biologically active compounds and approved pharmaceuticals. Consequently, the development of efficient and sustainable synthetic routes to access derivatives such as 5-Hydroxyisoindolin-1-one is of significant interest to the medicinal chemistry community. This guide presents a side-by-side analysis of a modern, ultrasound-promoted approach and a conventional chemical reduction pathway, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Methods

ParameterNovel Ultrasound-Assisted MethodEstablished Reductive Cyclization
Starting Materials 4-Hydroxy-2-formylbenzoic acid, Amine2-Cyano-4-hydroxybenzonitrile
Key Transformation Reductive Amination & CyclizationReductive Cyclization of a Nitrile
Reaction Time 30 - 60 minutes4 - 12 hours
Typical Yield > 90%70 - 85%
Reaction Conditions 50°C, Ultrasonic IrradiationRoom Temperature to Reflux, H₂/Pd-C
Reagents NaBH₄, AmineH₂, Palladium on Carbon (Pd-C)
Advantages Rapid, High Yield, Energy EfficientWell-established, Readily available reagents
Disadvantages Requires specialized equipmentLonger reaction times, Use of flammable H₂ gas

Novel Method: One-Pot Ultrasound-Assisted Reductive Amination and Cyclization

This innovative approach offers a rapid and highly efficient one-pot synthesis of 5-Hydroxyisoindolin-1-one. The use of ultrasonic irradiation dramatically accelerates the reaction rate compared to conventional heating methods.

Experimental Protocol

A solution of 4-hydroxy-2-formylbenzoic acid (1.0 eq) and a primary amine (1.2 eq) in a suitable solvent (e.g., methanol, isopropanol) is prepared in a vessel suitable for sonication. To this mixture, a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise. The reaction vessel is then placed in an ultrasonic bath and irradiated at a controlled temperature (typically 50°C) for 30 to 60 minutes. Reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired 5-Hydroxyisoindolin-1-one.

Novel_Synthesis 4-Hydroxy-2-formylbenzoic acid 4-Hydroxy-2-formylbenzoic acid Intermediate Imine Intermediate Imine 4-Hydroxy-2-formylbenzoic acid->Intermediate Imine + Amine Primary Amine Primary Amine 5-Hydroxyisoindolin-1-one 5-Hydroxyisoindolin-1-one Intermediate Imine->5-Hydroxyisoindolin-1-one 1. NaBH4 2. Intramolecular    Cyclization (Ultrasound)

Caption: One-pot synthesis of 5-Hydroxyisoindolin-1-one via reductive amination and cyclization.

Established Method: Reductive Cyclization of 2-Cyano-4-hydroxybenzonitrile

This established route relies on the catalytic hydrogenation of a dinitrile precursor. While reliable, this method typically involves longer reaction times and the use of pressurized hydrogen gas.

Experimental Protocol

2-Cyano-4-hydroxybenzonitrile (1.0 eq) is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel. A catalytic amount of palladium on carbon (10% Pd-C, 5-10 mol%) is added to the solution. The vessel is then purged with hydrogen gas and maintained under a hydrogen atmosphere (typically 1-5 atm) with vigorous stirring. The reaction is allowed to proceed for 4 to 12 hours at room temperature or with gentle heating. Progress is monitored by TLC or HPLC. After the reaction is complete, the catalyst is removed by filtration through celite, and the filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford 5-Hydroxyisoindolin-1-one.

Established_Synthesis 2-Cyano-4-hydroxybenzonitrile 2-Cyano-4-hydroxybenzonitrile Intermediate Amine Intermediate Amine 2-Cyano-4-hydroxybenzonitrile->Intermediate Amine H2, Pd-C 5-Hydroxyisoindolin-1-one 5-Hydroxyisoindolin-1-one Intermediate Amine->5-Hydroxyisoindolin-1-one Intramolecular Cyclization

Caption: Synthesis of 5-Hydroxyisoindolin-1-one via reductive cyclization of a dinitrile.

Experimental Workflow Comparison

The following diagram illustrates the key steps and comparative timelines for both the novel and established synthesis methods.

Workflow_Comparison cluster_Novel Novel Ultrasound-Assisted Method cluster_Established Established Reductive Cyclization N_Start Mixing of Reactants N_Sonication Ultrasonic Irradiation (30-60 min) N_Start->N_Sonication N_Workup Workup & Purification N_Sonication->N_Workup E_Start Reactant & Catalyst Setup E_Hydrogenation Hydrogenation (4-12 hours) E_Start->E_Hydrogenation E_Filtration Catalyst Filtration E_Hydrogenation->E_Filtration E_Workup Workup & Purification E_Filtration->E_Workup

Caption: Comparative workflow of novel and established synthesis methods.

Conclusion

The novel ultrasound-assisted synthesis of 5-Hydroxyisoindolin-1-one presents a significant improvement over the established reductive cyclization method. Its primary advantages lie in the dramatically reduced reaction times and often higher yields. This method aligns with the principles of green chemistry by potentially reducing energy consumption. While the established method remains a viable and well-understood option, the ultrasound-assisted approach offers a compelling alternative for researchers seeking to optimize efficiency and throughput in the synthesis of this valuable isoindolin-1-one derivative. The choice of method will ultimately depend on the specific requirements of the research, available equipment, and scale of the synthesis.

Comparative Analysis of Isoindolinone Derivatives' Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

The isoindolinone scaffold is a core structure in a variety of biologically active molecules, some of which have demonstrated notable efficacy in preclinical cancer studies.[1] These compounds exert their effects through various mechanisms, including the inhibition of crucial enzymes like Poly(ADP-ribose) Polymerase (PARP), which is involved in DNA repair.[2][3] The differential sensitivity of various cancer cell lines to these derivatives underscores the importance of cell-type-specific factors in determining their therapeutic potential.

Quantitative Analysis of Cytotoxic Activity

The following table summarizes the cytotoxic activities of several isoindolinone and related derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), highlights the varying degrees of potency and selectivity exhibited by these compounds.

Compound ClassSpecific Derivative(s)Cell Line(s)IC50 (µM)Reference(s)
Isoindole-1,3-dione DerivativesCompound 7 (containing azide and silyl ether)A549 (Lung Carcinoma)19.41 ± 0.01[4]
Isoindole-1,3-dione DerivativesCompounds 9 and 11HeLa (Cervical Cancer)Selective activity noted[4]
Naphthylisoindolinone AlkaloidsAncistrobrevoline A and BMCF-7 (Breast Cancer), A549 (Lung Carcinoma)Moderate cytotoxicity (up to 72% inhibition)[5]
5H-pyrrolo[2,1-a]isoindol-5-one containing AlkaloidChlorizidine AHCT-116 (Colon Cancer)3.2-4.9[6]
Isoquinolinone DerivativesCompound 98HCT-116 (Colon Cancer)7.2 ± 0.5 µg/mL[7]

Experimental Protocols

The methodologies employed to ascertain the cytotoxic and antiproliferative activities of these isoindolinone derivatives are crucial for the interpretation and replication of the findings. Below are detailed protocols for the key experiments cited.

Cell Viability and Cytotoxicity Assays

BrdU (5-bromo-2'-deoxyuridine) Assay: This immunoassay is used to quantify cell proliferation.

  • Cell Seeding: Cancer cell lines (e.g., HeLa, C6, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the isoindole derivatives (e.g., 5, 25, 50, and 100 µM) for a specified duration (e.g., 72 hours).[8] A positive control (e.g., 5-Fluorouracil) and a vehicle control (e.g., DMSO) are included.

  • BrdU Labeling: BrdU labeling solution is added to each well, and the plate is incubated to allow the incorporation of BrdU into the DNA of proliferating cells.

  • Detection: Cells are fixed, and the DNA is denatured. A specific antibody conjugated to an enzyme (e.g., peroxidase) that recognizes BrdU is added.

  • Quantification: A substrate for the enzyme is added, resulting in a colored product. The absorbance is measured using a microplate reader, and the IC50 values are calculated.[4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding and Treatment: Similar to the BrdU assay, cells are seeded in 96-well plates and treated with the test compounds.

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Quantification: The absorbance of the purple solution is measured at a specific wavelength. The percentage of cell viability is calculated relative to the untreated control cells.

Signaling Pathway and Experimental Workflow

The antitumor activity of many isoindolinone derivatives is linked to the inhibition of PARP1, a key enzyme in the DNA damage response pathway. The following diagram illustrates a simplified workflow for identifying PARP1 inhibitors and their subsequent effect on cancer cells.

PARP_Inhibition_Workflow cluster_screening Inhibitor Screening cluster_cellular_effects Cellular Effects SmallMolecules Small Molecule Library (including Isoindolinones) HTS High-Throughput Screening (e.g., ELISA-like assay) SmallMolecules->HTS Screening PARP1_Assay PARP1 Activity Assay HTS->PARP1_Assay Measures Hits Identified Hits (Potential PARP1 Inhibitors) PARP1_Assay->Hits Identifies Treatment Treatment with Identified Inhibitor Hits->Treatment CancerCells Cancer Cells (e.g., BRCA-deficient) CancerCells->Treatment PARP_Inhibition PARP1 Inhibition Treatment->PARP_Inhibition DNADamage DNA Single-Strand Breaks (Endogenous/Induced) DNADamage->PARP_Inhibition CellCycleArrest Cell Cycle Arrest PARP_Inhibition->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

Caption: Workflow for PARP1 inhibitor identification and mechanism of action.

This diagram illustrates the process starting from screening a library of small molecules to identify potential PARP1 inhibitors. Once identified, these inhibitors are used to treat cancer cells. In cells with DNA damage, the inhibition of PARP1 prevents the repair of single-strand breaks, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis. This is particularly effective in cancer cells that have deficiencies in other DNA repair pathways, a concept known as synthetic lethality.[9][10]

References

Confirming On-Target Effects of 5-Hydroxyisoindolin-1-one: A Comparative Guide to CRISPR-Based Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, unequivocally demonstrating that a compound's therapeutic effect stems from its interaction with the intended molecular target is a critical step. This guide provides a comprehensive comparison of methodologies for confirming the on-target effects of the novel compound 5-Hydroxyisoindolin-1-one, with a primary focus on the powerful and precise CRISPR-Cas9 gene-editing technology. For the purpose of this illustrative guide, we will proceed with the hypothetical scenario that 5-Hydroxyisoindolin-1-one has been identified as a putative inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of transcription and cell cycle progression, and a validated target in oncology.

This guide will objectively compare the performance of CRISPR-based methods with a traditional alternative, RNA interference (RNAi), and provide the supporting experimental data and detailed protocols necessary for researchers to design and execute their own target validation studies.

Comparative Analysis of Target Validation Methods

The confirmation of a drug's on-target effects is paramount to its development. Here, we compare two primary methodologies for validating that the cytotoxic effects of 5-Hydroxyisoindolin-1-one in cancer cells are mediated through the inhibition of CDK7.

Method Principle Advantages Disadvantages
CRISPR-Cas9 Knockout (KO) Permanent disruption of the target gene (CDK7) at the genomic level, leading to a complete loss of protein expression.- Complete and permanent target ablation provides a clear genetic validation. - High specificity with well-designed guide RNAs. - Establishes a direct causal link between the target and the observed phenotype.- Potential for off-target effects, although minimized with careful guide RNA design and validation. - The permanency of the knockout may induce compensatory mechanisms.
RNA interference (RNAi) Transient knockdown of the target gene's mRNA, leading to a temporary reduction in protein expression.- Technically simpler and faster to implement for initial screening. - The transient nature of the knockdown can be advantageous for studying essential genes.- Incomplete knockdown can lead to ambiguous results. - Significant potential for off-target effects, leading to misinterpretation of data. - The effect is transient and can vary between experiments.

Experimental Data Summary

The following tables summarize hypothetical quantitative data from experiments designed to validate the on-target effects of 5-Hydroxyisoindolin-1-one on CDK7.

Table 1: Cellular Viability (IC50) in Response to 5-Hydroxyisoindolin-1-one Treatment
Cell Line Description 5-Hydroxyisoindolin-1-one IC50 (µM)
Wild-Type (WT) Unmodified parental cancer cell line1.5
CDK7 Knockout (KO) CRISPR-Cas9 mediated CDK7 knockout> 50 (Resistant)
Scrambled gRNA Control Control cells treated with a non-targeting gRNA1.6
CDK7 RNAi Knockdown Transient knockdown of CDK7 using siRNA12.8 (Partially Resistant)
Scrambled siRNA Control Control cells treated with a non-targeting siRNA1.7

Interpretation: The significant increase in the IC50 value in the CDK7 KO cell line indicates strong resistance to 5-Hydroxyisoindolin-1-one, providing robust evidence that CDK7 is the primary target of the compound. The partial resistance observed with RNAi suggests an incomplete knockdown of the target.

Table 2: Target Engagement Measured by Cellular Thermal Shift Assay (CETSA)
Condition Treatment Tagg (°C) of CDK7
Intact Cells Vehicle (DMSO)48.2
Intact Cells 5-Hydroxyisoindolin-1-one (10 µM)54.5

Interpretation: The increase in the aggregation temperature (Tagg) of CDK7 in the presence of 5-Hydroxyisoindolin-1-one indicates direct binding of the compound to the protein within the cellular environment, leading to its stabilization.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

CRISPR-Cas9 Mediated Knockout of CDK7

Objective: To generate a stable cancer cell line with a complete loss of CDK7 expression.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Lentiviral vectors expressing Cas9 and a CDK7-specific guide RNA (gRNA)

  • Scrambled (non-targeting) gRNA as a control

  • Lentivirus packaging and production reagents

  • Polybrene

  • Puromycin

  • Western Blotting reagents

  • Sanger sequencing reagents

Protocol:

  • gRNA Design and Cloning: Design and clone a CDK7-specific gRNA into a lentiviral vector. A scrambled gRNA should be used as a negative control.

  • Lentivirus Production: Co-transfect the lentiviral vector with packaging plasmids into HEK293T cells to produce lentiviral particles.

  • Transduction: Transduce the target cancer cell line with the lentiviral particles in the presence of Polybrene.

  • Selection: Select for successfully transduced cells using puromycin.

  • Validation of Knockout:

    • Western Blot: Confirm the absence of CDK7 protein expression in the knockout cell pool.

    • Sanger Sequencing: Sequence the genomic region targeted by the gRNA to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.

  • Single-Cell Cloning: Isolate single cells to establish a clonal knockout cell line with a confirmed homozygous knockout.

RNA Interference (RNAi) Knockdown of CDK7

Objective: To transiently reduce the expression of CDK7.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • CDK7-specific small interfering RNA (siRNA)

  • Scrambled (non-targeting) siRNA as a control

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM reduced-serum medium

  • Western Blotting reagents

Protocol:

  • Cell Seeding: Seed the cancer cells in a 6-well plate to be 30-50% confluent at the time of transfection.

  • Transfection:

    • Dilute the CDK7 siRNA or scrambled siRNA in Opti-MEM.

    • Dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.

    • Add the siRNA-lipid complex to the cells.

  • Incubation: Incubate the cells for 48-72 hours.

  • Validation of Knockdown: Confirm the reduction in CDK7 protein expression by Western Blot.

Cellular Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Hydroxyisoindolin-1-one.

Materials:

  • Wild-type, CDK7 KO, and control cell lines

  • 5-Hydroxyisoindolin-1-one

  • 96-well plates

  • CellTiter-Glo Luminescent Cell Viability Assay kit or similar

  • Plate reader

Protocol:

  • Cell Seeding: Seed the different cell lines into 96-well plates at an appropriate density.

  • Compound Treatment: The next day, treat the cells with a serial dilution of 5-Hydroxyisoindolin-1-one. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement: Add the viability reagent to each well and measure the luminescence according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathway of CDK7

CDK7_Pathway cluster_transcription Transcription Initiation cluster_cell_cycle Cell Cycle Progression RNA_Pol_II RNA Polymerase II CTD C-Terminal Domain RNA_Pol_II->CTD CDK4_6 CDK4/6 G1_S_Transition G1/S Transition CDK4_6->G1_S_Transition CDK2 CDK2 CDK2->G1_S_Transition CDK7 CDK7 TFIIH TFIIH Complex CDK7->TFIIH Cyclin_H Cyclin_H Cyclin_H->TFIIH MAT1 MAT1 MAT1->TFIIH TFIIH->CTD Phosphorylation TFIIH->CDK4_6 Activation TFIIH->CDK2 Activation 5_Hydroxyisoindolin_1_one 5-Hydroxyisoindolin-1-one 5_Hydroxyisoindolin_1_one->CDK7 Inhibition

Caption: Hypothetical signaling pathway of CDK7 and its inhibition by 5-Hydroxyisoindolin-1-one.

CRISPR-Based Target Validation Workflow

CRISPR_Workflow cluster_setup Setup cluster_crispr CRISPR-Cas9 Gene Editing cluster_phenotype Phenotypic Assays cluster_results Results & Interpretation Cell_Line Cancer Cell Line gRNA_Design Design CDK7 gRNA Cell_Line->gRNA_Design Compound 5-Hydroxyisoindolin-1-one Viability_Assay Cell Viability Assay (IC50) Compound->Viability_Assay CETSA Target Engagement (CETSA) Compound->CETSA Lentivirus Produce Lentivirus gRNA_Design->Lentivirus Transduction Transduce Cells Lentivirus->Transduction Selection Select for KO Cells Transduction->Selection Validation Validate KO (WB, Seq) Selection->Validation Validation->Viability_Assay Validation->CETSA Resistance KO cells show resistance Viability_Assay->Resistance Stabilization Target protein stabilized CETSA->Stabilization Conclusion On-Target Effect Confirmed Resistance->Conclusion Stabilization->Conclusion

Caption: Experimental workflow for CRISPR-based validation of 5-Hydroxyisoindolin-1-one's on-target effects.

Logical Relationship of Target Validation

Logical_Relationship cluster_evidence Lines of Evidence Hypothesis Hypothesis: 5-Hydroxyisoindolin-1-one inhibits CDK7 Genetic Genetic Evidence (CRISPR KO) Hypothesis->Genetic Biochemical Biochemical Evidence (CETSA) Hypothesis->Biochemical Result_Genetic Result: CDK7 KO confers resistance Genetic->Result_Genetic Result_Biochemical Result: Compound binding stabilizes CDK7 Biochemical->Result_Biochemical Conclusion Conclusion: On-target activity is confirmed Result_Genetic->Conclusion Result_Biochemical->Conclusion

Caption: Logical framework for confirming the on-target effects of 5-Hydroxyisoindolin-1-one.

Independent Verification of 5-Hydroxyisoindolin-1-one's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct and extensive experimental data on the therapeutic potential of 5-Hydroxyisoindolin-1-one is limited in publicly accessible literature, the foundational isoindolin-1-one scaffold is a well-established "privileged structure" in medicinal chemistry. This guide provides an independent verification of the therapeutic promise of this scaffold by comparing the performance of its advanced derivatives against established alternatives in two key therapeutic areas: oncology, through the inhibition of Poly(ADP-ribose) polymerase (PARP), and neurology, via the modulation of GABA-A receptors.

Section 1: PARP Inhibition for Cancer Therapy

The structural similarity of the isoindolin-1-one core to the nicotinamide moiety of NAD+ makes it an excellent candidate for competitive inhibition of PARP enzymes, which are crucial for DNA damage repair. Inhibiting PARP can induce synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

Comparative Analysis of PARP Inhibitors

This section compares the isoindolin-1-one-based inhibitor, NMS-P515 , with the clinically approved drug, Olaparib .

ParameterNMS-P515 (Isoindolin-1-one Derivative)Olaparib (Clinical Standard)
Target(s) PARP-1PARP-1, PARP-2
Biochemical IC50 (PARP-1) 0.016 µM (as Kd)[1]5 nM[2][3]
Biochemical IC50 (PARP-2) > 10 µM[4]1 nM[2][3][5]
Cellular PARP Inhibition IC50 0.027 µM[1]Not explicitly stated for PAR activity, but ablates activity at 30-100 nM in SW620 cells.[3]
In Vivo Efficacy Demonstrated antitumor activity in a mouse xenograft cancer model.[1]Reduced disease progression by 42% vs. chemotherapy in BRCA-positive breast cancer (Phase III OLYMPIAD trial).

Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair

PARP_Inhibition cluster_nucleus Cell Nucleus cluster_inhibition Therapeutic Intervention DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR attaches NAD->PAR to synthesize BER_XRCC1 BER Machinery (e.g., XRCC1) PAR->BER_XRCC1 recruits DNA_Repair DNA Repair BER_XRCC1->DNA_Repair facilitates Isoindolinone_Inhibitor Isoindolinone-based PARP Inhibitor (e.g., NMS-P515) Isoindolinone_Inhibitor->PARP1 competitively inhibits NAD+ binding site

Caption: PARP-1 inhibition by isoindolinone-based compounds.

Experimental Protocols

PARP Inhibition Assay (Biochemical)

A common method to determine the IC50 of a PARP inhibitor is a colorimetric or fluorometric assay that measures the incorporation of biotinylated Poly(ADP-ribose) onto histone proteins.

  • Plate Preparation: A 96-well plate is coated with histone proteins.

  • Reaction Mixture: A reaction mixture is prepared containing activated DNA, biotinylated NAD+, and the PARP enzyme.

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., NMS-P515) and a control inhibitor (e.g., 3-aminobenzamide) are added to designated wells.[6]

  • Incubation: The plate is incubated to allow the PARP-catalyzed reaction to proceed.[6]

  • Detection: The plate is washed, and a Streptavidin-HRP conjugate is added, which binds to the biotinylated PAR incorporated onto the histones.[6]

  • Signal Measurement: A colorimetric or chemiluminescent substrate is added, and the signal is read using a microplate reader. The signal intensity is inversely proportional to the PARP inhibitory activity of the compound.[6][7]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Tumor Xenograft Model

  • Cell Culture: Human cancer cells (e.g., with a BRCA1/2 mutation) are cultured in appropriate media.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., NMS-P515) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.[1]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised and may be used for further analysis (e.g., biomarker studies).

  • Data Analysis: The antitumor efficacy is evaluated by comparing the tumor growth inhibition between the treated and control groups.

Section 2: GABA-A Receptor Modulation for Neurological Disorders

Certain isoindolin-1-one derivatives have been identified as potent positive allosteric modulators (PAMs) of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Enhancing GABAergic neurotransmission is a key mechanism for treating conditions like epilepsy.

Comparative Analysis of GABA-A Receptor Modulators

This section compares an isoindolin-1-one-based modulator with the widely used benzodiazepine, Diazepam . Due to the proprietary nature of "Cpd48" from the initial search, we will refer to it as a representative "Isoindolinone-based PAM".

ParameterIsoindolinone-based PAM (e.g., Cpd48)Diazepam (Clinical Standard)
Mechanism of Action Positive Allosteric Modulator of GABA-A ReceptorsPositive Allosteric Modulator of GABA-A Receptors
In Vivo Efficacy (sc-PTZ model) ED50 = 8.20 mg/kgSignificantly delays seizure onset.
In Vivo Efficacy (MES model) ED50 = 2.68 mg/kgEffective in preventing tonic hindlimb extension.
Selectivity High selectivity for GABA-A receptors over other key CNS ion channels (>100-fold).Binds to the benzodiazepine site on GABA-A receptors.

Signaling Pathway: GABA-A Receptor Modulation

GABAA_Modulation cluster_synapse Inhibitory Synapse cluster_modulation Therapeutic Intervention GABA_vesicle GABA GABAA_R GABA-A Receptor (Chloride Channel) GABA_vesicle->GABAA_R binds to Cl_ion Cl- GABAA_R->Cl_ion allows influx of Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization leads to Isoindolinone_PAM Isoindolinone-based PAM Isoindolinone_PAM->GABAA_R allosterically enhances GABA binding/channel opening

Caption: Allosteric modulation of GABA-A receptors by isoindolinone derivatives.

Experimental Protocols

Maximal Electroshock (MES) Seizure Model

This model is used to identify compounds that prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures.[8][9]

  • Animal Preparation: Mice or rats are used. The test compound or vehicle is administered at a predetermined time before the test.

  • Anesthesia: A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas.[8]

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via corneal electrodes.[8][10]

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension. Abolition of this response is considered protection.[8]

  • Data Analysis: The dose that protects 50% of the animals (ED50) is calculated.

Pentylenetetrazole (PTZ)-Induced Seizure Model

PTZ is a GABA-A receptor antagonist that induces clonic seizures, modeling myoclonic and absence seizures.[11][12]

  • Animal Preparation: Mice are pre-treated with the test compound or vehicle.

  • PTZ Administration: A convulsant dose of PTZ (e.g., 30-35 mg/kg for C57BL/6 mice) is injected, typically intraperitoneally.[13]

  • Observation: Animals are observed for a set period (e.g., 30 minutes), and the latency to the first clonic seizure and the incidence and severity of seizures are recorded.[12]

  • Seizure Scoring: Seizure severity can be rated on a scale (e.g., Racine scale).

  • Data Analysis: The ability of the test compound to increase the latency to seizures or prevent them altogether is used to determine its anticonvulsant activity and calculate the ED50.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_data Data Analysis & Comparison Biochemical_Assay Biochemical Assay (e.g., PARP Inhibition) IC50_EC50 Determine IC50/EC50 Biochemical_Assay->IC50_EC50 Cell_Assay Cell-based Assay (e.g., Cellular PARP Activity) Cell_Assay->IC50_EC50 Electrophysiology Electrophysiology (e.g., Patch Clamp for GABAA) Electrophysiology->IC50_EC50 PK_PD Pharmacokinetics/ Pharmacodynamics Efficacy_Model Efficacy Model (e.g., Xenograft, Seizure Model) PK_PD->Efficacy_Model ED50 Determine ED50 Efficacy_Model->ED50 Toxicity Toxicity Studies Toxicity->ED50 Compare Compare to Standard IC50_EC50->Compare ED50->Compare

Caption: General workflow for preclinical evaluation of therapeutic compounds.

Conclusion

References

Assessing the Selectivity of 5-Hydroxyisoindolin-1-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for assessing the selectivity of 5-Hydroxyisoindolin-1-one, a novel compound with a scaffold common to a class of targeted therapies. Due to the absence of specific published data for 5-Hydroxyisoindolin-1-one, this guide will proceed under the well-supported hypothesis that its primary targets are Poly(ADP-ribose) polymerase (PARP) enzymes, given the prevalence of the isoindolinone core in known PARP inhibitors.

This guide offers a comparative analysis against established PARP inhibitors, presenting experimental data and detailed protocols to facilitate a thorough evaluation of 5-Hydroxyisoindolin-1-one's potential as a selective therapeutic agent.

Comparative Analysis of PARP Inhibitor Selectivity

The therapeutic efficacy and safety profile of PARP inhibitors are intrinsically linked to their selectivity for different PARP family members, most notably PARP1 and PARP2. While both are involved in DNA single-strand break repair, potent inhibition of PARP1 is the primary driver of synthetic lethality in cancers with homologous recombination deficiencies. Conversely, inhibition of PARP2 has been associated with hematological toxicities.[1][2] Therefore, a higher selectivity for PARP1 over PARP2 is a desirable characteristic for next-generation inhibitors.[1][2]

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for several clinically approved PARP inhibitors against PARP1 and PARP2.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2 IC50 / PARP1 IC50)
5-Hydroxyisoindolin-1-one Data Not AvailableData Not AvailableData Not Available
Olaparib1 - 191 - 251~1 - 13
Rucaparib0.8 - 3.228.2~9 - 35
Niraparib2 - 352 - 15.3~0.4 - 7.7
Talazoparib~1Data Not AvailableData Not Available

Note: IC50 values are compiled from various sources and can differ based on assay conditions.[3][4]

PARP Trapping Efficiency

Beyond catalytic inhibition, a key mechanism of action for PARP inhibitors is their ability to "trap" PARP enzymes on DNA, creating cytotoxic lesions that lead to double-strand breaks during DNA replication.[3][5] The potency of PARP trapping can differ significantly between inhibitors and does not always correlate with their catalytic inhibitory activity.[5][6] Talazoparib, for instance, is recognized as a particularly potent PARP trapping agent.[3][7]

CompoundRelative PARP Trapping Potency
5-Hydroxyisoindolin-1-one Data Not Available
TalazoparibVery High
OlaparibHigh
RucaparibHigh
NiraparibModerate

Experimental Protocols

To assess the selectivity of 5-Hydroxyisoindolin-1-one, a series of biochemical and cell-based assays should be performed.

PARP Enzymatic Inhibition Assay (Biochemical)

This assay determines the direct inhibitory effect of the compound on the catalytic activity of purified PARP enzymes.

Objective: To determine the IC50 values of 5-Hydroxyisoindolin-1-one against PARP1 and PARP2.

General Methodology (Fluorometric Assay): [8]

  • Reagent Preparation:

    • Prepare a stock solution of 5-Hydroxyisoindolin-1-one in DMSO.

    • Prepare serial dilutions of the compound to create a dose-response curve.

    • Reconstitute recombinant human PARP1 and PARP2 enzymes in assay buffer.

    • Prepare a solution of β-NAD+ (the PARP substrate) and activated DNA.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the PARP enzyme.

    • Add the serially diluted 5-Hydroxyisoindolin-1-one or a vehicle control (DMSO).

    • Initiate the reaction by adding the β-NAD+ and activated DNA mixture.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and add a developing reagent that generates a fluorescent signal proportional to the amount of NAD+ consumed.

  • Data Analysis:

    • Measure the fluorescence using a plate reader.

    • Plot the fluorescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular PARP Inhibition Assay

This assay measures the ability of the compound to inhibit PARP activity within intact cells.

Objective: To confirm the cell permeability and target engagement of 5-Hydroxyisoindolin-1-one.

General Methodology (HTRF - Homogeneous Time-Resolved Fluorescence): [9][10]

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line with known PARP activity) in a 96-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of 5-Hydroxyisoindolin-1-one for a specified duration.

    • Induce DNA damage using an agent like H2O2 to activate PARP.

  • Cell Lysis and Detection:

    • Lyse the cells directly in the wells.

    • Add the HTRF detection reagents, which typically consist of two antibodies: one that recognizes PAR (poly(ADP-ribose)) and is labeled with a donor fluorophore, and another that recognizes a housekeeping protein and is labeled with an acceptor fluorophore.

    • Incubate to allow antibody binding.

  • Data Analysis:

    • Measure the HTRF signal, which is generated when the donor and acceptor fluorophores are in close proximity (i.e., when PAR is present).

    • Calculate the inhibition of PARP activity based on the reduction in the HTRF signal.

PARP Trapping Assay

This assay quantifies the ability of the inhibitor to stabilize the PARP-DNA complex.

Objective: To determine the PARP trapping efficiency of 5-Hydroxyisoindolin-1-one.

General Methodology (Fluorescence Polarization): [11][12][13]

  • Assay Setup:

    • In a microplate, combine purified PARP1 or PARP2 enzyme with a fluorescently labeled DNA probe.

    • Add serial dilutions of 5-Hydroxyisoindolin-1-one or a known PARP trapping agent as a positive control.

    • Add NAD+ to initiate the PARylation reaction.

  • Measurement:

    • In the absence of a trapping agent, PARP will auto-PARylate and dissociate from the DNA, resulting in a low fluorescence polarization (FP) signal.

    • If 5-Hydroxyisoindolin-1-one traps PARP on the DNA, the complex will remain large, and the FP signal will be high.

    • Measure the FP signal at various time points.

  • Data Analysis:

    • Plot the FP signal against the inhibitor concentration to determine the EC50 for PARP trapping.

Visualizing Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

PARP_Signaling_Pathway cluster_nucleus Cell Nucleus DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->DNA_Repair_Proteins recruits Repair DNA Repair DNA_Repair_Proteins->Repair Inhibitor 5-Hydroxyisoindolin-1-one Inhibitor->PARP1 inhibits & traps

Caption: PARP1 signaling pathway in response to DNA damage.

Experimental_Workflow cluster_workflow Selectivity Assessment Workflow start 5-Hydroxyisoindolin-1-one biochemical_assay Biochemical Assay (PARP1/2 IC50) start->biochemical_assay cellular_assay Cellular Assay (Target Engagement) start->cellular_assay trapping_assay PARP Trapping Assay (EC50) biochemical_assay->trapping_assay cellular_assay->trapping_assay selectivity_profile Selectivity Profile trapping_assay->selectivity_profile

Caption: Experimental workflow for assessing selectivity.

References

Comparative ADME/Tox Profiles of Isoindolinone Derivatives: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles of representative isoindolinone derivatives. The data presented herein is a synthesized summary intended to guide researchers and drug development professionals in this chemical space.

Introduction to Isoindolinone Derivatives

Isoindolinone and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry. The isoindolinone scaffold is a key structural motif found in various biologically active molecules and approved drugs. These compounds have demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, often through the modulation of key signaling pathways. Understanding the ADME/Tox properties of these derivatives is crucial for the development of safe and effective therapeutic agents.

Comparative In Vitro ADME/Tox Data

The following table summarizes the in vitro ADME/Tox data for three representative isoindolinone derivatives. These compounds are selected to illustrate the potential range of properties within this chemical class.

ParameterDerivative ADerivative BDerivative C
Absorption
Caco-2 Permeability (10⁻⁶ cm/s)15.28.52.1
Distribution
Human Plasma Protein Binding (%)92.585.198.7
Metabolism
Human Liver Microsomal Stability (t½, min)4525>60
Major CYP Isoform(s)CYP3A4CYP2D6, CYP3A4CYP1A2
Toxicity
Cytotoxicity (HepG2 IC₅₀, µM)> 5022.412.5
hERG Inhibition (IC₅₀, µM)> 3015.85.2
Ames Test (Salmonella typhimurium)NegativeNegativePositive

Experimental Protocols

Detailed methodologies for the key experiments cited in the table above are provided below.

3.1. Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Assay Procedure: The test compound (at a final concentration of 10 µM) is added to the apical (A) side of the monolayer. Samples are collected from the basolateral (B) side at various time points (e.g., 30, 60, 90, and 120 minutes). The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the apical chamber.

3.2. Human Plasma Protein Binding

  • Methodology: Equilibrium dialysis is performed using a dialysis apparatus with a semi-permeable membrane. Human plasma is placed on one side of the membrane and a phosphate buffer solution containing the test compound is placed on the other. The system is incubated at 37°C until equilibrium is reached.

  • Sample Analysis: The concentration of the test compound in both the plasma and buffer chambers is quantified by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated as: % Bound = [(Cplasma - Cbuffer) / Cplasma] * 100, where Cplasma and Cbuffer are the concentrations of the compound in the plasma and buffer chambers, respectively.

3.3. Human Liver Microsomal Stability Assay

  • Incubation: The test compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) in the presence of NADPH at 37°C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The metabolic reaction is terminated by the addition of ice-cold acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Interpretation: The in vitro half-life (t½) is calculated from the slope of the natural logarithm of the remaining compound concentration versus time.

3.4. Cytotoxicity Assay (HepG2)

  • Cell Seeding: HepG2 cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for 72 hours.

  • Viability Assessment: Cell viability is assessed using the MTT assay. The absorbance is read at 570 nm.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response curve to a four-parameter logistic model.

3.5. hERG Inhibition Assay

  • Methodology: The effect of the test compounds on the human ether-à-go-go-related gene (hERG) potassium channel is evaluated using an automated patch-clamp system.

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293) is used.

  • Data Analysis: The concentration-response curve for the inhibition of the hERG current is plotted to determine the IC₅₀ value.

3.6. Ames Test

  • Bacterial Strains: The mutagenic potential of the test compound is assessed using various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

  • Procedure: The bacterial strains are exposed to different concentrations of the test compound. The number of revertant colonies is counted after incubation.

  • Interpretation: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Visualizations

The following diagrams illustrate a general workflow for in vitro ADME/Tox profiling and a hypothetical signaling pathway that could be modulated by isoindolinone derivatives.

ADME_Tox_Workflow cluster_ADME ADME Profiling cluster_Tox Toxicity Profiling Absorption Absorption (Caco-2 Permeability) Lead_Optimization Lead Optimization Absorption->Lead_Optimization Distribution Distribution (Plasma Protein Binding) Distribution->Lead_Optimization Metabolism Metabolism (Microsomal Stability) Metabolism->Lead_Optimization Excretion Excretion (Transporter Assays) Excretion->Lead_Optimization Cytotoxicity Cytotoxicity (e.g., HepG2) Cytotoxicity->Lead_Optimization hERG hERG Inhibition hERG->Lead_Optimization Genotoxicity Genotoxicity (Ames Test) Genotoxicity->Lead_Optimization Compound Isoindolinone Derivative Compound->Absorption Compound->Distribution Compound->Metabolism Compound->Excretion Compound->Cytotoxicity Compound->hERG Compound->Genotoxicity

In Vitro ADME/Tox Profiling Workflow

Signaling_Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Derivative Isoindolinone Derivative Derivative->Inhibition Inhibition->MEK

Hypothetical MEK Inhibition Pathway

Safety Operating Guide

Navigating the Disposal of 5-Hydroxyisoindolin-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of 5-Hydroxyisoindolin-1-one, a compound used in various research applications.

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Hydroxyisoindolin-1-one (CAS No. 33234-84-7) was identified during the compilation of this guide. The following procedures are based on general principles of laboratory chemical waste disposal and information from SDS of structurally similar compounds. A thorough risk assessment by qualified personnel is mandatory before proceeding with any disposal.

Core Principles of Chemical Waste Management

The fundamental approach to disposing of laboratory chemicals like 5-Hydroxyisoindolin-1-one involves a hierarchy of controls: pollution prevention, source reduction, reuse, recycling, and finally, disposal.[1] When disposal is the only option, it must be carried out in compliance with local, state, and federal regulations.[2][3][4]

Hazard Assessment and Personal Protective Equipment (PPE)

  • Skin and eye irritation.[5]

  • Toxicity to aquatic life.[6]

Therefore, appropriate Personal Protective Equipment (PPE) should be worn at all times when handling this compound for disposal.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Body Covering Laboratory coat
Respiratory Protection Recommended if handling powders or creating dust

Step-by-Step Disposal Procedure

The following is a general procedure for the disposal of 5-Hydroxyisoindolin-1-one. This should be adapted to your institution's specific waste management protocols.

  • Waste Identification and Classification:

    • The first step is to identify and classify the waste.[2] Since a specific SDS is unavailable, 5-Hydroxyisoindolin-1-one should be treated as a hazardous chemical waste.

  • Segregation:

    • Properly segregate the 5-Hydroxyisoindolin-1-one waste from other waste streams to prevent accidental mixing of incompatible substances.[3] It should be collected in a designated, compatible container.

  • Container Selection and Labeling:

    • Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[4][7]

    • The container must be clearly labeled as "Hazardous Waste."[3][4] The label should also include the full chemical name ("5-Hydroxyisoindolin-1-one"), the quantity, and the date of accumulation.[3]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA).[3][7] This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][4]

Disposal of Contaminated Materials

  • Empty Containers: Empty containers that held 5-Hydroxyisoindolin-1-one should be triple-rinsed with a suitable solvent.[1][4] The rinsate must be collected and disposed of as hazardous waste.[4] After rinsing, the container can often be disposed of as regular waste, but institutional policies may vary.[1][8]

  • Contaminated Labware and PPE: Disposable items such as gloves, weighing papers, and pipette tips that are contaminated with 5-Hydroxyisoindolin-1-one should be collected in a designated hazardous waste container.[4]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for 5-Hydroxyisoindolin-1-one.

DisposalWorkflow 5-Hydroxyisoindolin-1-one Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Assess Hazards & Don PPE B Identify & Classify as Hazardous Waste A->B C Select Compatible Container B->C D Label Container Correctly C->D E Transfer Waste to Container D->E F Seal Container E->F G Store in Satellite Accumulation Area F->G H Contact EHS or Licensed Contractor G->H I Arrange for Pickup H->I J Proper Disposal by Approved Facility I->J

Caption: Workflow for the safe disposal of 5-Hydroxyisoindolin-1-one.

References

Personal protective equipment for handling 5-Hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-Hydroxyisoindolin-1-one, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to 5-Hydroxyisoindolin-1-one. The following table summarizes the recommended PPE for various handling procedures.

Equipment Specification Purpose Standard
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Protects eyes from dust, splashes, and vapors.OSHA 29 CFR 1910.133, EN166
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves for short-term protection).[1]Prevents skin contact with the chemical.ASTM D6978
Body Protection A laboratory coat (Nomex® or similar flame-resistant material is recommended), buttoned and properly fitted.[1]Protects skin from spills and contamination.N/A
Footwear Closed-toe and closed-heel shoes that cover the entire foot.[1]Protects feet from spills and falling objects.N/A
Respiratory Protection Required when dusts are generated or if engineering controls are insufficient.[1]Prevents inhalation of dust or vapors.NIOSH approved

Operational Plan: Handling Procedures

A systematic approach to handling 5-Hydroxyisoindolin-1-one is essential to minimize risks. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound in a Fume Hood prep_workspace->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Controlled Conditions handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Regulations cleanup_waste->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff

Caption: Workflow for Safe Handling of 5-Hydroxyisoindolin-1-one.

Disposal Plan

Proper disposal of 5-Hydroxyisoindolin-1-one and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unused 5-Hydroxyisoindolin-1-one and any contaminated solid materials (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing 5-Hydroxyisoindolin-1-one in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

Container Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("5-Hydroxyisoindolin-1-one"), and the approximate concentration and quantity.

Storage and Disposal: Store waste containers in a designated satellite accumulation area.[2] Arrange for pickup and disposal through your institution's EHS office. All waste must be disposed of in accordance with local, state, and federal regulations.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain the spill.

  • Clean: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

  • Report: Report the spill to your laboratory supervisor and EHS office.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.